Product packaging for Amg-221(Cat. No.:CAS No. 1095565-81-3)

Amg-221

Cat. No.: B1667031
CAS No.: 1095565-81-3
M. Wt: 266.40 g/mol
InChI Key: YCNCXQNUXCHRRX-ZHPDPMBESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22N2OS B1667031 Amg-221 CAS No. 1095565-81-3

Properties

CAS No.

1095565-81-3

Molecular Formula

C14H22N2OS

Molecular Weight

266.40 g/mol

IUPAC Name

(5S)-2-[[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl]imino]-5-methyl-5-propan-2-yl-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H22N2OS/c1-8(2)14(3)12(17)16-13(18-14)15-11-7-9-4-5-10(11)6-9/h8-11H,4-7H2,1-3H3,(H,15,16,17)/t9-,10+,11+,14+/m1/s1

InChI Key

YCNCXQNUXCHRRX-ZHPDPMBESA-N

Isomeric SMILES

CC(C)[C@]1(C(=O)NC(=N[C@H]2C[C@@H]3CC[C@H]2C3)S1)C

Canonical SMILES

CC(C)C1(C(=O)NC(=NC2CC3CCC2C3)S1)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AMG-221;  AMG 221;  AMG221.

Origin of Product

United States

Foundational & Exploratory

AMG-221 mechanism of action on 11β-HSD1

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of AMG-221 on 11β-HSD1

Introduction

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor metabolism of glucocorticoids. It primarily catalyzes the conversion of inactive cortisone and 11-dehydrocorticosterone into their active forms, cortisol and corticosterone, respectively[1][2][3]. This enzymatic activity amplifies local glucocorticoid concentrations in key metabolic tissues, including the liver, adipose tissue, and the brain[1][3]. Overexpression or increased activity of 11β-HSD1 is implicated in the pathophysiology of various metabolic disorders, including obesity, insulin resistance, and type 2 diabetes, by promoting excessive local glucocorticoid action[1][4][5].

This compound, also known as (S)-2-((1S,2S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one, is a potent and selective small-molecule inhibitor of 11β-HSD1[6][7][8]. Developed by Amgen, it entered clinical trials as a potential therapeutic agent for type 2 diabetes[9][10][11]. This document provides a comprehensive technical overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual diagrams.

Core Mechanism of Action

The primary mechanism of action of this compound is the direct, competitive inhibition of the 11β-HSD1 enzyme. By binding to the enzyme, this compound blocks its ability to convert inactive cortisone into active cortisol within the cell[6][12]. This reduction in intracellular cortisol levels mitigates the downstream effects of glucocorticoid receptor activation, which include the stimulation of hepatic gluconeogenesis and the promotion of adiposity[2]. The therapeutic hypothesis is that inhibiting 11β-HSD1 in patients with metabolic syndrome will lead to an improvement in insulin sensitivity and glucose homeostasis[6][7].

Data Presentation: Potency, Selectivity, and Pharmacodynamics

The inhibitory activity of this compound has been quantified through a series of in vitro, ex vivo, and in vivo studies. The data are summarized below.

Table 1: In Vitro and Ex Vivo Inhibitory Activity of this compound
Assay TypeSpecies/TissueParameterValueReference(s)
Biochemical Scintillation Proximity Assay-Ki12.8 nM[13]
Cell-Based Assay-IC5010.1 nM[13]
Ex Vivo Adipose Tissue AssayHumanIC501.19 ± 0.12 ng/mL[6][12]
Ex Vivo Adipose Tissue AssayHumanImax0.975 ± 0.003[6]
Table 2: In Vitro Selectivity Profile of this compound
TargetParameterValueReference(s)
11β-HSD2IC50>10 µM[13]
17β-HSD1IC50>10 µM[13]
Glucocorticoid Receptor (GR)IC50>10 µM[13]
Table 3: In Vivo Pharmacodynamic Effects of this compound in Mice
ModelDosingTissueEffectTime PointReference(s)
CD1 Mouse5 mg/kg (oral)Inguinal Fat33% inhibition4 hours[13]
CD1 Mouse15 mg/kg (oral)Inguinal Fat55% inhibition4 hours[13]
CD1 Mouse50 mg/kg (oral)Inguinal Fat47% inhibition4 hours[13]
Diet-Induced Obesity (DIO)25 or 50 mg/kg (b.i.d., oral)-Statistically significant reduction in fed blood glucoseEnd of study[13]
Diet-Induced Obesity (DIO)25 or 50 mg/kg (b.i.d., oral)-Slight improvement in glucose toleranceDay 14[13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The key experimental protocols used to characterize this compound are outlined below.

In Vitro Biochemical Scintillation Proximity Assay (SPA)

This assay was employed to determine the intrinsic inhibitory constant (Ki) of this compound against the 11β-HSD1 enzyme.

  • Principle: The assay measures the conversion of 3H-cortisone to 3H-cortisol by purified 11β-HSD1. The 3H-cortisol product is captured by a specific antibody coupled to a scintillating bead, bringing the radioisotope into close proximity and generating a light signal.

  • Methodology:

    • Purified recombinant human 11β-HSD1 enzyme is incubated with a substrate mixture containing 3H-cortisone and the cofactor NADPH.

    • Varying concentrations of this compound are added to the reaction wells.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and SPA beads coated with an anti-cortisol antibody are added.

    • After an incubation period to allow for antibody binding, the plates are read on a scintillation counter.

    • The amount of signal is inversely proportional to the inhibitory activity of this compound. Ki values are calculated from the resulting dose-response curves.

Human Ex Vivo Adipose Tissue Inhibition Assay

This protocol was used to assess the pharmacodynamic relationship between this compound concentration and 11β-HSD1 activity in a clinically relevant tissue.

  • Principle: The assay measures the 11β-HSD1 activity in subcutaneous adipose tissue biopsies taken from subjects after oral administration of this compound.

  • Methodology:

    • Healthy, obese human subjects were administered a single oral dose of this compound (e.g., 3, 30, or 100 mg) or a placebo[6][7].

    • Serial blood samples were collected over 24 hours to determine the plasma concentration of this compound.

    • Subcutaneous adipose tissue samples were collected via open biopsy at specified time points[6].

    • The adipose tissue was homogenized, and the 11β-HSD1 activity was measured ex vivo, likely using a radiolabeled substrate conversion assay similar to the SPA.

    • The inhibitory effect (I) was correlated with the measured concentrations of this compound in plasma or adipose tissue to determine parameters like IC50 and Imax using population pharmacokinetic/pharmacodynamic (PK/PD) modeling software such as NONMEM[6][12].

In Vivo Diet-Induced Obesity (DIO) Mouse Model

This animal model was used to evaluate the therapeutic efficacy of this compound on metabolic parameters.

  • Principle: Mice fed a high-fat diet develop obesity, hyperglycemia, and insulin resistance, mimicking aspects of human metabolic syndrome. The effect of this compound on these parameters indicates its potential as a treatment for type 2 diabetes.

  • Methodology:

    • Mice are fed a high-fat diet for an extended period to induce the obese and diabetic phenotype.

    • Animals are randomized into vehicle control and treatment groups.

    • This compound is administered chronically, for example, twice daily (b.i.d.) via oral gavage at specified doses (e.g., 25 and 50 mg/kg)[13].

    • Physiological parameters are monitored throughout the study, including body weight, food intake, and fed blood glucose levels.

    • An oral glucose tolerance test (OGTT) may be performed at the end of the study, where a bolus of glucose is administered after a fasting period, and blood glucose is measured at subsequent time points to assess glucose disposal[13].

    • At the end of the study, tissues can be harvested to measure 11β-HSD1 activity ex vivo.

Mandatory Visualizations

Signaling Pathway and Mechanism of Inhibition

G Cortisone Cortisone (Inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (Active) GR Glucocorticoid Receptor (GR) Cortisol->GR HSD11B1->Cortisol Nucleus Nucleus GR->Nucleus Translocation Transcription Gene Transcription (e.g., Gluconeogenesis) Nucleus->Transcription MetabolicEffects Adverse Metabolic Effects (Insulin Resistance, Hyperglycemia) Transcription->MetabolicEffects AMG221 This compound AMG221->HSD11B1 Inhibition

Caption: Mechanism of 11β-HSD1 action and inhibition by this compound.

Experimental Workflow for this compound Evaluation

G start Start: Drug Discovery in_vitro In Vitro Assays (Biochemical SPA, Cell-Based) start->in_vitro Potency & Selectivity pk_pd Preclinical PK/PD (Mouse, Rat, Dog) in_vitro->pk_pd Lead Optimization efficacy In Vivo Efficacy (DIO Mouse Model) pk_pd->efficacy Bioavailability & Metabolism clinical Phase I Clinical Trial (Healthy Obese Subjects) efficacy->clinical Efficacy & Safety ex_vivo Ex Vivo Analysis (Adipose Tissue Biopsy) clinical->ex_vivo PD Biomarker Confirmation end Data Analysis & Go/No-Go Decision clinical->end ex_vivo->end

Caption: High-level workflow for the evaluation of this compound.

Conclusion

This compound is a potent and highly selective inhibitor of 11β-HSD1, demonstrating robust activity in vitro, ex vivo in human tissue, and in vivo in animal models of metabolic disease. Its mechanism of action, centered on reducing intracellular cortisol regeneration, provides a targeted approach to mitigating the adverse effects of glucocorticoid excess in metabolic tissues. While this compound and other 11β-HSD1 inhibitors have not progressed to late-stage clinical trials for type 2 diabetes for various reasons, the extensive preclinical and early clinical data provide a valuable framework for understanding the therapeutic potential and challenges of targeting this enzymatic pathway[3][5]. The detailed characterization of this compound serves as a paradigm for the rigorous evaluation of enzyme inhibitors in drug development.

References

Technical Whitepaper: (S)-2-((1S,2S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one (AMG 221)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-((1S,2S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one, also known as AMG 221, is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels by converting inactive cortisone to active cortisol.[1][2] By inhibiting 11β-HSD1, AMG 221 reduces intracellular cortisol concentrations, a mechanism that has been investigated for the treatment of type 2 diabetes and other metabolic disorders.[3][4] Thiazolones with an exo-norbornylamine at the 2-position and an isopropyl group on the 5-position are recognized as potent 11β-HSD1 inhibitors.[3][5] The addition of a methyl group at the C-5 position of the thiazolone ring in AMG 221 was a key modification to prevent epimerization, which was observed in earlier analogues and resulted in a less potent diastereomer.[3][5] Preclinical studies in diet-induced obese mice have demonstrated that AMG 221 can decrease fed blood glucose and insulin levels, as well as reduce body weight.[3][5] This technical guide provides a comprehensive overview of the chemical structure, synthesis, biological activity, and experimental protocols related to AMG 221.

Chemical Structure

The chemical structure of (S)-2-((1S,2S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one is presented below. The specific stereochemistry is crucial for its inhibitory activity.

Chemical Formula: C₁₈H₂₈N₂OS

Molecular Weight: 336.5 g/mol

IUPAC Name: (S)-2-(((1S,2S,4R)-bicyclo[2.2.1]heptan-2-yl)amino)-5-isopropyl-5-methylthiazol-4(5H)-one

Quantitative Data

The following tables summarize the key quantitative data for AMG 221 and its primary metabolite, M2.

Table 1: In Vitro Activity of AMG 221 and Metabolite M2
CompoundTargetAssay TypeIC₅₀ (nM)Kᵢ (nM)Selectivity over 11β-HSD2Reference
AMG 221Human 11β-HSD1Whole Cell Assay10.112.8>1000-fold[6]
Metabolite 2Human 11β-HSD1Whole Cell Assay11Not ReportedNot Reported[7][8]

*IC₅₀ was determined using a whole cell assay with CHO cells overexpressing human 11β-HSD1.[6]

Table 2: Pharmacokinetic Parameters of AMG 221 and Metabolite 2 in Preclinical Species
CompoundSpeciesRouteDose (mg/kg)CL (mL/min/kg)Vd (L/kg)t₁/₂ (h)F (%)Reference
AMG 221Rat (Male Sprague-Dawley)IV2191.81.2-[7][8]
AMG 221Rat (Male Sprague-Dawley)PO10--2.532[7][8]
AMG 221MouseIV2231.70.9-[7][8]
AMG 221MousePO10--1.348[7][8]
Metabolite 2Rat (Male Sprague-Dawley)IV2121.41.4-[7][8]
Metabolite 2Rat (Male Sprague-Dawley)PO10--1.756[7][8]
Metabolite 2MouseIV2161.51.2-[7][8]
Metabolite 2MousePO10--1.568[7][8]

*Abbreviations: CL, clearance; Vd, volume of distribution; t₁/₂, half-life; F, bioavailability.[7][8]

Table 3: In Vivo Pharmacodynamic Effects of AMG 221 in Humans
Dose (mg)Maximal Inhibition (Iₘₐₓ) of 11β-HSD1 in Adipose TissueIC₅₀ in Adipose Tissue (ng/mL)Reference
3, 30, 1000.975 ± 0.0031.19 ± 0.12Not explicitly stated in search results

Experimental Protocols

Synthesis of (S)-2-((1S,2S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one (AMG 221)

Two asymmetric syntheses of AMG 221 have been reported. The following is a summary of the cyclization approach:

Starting Materials:

  • (R)-2-hydroxy-2,3,3-trimethylbutanoic acid

  • (1S,2S,4R)-bicyclo[2.2.1]heptan-2-amine

  • Thiophosgene

Key Steps:

  • Thiourea Formation: (1S,2S,4R)-bicyclo[2.2.1]heptan-2-amine is reacted with thiophosgene to form the corresponding isothiocyanate, which is then reacted with a secondary amine to yield the thiourea intermediate.

  • Cyclization: The chiral α-hydroxy acid, (R)-2-hydroxy-2,3,3-trimethylbutanoic acid, is coupled with the thiourea intermediate in the presence of a coupling agent (e.g., a carbodiimide) and a base. This reaction proceeds with a net retention of configuration at the α-carbon of the hydroxy acid.

  • Purification: The final product, AMG 221, is purified by chromatography.

Note: This is a summarized protocol. For a detailed, step-by-step procedure, please refer to the original publication.

11β-HSD1 Inhibition Assay (Whole Cell-Based)

This protocol is based on a whole-cell assay using Chinese Hamster Ovary (CHO) cells stably overexpressing human 11β-HSD1.

Materials:

  • CHO cells overexpressing human 11β-HSD1

  • Cell culture medium and reagents

  • AMG 221 and test compounds

  • Cortisone (substrate)

  • Scintillation proximity assay (SPA) reagents

  • Microplate reader

Procedure:

  • Cell Plating: Plate the CHO-h11β-HSD1 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of AMG 221 and test compounds in an appropriate vehicle (e.g., DMSO). Add the compounds to the cells and pre-incubate for a defined period.

  • Substrate Addition: Add cortisone to the wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time to allow for the conversion of cortisone to cortisol.

  • Detection: Lyse the cells and add the SPA reagents, which include a cortisol-specific antibody and a scintillating bead. The amount of cortisol produced is proportional to the light emitted, which is measured using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Pharmacodynamic Study in Diet-Induced Obese (DIO) Mice

This protocol outlines a general procedure for assessing the in vivo efficacy of AMG 221 in a DIO mouse model.

Animals and Diet:

  • Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for a period of 10-12 weeks to induce obesity and insulin resistance.

Experimental Procedure:

  • Compound Administration: Administer AMG 221 or vehicle orally (p.o.) to the DIO mice at the desired doses.

  • Blood Glucose and Insulin Measurement: At specified time points after dosing, collect blood samples (e.g., via tail vein) to measure fed blood glucose and plasma insulin levels.

  • Body Weight Monitoring: Monitor the body weight of the animals throughout the study.

  • Data Analysis: Compare the changes in blood glucose, insulin levels, and body weight between the AMG 221-treated groups and the vehicle-treated group.

Signaling Pathways and Experimental Workflows

11β-HSD1 Signaling Pathway in Glucocorticoid Activation

The following diagram illustrates the role of 11β-HSD1 in the intracellular conversion of inactive cortisone to active cortisol, which then binds to the glucocorticoid receptor (GR) to modulate gene expression.

G 11β-HSD1 Signaling Pathway cluster_nucleus Cellular Compartments Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Substrate Cortisol Cortisol (active) HSD11B1->Cortisol Conversion GR Glucocorticoid Receptor (GR) Cortisol->GR Binds to GR_Cortisol GR-Cortisol Complex GR->GR_Cortisol Nucleus Nucleus GR_Cortisol->Nucleus Translocates to GRE Glucocorticoid Response Element (GRE) Gene_Expression Modulation of Gene Expression GRE->Gene_Expression Regulates AMG221 AMG 221 AMG221->HSD11B1 Inhibits

Caption: Role of 11β-HSD1 in glucocorticoid activation and its inhibition by AMG 221.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines the general workflow for evaluating the in vivo efficacy of AMG 221 in a diet-induced obesity mouse model.

G In Vivo Efficacy Workflow Start Start: C57BL/6J Mice HFD High-Fat Diet (10-12 weeks) Start->HFD DIO Diet-Induced Obese (DIO) Mice HFD->DIO Grouping Randomization into Groups DIO->Grouping Vehicle Vehicle Treatment (p.o.) Grouping->Vehicle AMG221_Dose1 AMG 221 Dose 1 (p.o.) Grouping->AMG221_Dose1 AMG221_Dose2 AMG 221 Dose 2 (p.o.) Grouping->AMG221_Dose2 Monitoring Monitoring Period Vehicle->Monitoring AMG221_Dose1->Monitoring AMG221_Dose2->Monitoring Measurements Blood Glucose, Insulin, Body Weight Monitoring->Measurements Analysis Data Analysis and Comparison Measurements->Analysis End End Analysis->End

Caption: Workflow for assessing the in vivo efficacy of AMG 221 in DIO mice.

References

AMG-221: A Selective 11β-HSD1 Inhibitor - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-221 is a potent and selective small molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels. By catalyzing the conversion of inactive cortisone to active cortisol, 11β-HSD1 amplifies glucocorticoid receptor (GR) signaling in key metabolic tissues, including the liver and adipose tissue. Dysregulation of 11β-HSD1 activity has been implicated in the pathogenesis of various metabolic disorders, including type 2 diabetes and obesity. This technical guide provides an in-depth overview of the preclinical data and experimental methodologies associated with this compound.

Data Presentation

Table 1: In Vitro and In-Cellular Inhibitory Activity of this compound
ParameterValueAssay TypeDescription
Ki 12.8 nM[1]In Vitro Biochemical Scintillation Proximity Assay (SPA)[1]Measures the binding affinity of this compound to the purified 11β-HSD1 enzyme.
IC50 10.1 nM[1]Cell-Based Assay[1]Measures the concentration of this compound required to inhibit 50% of 11β-HSD1 activity within a cellular environment.
Table 2: Selectivity of this compound
Enzyme/ReceptorIC50Fold Selectivity vs. 11β-HSD1
11β-HSD2 >10 µM[1]>990x
17β-HSD1 >10 µM[1]>990x
Glucocorticoid Receptor (GR) >10 µM[1]>990x
Table 3: In Vivo Pharmacodynamic Activity of this compound in Diet-Induced Obese (DIO) Mice
Dose (Oral Gavage)Time Point% Inhibition of 11β-HSD1 Activity in Inguinal Fat
5 mg/kg 4 hours33%[1]
8 hours~10%[1]
15 mg/kg 4 hours55%[1]
8 hours36%[1]
50 mg/kg 4 hours47%[1]
8 hours39%[1]

Experimental Protocols

In Vitro Biochemical Scintillation Proximity Assay (SPA) for 11β-HSD1 Inhibition

This assay quantifies the enzymatic activity of 11β-HSD1 by measuring the conversion of radiolabeled cortisone to cortisol.

Materials:

  • Human recombinant 11β-HSD1 enzyme

  • [³H]-Cortisone (radiolabeled substrate)

  • NADPH (cofactor)

  • Anti-cortisol monoclonal antibody

  • Protein A-coated SPA beads

  • Assay buffer (e.g., Tris-HCl with EDTA and DTT)

  • Microplates (96- or 384-well)

  • Scintillation counter

General Procedure:

  • A solution of the 11β-HSD1 enzyme is prepared in the assay buffer.

  • This compound or a vehicle control is pre-incubated with the enzyme solution in the microplate wells.

  • The enzymatic reaction is initiated by the addition of a mixture of [³H]-cortisone and NADPH.

  • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

  • The reaction is stopped by the addition of a solution containing the anti-cortisol monoclonal antibody and protein A-coated SPA beads.

  • The plate is incubated to allow the antibody to bind to the [³H]-cortisol product and subsequently to the SPA beads.

  • When the radiolabeled cortisol is in close proximity to the scintillant-impregnated beads, it excites the scintillant, producing a light signal that is detected by a scintillation counter.

  • The amount of light emitted is proportional to the amount of [³H]-cortisol produced and thus to the enzyme activity.

  • The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from a dose-response curve.

Cell-Based Assay for 11β-HSD1 Inhibition

This assay measures the ability of this compound to inhibit 11β-HSD1 activity within a cellular context.

Materials:

  • A suitable cell line expressing 11β-HSD1 (e.g., HEK-293 cells stably transfected with human 11β-HSD1)[2][3]

  • Cell culture medium and supplements

  • Cortisone (substrate)

  • This compound

  • Assay buffer

  • Method for quantifying cortisol (e.g., ELISA, LC-MS/MS)

General Procedure:

  • Cells are seeded in microplates and cultured until they reach a suitable confluency.

  • The culture medium is replaced with a serum-free medium containing a known concentration of cortisone.

  • Cells are treated with various concentrations of this compound or a vehicle control.

  • The plates are incubated for a specific duration to allow for the conversion of cortisone to cortisol.

  • The supernatant is collected, and the concentration of cortisol is determined using a validated analytical method.

  • The IC50 value is determined by plotting the percentage of inhibition of cortisol production against the concentration of this compound.

Ex Vivo 11β-HSD1 Activity Assay in Adipose Tissue

This method assesses the pharmacodynamic effect of this compound by measuring the inhibition of 11β-HSD1 activity in adipose tissue collected from treated animals.

Materials:

  • Adipose tissue samples from animals treated with this compound or vehicle.

  • [³H]-Cortisone

  • Incubation buffer

  • Ethyl acetate for extraction

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector

General Procedure:

  • Adipose tissue is excised from the animals at specified time points after dosing.

  • The tissue is minced and incubated in a buffer containing [³H]-cortisone.

  • The reaction is allowed to proceed for a set time at 37°C.

  • The reaction is stopped, and the steroids are extracted from the incubation medium using an organic solvent like ethyl acetate.

  • The extract is dried and reconstituted in a suitable solvent for HPLC analysis.

  • The amounts of [³H]-cortisone and [³H]-cortisol are quantified by HPLC with radiometric detection.

  • The percentage of conversion of cortisone to cortisol is calculated to determine the level of 11β-HSD1 activity and the extent of inhibition by this compound.

Mandatory Visualization

G cluster_0 Inactive State cluster_1 Active State Cortisone Cortisone (Inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Substrate Cortisol Cortisol (Active) GR Glucocorticoid Receptor (GR) Cortisol->GR Activation HSD11B1->Cortisol Conversion AMG221 This compound AMG221->HSD11B1 Inhibition GeneTranscription Gene Transcription (Metabolic & Inflammatory Genes) GR->GeneTranscription Modulation

Caption: Mechanism of action of this compound as an 11β-HSD1 inhibitor.

G cluster_0 Experimental Setup cluster_1 Reaction & Detection Enzyme 11β-HSD1 Enzyme Incubation Incubation Enzyme->Incubation Substrate [³H]-Cortisone + NADPH Substrate->Incubation Inhibitor This compound Inhibitor->Incubation SPA_Beads Anti-Cortisol Ab + SPA Beads Incubation->SPA_Beads [³H]-Cortisol Product Detection Scintillation Counting SPA_Beads->Detection

Caption: Workflow for the in vitro Scintillation Proximity Assay.

G AMG221 This compound HSD11B1 11β-HSD1 Inhibition AMG221->HSD11B1 Cortisol Decreased Intracellular Cortisol HSD11B1->Cortisol GR_Activation Reduced GR Activation Cortisol->GR_Activation NFkB_JNK Modulation of NF-κB & JNK Pathways GR_Activation->NFkB_JNK Metabolic_Effects Potential Therapeutic Effects: - Improved Insulin Sensitivity - Reduced Inflammation NFkB_JNK->Metabolic_Effects

Caption: Logical relationship of this compound's selective inhibition.

References

Preclinical Research on AMG-221: A Technical Guide to 11β-HSD1 Inhibition in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on AMG-221, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The inhibition of this enzyme presents a compelling therapeutic strategy for metabolic disorders, including type 2 diabetes and obesity, by reducing intracellular cortisol levels in key metabolic tissues. This document synthesizes critical data on the compound's mechanism of action, in vitro and in vivo potency, pharmacokinetic profiles, and metabolic fate. Detailed experimental methodologies and visual pathways are included to offer a comprehensive resource for professionals in the field.

Core Concept: Mechanism of Action of this compound

This compound targets 11β-HSD1, an enzyme primarily responsible for the intracellular conversion of inactive cortisone to active cortisol, a potent glucocorticoid.[1][2] In metabolic tissues such as the liver and adipose tissue, pathologically elevated cortisol levels can drive insulin resistance, dyslipidemia, and central obesity.[3] Unlike systemic glucocorticoid therapies, which have widespread effects, this compound is designed to selectively dampen this local cortisol production, thereby ameliorating the key drivers of metabolic syndrome without altering circulating cortisol concentrations.[3] The therapeutic hypothesis is that by inhibiting 11β-HSD1, this compound can restore normal glucocorticoid signaling within the cell, leading to improved insulin sensitivity and a better overall metabolic profile.[1][2]

cluster_ECF Extracellular Fluid cluster_Cell Target Cell (Liver / Adipose) Cortisone_Circ Circulating Cortisone Cortisone_Intra Intracellular Cortisone Cortisone_Circ->Cortisone_Intra Transport HSD1 11β-HSD1 Cortisone_Intra->HSD1 Cortisol_Intra Intracellular Cortisol HSD1->Cortisol_Intra Conversion GR Glucocorticoid Receptor (GR) Cortisol_Intra->GR Binds & Activates GRE Glucocorticoid Response Elements (GRE) GR->GRE Translocates to Nucleus & Binds Gene Target Gene Transcription GRE->Gene Metabolic Adverse Metabolic Effects (e.g., ↑ Gluconeogenesis, ↓ Insulin Sensitivity) Gene->Metabolic AMG221 This compound AMG221->HSD1 Inhibits

Caption: this compound Signaling Pathway Inhibition.

Data Presentation: Quantitative Preclinical Data

The preclinical evaluation of this compound and its metabolites involved a series of in vitro and in vivo studies to determine potency, selectivity, and pharmacokinetic properties.

In Vitro Potency and Selectivity

This compound demonstrates high potency for 11β-HSD1 with excellent selectivity against related enzymes.[4] Following the discovery that this compound is extensively metabolized, its major metabolites were synthesized and evaluated, revealing that several retained significant activity.[5]

CompoundTargetAssay TypeIC50 (nM)Ki (nM)Selectivity Profile
This compound (1) Human 11β-HSD1Cell-based10.1[4]->10,000 nM for 11β-HSD2, 17β-HSD1, GR[4]
This compound (1) Human 11β-HSD1Biochemical (SPA)-12.8[4]-
Metabolite 2 Human 11β-HSD1Biochemical13--
Metabolite 3 Human 11β-HSD1Biochemical31--
Metabolite 4 Human 11β-HSD1Biochemical120--
Metabolite 8 Human 11β-HSD1Biochemical22--

Data for metabolites sourced from Yuan et al., 2011.[5]

Preclinical Pharmacokinetics

Pharmacokinetic parameters were assessed in multiple preclinical species. Notably, metabolite 2 showed lower clearance and higher bioavailability compared to the parent compound, this compound.[5]

Table 2.2.1: Pharmacokinetic Parameters in Rats

CompoundDose RouteCL (mL/min/kg)Vss (L/kg)t1/2 (h)F (%)
This compound (1) IV512.10.8-
This compound (1) PO---41
Metabolite 2 IV161.11.1-
Metabolite 2 PO---84

Data sourced from Yuan et al., 2011.[5]

Table 2.2.2: Pharmacokinetic Parameters in Mice

CompoundDose RouteCL (mL/min/kg)Vss (L/kg)t1/2 (h)F (%)
This compound (1) IV1142.60.5-
This compound (1) PO---66
Metabolite 2 IV793.50.8-
Metabolite 2 PO---100

Data sourced from Yuan et al., 2011.[5]

In Vivo Pharmacodynamics

The in vivo efficacy of this compound was demonstrated in a diet-induced obese (DIO) mouse model, a standard model for studying metabolic syndrome.

Animal ModelCompoundDosing RegimenKey Findings
DIO MiceThis compound25 or 50 mg/kg, b.i.d., oral gavageStatistically significant reduction in fed blood glucose.[4]
DIO MiceThis compound25 or 50 mg/kg, b.i.d., oral gavageSlight improvement in glucose tolerance after a 12-hour fast on day 14.[4]
MiceThis compound5, 15, 50 mg/kg, single oral gavageDose-dependent inhibition of 11β-HSD1 activity in inguinal fat at 4 hours (33%, 55%, 47% inhibition, respectively).[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the core experimental protocols used in the evaluation of this compound.

In Vitro 11β-HSD1 Activity Assays

Objective: To determine the potency and selectivity of this compound and its metabolites.

  • Biochemical Scintillation Proximity Assay (for Ki determination): [4]

    • Enzyme Source: Recombinant human 11β-HSD1 enzyme.

    • Substrate: Radiolabeled [3H]cortisone.

    • Reaction: The enzyme, substrate, and NADPH cofactor are incubated in the presence of varying concentrations of the test compound (e.g., this compound).

    • Detection: The product, [3H]cortisol, is captured by a specific antibody coupled to a scintillating bead. When the radiolabeled product binds, it emits light, which is measured by a scintillation counter.

    • Analysis: The amount of light produced is proportional to enzyme activity. Inhibition curves are generated to calculate the Ki value.

  • Cell-Based Assay (for IC50 determination): [4]

    • Cell Line: A cell line engineered to express human 11β-HSD1.

    • Procedure: Cells are incubated with cortisone in the presence of varying concentrations of the test compound.

    • Measurement: After incubation, the concentration of cortisol produced and released into the cell culture medium is measured, typically using methods like homogeneous time-resolved fluorescence (HTRF).[6]

    • Analysis: Dose-response curves are plotted to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the enzyme's activity within a cellular context.

Animal Models for Metabolic Disorders

Objective: To evaluate the in vivo efficacy of this compound on metabolic parameters.

  • Diet-Induced Obese (DIO) Mouse Model: [4]

    • Strain: Typically C57BL/6J mice, which are susceptible to developing obesity and insulin resistance.[6]

    • Induction: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for an extended period (e.g., up to 30 weeks) to induce obesity, hyperglycemia, and insulin resistance.[6]

    • Treatment: Once the metabolic syndrome phenotype is established, mice are treated with this compound or vehicle control, typically via oral gavage.

    • Endpoints: Key metabolic parameters are measured, including:

      • Fasting and fed blood glucose levels.

      • Glucose tolerance (via an oral glucose tolerance test, OGTT).

      • Insulin levels and insulin sensitivity.

      • Body weight and composition.

      • Ex vivo 11β-HSD1 activity in tissues like liver and adipose tissue.

Metabolite Identification and Profiling

Objective: To identify and characterize the metabolites of this compound in preclinical species and humans.

  • In Vitro Metabolism: [5]

    • System: Incubations are performed using liver microsomes from various species (rat, dog, human) to simulate Phase I metabolism.

    • Cofactors: The incubations are supplemented with NADPH, a necessary cofactor for cytochrome P450 enzymes.

    • Analysis: Following incubation, the mixture is analyzed using high-resolution liquid chromatography-mass spectrometry (LC-MS) to separate and identify the structures of metabolites based on their mass-to-charge ratio and fragmentation patterns.[7]

  • In Vivo Metabolism: [5][8]

    • Dosing: this compound (often radiolabeled, e.g., with 14C) is administered to animals (e.g., rats).

    • Sample Collection: Biological matrices such as plasma, urine, and feces are collected over a time course.

    • Analysis: Samples are processed and analyzed by LC-MS to profile and identify the metabolites formed in vivo. This provides a complete picture of the drug's absorption, distribution, metabolism, and excretion (ADME).

cluster_invitro In Vitro Evaluation cluster_synthesis Metabolite Characterization cluster_invivo In Vivo Preclinical Studies Assay 1. Biochemical & Cell-Based Assays Potency Determine IC50 / Ki & Selectivity Assay->Potency Synth 3. Chemical Synthesis of Identified Metabolites MetID 2. Liver Microsome Incubations (Human, Rat, Dog) Struct Identify Metabolite Structures (LC-MS) MetID->Struct Struct->Synth Prof 4. Full In Vitro Profiling of Metabolites (Potency) Synth->Prof PK 5. Pharmacokinetic Studies (Rat, Mouse) Prof->PK PD 6. Pharmacodynamic Studies (DIO Mouse Model) Params Determine CL, t1/2, F% PK->Params Efficacy Measure Blood Glucose, Glucose Tolerance, Tissue Target Engagement PD->Efficacy

Caption: Preclinical Experimental Workflow for this compound.

Conclusion

The preclinical data for this compound strongly support its mechanism of action as a selective 11β-HSD1 inhibitor. It demonstrates potent enzyme inhibition in both biochemical and cellular systems.[4] In vivo studies using relevant animal models of metabolic disease have shown that this potent activity translates to improvements in key metabolic markers, such as blood glucose.[4] The comprehensive investigation into its metabolism revealed that while this compound is extensively processed, it produces active metabolites that contribute to its overall pharmacological profile, with some showing improved pharmacokinetic properties over the parent drug.[5] This body of research establishes a solid foundation for the clinical development of 11β-HSD1 inhibitors as a targeted therapy for metabolic disorders.

References

The Role of 11β-HSD1 in Glucocorticoid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical intracellular enzyme that catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in a tissue-specific manner. This prereceptor control mechanism plays a pivotal role in metabolic homeostasis and the inflammatory response. Dysregulation of 11β-HSD1 is strongly implicated in the pathogenesis of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes, making it a prominent target for therapeutic intervention. This guide provides a comprehensive overview of the enzyme's function, regulation, and involvement in disease, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Core Function and Enzymology

11β-HSD1 is a bidirectional, NADP(H)-dependent enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily.[1] In vivo, it predominantly functions as a reductase, converting inert cortisone (in humans) or 11-dehydrocorticosterone (in rodents) to their active glucocorticoid counterparts, cortisol and corticosterone, respectively.[2][3] This activity is localized within the lumen of the endoplasmic reticulum (ER) and is critically dependent on the cofactor NADPH.[4]

The directionality of 11β-HSD1 is determined by the intraluminal ratio of NADPH to NADP+, which is maintained by the colocalized enzyme hexose-6-phosphate dehydrogenase (H6PDH). H6PDH generates NADPH within the ER, thus providing the necessary reducing equivalents to favor the reductase activity of 11β-HSD1.[4]

Quantitative Data: Enzyme Kinetics and Tissue Distribution

The enzymatic activity and expression of 11β-HSD1 vary significantly across species and tissues. Understanding these quantitative differences is essential for translational research and drug development.

ParameterSpeciesTissue/Cell TypeSubstrateApparent Km (µM)Reference
Reductase Activity HumanLiver (microsomes)Cortisone3.6[5]
HumanAdipose (intact cells)Cortisone0.2[5]
MouseLiver (homogenate)11-DHC0.4[5]
RatLiver (microsomes)11-DHC1.8[5]
RatAdipose (homogenate)11-DHC0.05[5]
Dehydrogenase Activity HumanLiver (microsomes)Cortisol25[5]
RatLiver (microsomes)Corticosterone0.14[5]
Table 1: Apparent Michaelis-Menten Constants (Km) for 11β-HSD1 Activity.
Human Tissue11β-HSD1 mRNA (copies/µg total RNA)H6PDH mRNA (copies/µg total RNA)GRα mRNA (copies/µg total RNA)
Liver2.8 x 1061.4 x 1041.2 x 105
Placenta1.1 x 1061.2 x 1041.1 x 105
AdiposeHigh ExpressionHigh ExpressionHigh Expression
Skeletal MuscleExpressedExpressedExpressed
Kidney1.3 x 1042.5 x 1041.1 x 105
Testis1.1 x 1042.3 x 1041.1 x 105
Ovary1.0 x 1041.8 x 1041.3 x 105
Table 2: Quantitative mRNA Expression of 11β-HSD1 and Related Genes in Human Tissues. Data adapted from[6]. Adipose and skeletal muscle expression are well-established but were not quantified in this specific study.

Signaling Pathways and Regulation

The expression of the HSD11B1 gene is tightly controlled by a network of transcription factors and signaling pathways, particularly in response to inflammatory and metabolic cues.

Regulation by Proinflammatory Cytokines in Adipocytes

In adipose tissue, a key site implicated in metabolic disease, proinflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα) and Interleukin-1alpha (IL-1α) upregulate 11β-HSD1 expression. This process is mediated by the coordinated action of the MEK/ERK pathway and the transcription factors NF-κB (specifically the RelA subunit) and C/EBPβ (CCAAT/enhancer-binding protein beta).[1][7] This creates a feed-forward loop where inflammation in obese adipose tissue can drive local glucocorticoid excess, further exacerbating metabolic dysfunction.

G cluster_nucleus Nucleus Cytokines TNFα / IL-1α Receptor Cytokine Receptor Cytokines->Receptor MEK MEK Receptor->MEK NFkB_path IKK complex Receptor->NFkB_path ERK ERK MEK->ERK Activates CEBPb C/EBPβ ERK->CEBPb Phosphorylates NFkB NF-κB (RelA) NFkB_path->NFkB Activates in_nuc2 NFkB->in_nuc2 in_nuc1 CEBPb->in_nuc1 Nucleus Nucleus HSD11B1_Gene HSD11B1 Gene in_nuc1->HSD11B1_Gene Binds to Promoter in_nuc2->HSD11B1_Gene Binds to Promoter

Cytokine-mediated upregulation of HSD11B1 gene expression in adipocytes.
The H6PDH-11β-HSD1 Axis in the Endoplasmic Reticulum

The reductase activity of 11β-HSD1 is fundamentally linked to glucose metabolism through the pentose phosphate pathway within the ER. Glucose-6-phosphate (G6P) is transported into the ER lumen, where H6PDH oxidizes it to generate NADPH. This localized NADPH pool is then utilized by 11β-HSD1 to reduce cortisone to cortisol. This elegant system ensures that the enzyme's activity is coupled to the cell's metabolic state.

G cluster_ER Endoplasmic Reticulum Lumen G6P_in Glucose-6-Phosphate (G6P) H6PDH Hexose-6-Phosphate Dehydrogenase (H6PDH) G6P_in->H6PDH NADPH NADPH H6PDH->NADPH HSD1 11β-HSD1 NADPp NADP+ HSD1->NADPp Recycles Cortisol Cortisol HSD1->Cortisol NADPp->H6PDH NADPH->HSD1 Cortisone Cortisone Cortisone->HSD1 G6P_cyto G6P (Cytosol) G6PT G6P Transporter G6P_cyto->G6PT G6PT->G6P_in G Cortisone Cortisone HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol HSD1->Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Activates JNK JNK GR->JNK Activates IRS1 IRS-1 JNK->IRS1 Inhibitory Phosphorylation (pSer307) Insulin_Signal Insulin Signaling (e.g., Akt/PKB) IRS1->Insulin_Signal Activates Glucose_Uptake Glucose Uptake Insulin_Signal->Glucose_Uptake Promotes

References

The Discovery and Initial Development of AMG-221: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 26, 2023

Abstract

AMG-221, a potent and selective small molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), was developed by Amgen for the potential treatment of type 2 diabetes and other metabolic disorders. This document provides a comprehensive technical overview of the discovery, preclinical development, and initial clinical evaluation of this compound. The medicinal chemistry strategy focused on overcoming the metabolic instability of earlier compounds, leading to the identification of a novel thiazolone derivative with improved pharmacokinetic properties. Preclinical studies in diet-induced obese mice demonstrated significant reductions in blood glucose, insulin levels, and body weight. A Phase I clinical trial in healthy obese subjects established the pharmacokinetic and pharmacodynamic profile of this compound, showing potent and sustained inhibition of 11β-HSD1 in adipose tissue. Despite these promising initial findings, the clinical development of this compound was discontinued, a fate shared by many 11β-HSD1 inhibitors, largely attributed to a class-wide challenge of translating preclinical metabolic benefits into robust clinical efficacy, particularly in glycemic control.

Introduction: The Rationale for 11β-HSD1 Inhibition

Glucocorticoids, such as cortisol, play a pivotal role in regulating glucose and lipid metabolism. While circulating cortisol levels are controlled by the hypothalamic-pituitary-adrenal (HPA) axis, intracellular cortisol concentrations are modulated by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid receptor activation in a tissue-specific manner.

11β-HSD1 is highly expressed in key metabolic tissues, including the liver and adipose tissue. In these tissues, excessive 11β-HSD1 activity is associated with insulin resistance, visceral obesity, and other components of the metabolic syndrome. Consequently, the selective inhibition of 11β-HSD1 emerged as a promising therapeutic strategy for the treatment of type 2 diabetes and obesity, with the potential to ameliorate the detrimental metabolic effects of excess intracellular cortisol without causing systemic cortisol deficiency.

Discovery of this compound: A Medicinal Chemistry Approach

The discovery of this compound stemmed from a lead optimization program focused on a series of thiazolone-based 11β-HSD1 inhibitors. Initial lead compounds, while potent, suffered from metabolic instability, specifically epimerization at the C-5 position of the thiazolone ring, which led to the formation of a less active diastereomer both in vitro and in vivo.

To address this liability, a methyl group was introduced at the C-5 position, effectively blocking epimerization. This strategic modification, combined with the incorporation of an exo-norbornylamine at the 2-position and an isopropyl group at the 5-position, culminated in the discovery of (S)-2-((1S,2S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one, designated as this compound.

Synthesis of this compound

Two asymmetric synthetic routes were developed for this compound. One approach, termed the "displacement approach," involves a six-step sequence starting from a chiral trimethylsilyl cyanohydrin and an amine, proceeding with a net inversion of configuration. A more efficient "cyclization approach" was also devised, synthesizing this compound in just two steps from the enantiomer of the cyanohydrin and a thiourea, with a net retention of configuration. This latter route represents a novel method for the synthesis of chiral C-5 dialkyl-substituted 2-aminothiazolones.

Preclinical Development

In Vitro Pharmacology

This compound demonstrated potent and selective inhibition of 11β-HSD1 in biochemical and cell-based assays.

Assay TypeParameterValue
In Vitro Biochemical Scintillation Proximity Assay (SPA)Ki12.8 nM
Cell-Based AssayIC5010.1 nM
Selectivity vs. 11β-HSD2IC50>10 µM
Selectivity vs. 17β-HSD1IC50>10 µM
Selectivity vs. Glucocorticoid Receptor (GR)IC50>10 µM

Table 1: In Vitro Potency and Selectivity of this compound

In Vivo Pharmacology and Efficacy

The efficacy of this compound was evaluated in a diet-induced obesity (DIO) mouse model. Oral administration of this compound resulted in significant improvements in key metabolic parameters.

Treatment GroupFed Blood GlucoseInsulin LevelsBody Weight
This compoundDecreasedDecreasedReduced

Table 2: In Vivo Efficacy of this compound in DIO Mice

Furthermore, ex vivo studies in these mice demonstrated dose-dependent inhibition of 11β-HSD1 activity in inguinal fat tissue. At 4 hours post-dose, inhibition ranged from 33% to 55% at doses of 5 to 50 mg/kg, respectively.

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound was characterized in several preclinical species. The compound exhibited moderate oral bioavailability in mice and a good overall profile in rats and dogs, although bioavailability was lower in monkeys.

SpeciesOral Bioavailability (%)
Mouse (CD1, male)31
RatGood
DogGood
MonkeyLow

Table 3: Oral Bioavailability of this compound in Preclinical Species

Metabolism

This compound undergoes extensive oxidative metabolism. Eight major active metabolites were identified and synthesized. One of these metabolites was found to be equipotent to the parent compound on human 11β-HSD1 and possessed lower in vivo clearance and higher bioavailability in rats and mice, suggesting it may contribute to the overall pharmacodynamic effects of this compound.

Initial Clinical Development

Phase I Single-Ascending Dose Study

A Phase I, randomized, placebo-controlled, single-ascending dose study was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in healthy obese subjects. Participants received a single oral dose of 3, 30, or 100 mg of this compound.

  • Study Design: Randomized, placebo-controlled, single-ascending dose.

  • Participants: Healthy, obese subjects.

  • Intervention: Single oral doses of 3, 30, or 100 mg of this compound or placebo.

  • Assessments:

    • Serial blood samples were collected over 24 hours for pharmacokinetic analysis.

    • Subcutaneous adipose tissue biopsies were collected to measure ex vivo 11β-HSD1 activity.

  • Analysis: Population pharmacokinetic/pharmacodynamic (PK/PD) modeling was performed using NONMEM.

The study demonstrated that this compound potently and sustainably inhibited 11β-HSD1 activity in subcutaneous adipose tissue for the 24-hour duration of the study. A population PK/PD model was developed to describe the relationship between this compound concentrations and enzyme inhibition.

ParameterValue (mean ± SE)Description
Imax0.975 ± 0.003Maximal inhibition of 11β-HSD1 activity
IC501.19 ± 0.12 ng/mLPlasma concentration for 50% inhibition
Baseline 11β-HSD1 Activity755 ± 61 pmol/mgEndogenous enzyme activity in adipose tissue
keo0.220 ± 0.021 h-1Equilibration rate constant between plasma and adipose tissue

Table 4: Population PK/PD Parameters of this compound in Healthy Obese Subjects

Discontinuation of Development and Future Outlook

Despite the promising preclinical data and the demonstration of potent target engagement in early clinical studies, the development of this compound was discontinued. While a specific, publicly disclosed reason for the discontinuation of this compound is not available, it aligns with a broader trend in the field of 11β-HSD1 inhibitors. Many such drug development programs have been halted, primarily due to a failure to demonstrate sufficient efficacy in lowering glucose and HbA1c levels in larger clinical trials with diabetic patients.

The challenge appears to lie in translating the clear metabolic benefits observed in preclinical models to robust and clinically meaningful improvements in glycemic control in humans. This disconnect may be attributable to the complex and redundant pathways that regulate glucose homeostasis in humans, as well as potential compensatory mechanisms that are activated upon chronic 11β-HSD1 inhibition.

Visualizations

Signaling Pathway

11b-HSD1_Pathway Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Substrate Cortisol Cortisol (active) GR Glucocorticoid Receptor Cortisol->GR Activation HSD1->Cortisol Conversion AMG221 This compound AMG221->HSD1 Inhibition Metabolic_Effects Adverse Metabolic Effects (e.g., Insulin Resistance, Increased Gluconeogenesis) GR->Metabolic_Effects

Caption: Mechanism of action of this compound in inhibiting cortisol production.

Experimental Workflow

AMG221_Development_Workflow Lead_Opt Lead Optimization (Thiazolones) Synthesis Asymmetric Synthesis Lead_Opt->Synthesis In_Vitro In Vitro Assays (Potency, Selectivity) Synthesis->In_Vitro In_Vivo In Vivo Efficacy (DIO Mouse Model) In_Vitro->In_Vivo PK Preclinical PK (Multiple Species) In_Vivo->PK Phase1 Phase I Clinical Trial (Healthy Obese Subjects) PK->Phase1 Discontinuation Development Discontinuation Phase1->Discontinuation

Caption: High-level workflow of this compound's discovery and initial development.

Conclusion

This compound represents a well-characterized, potent, and selective inhibitor of 11β-HSD1 that demonstrated promising preclinical activity and successful target engagement in early human studies. The discovery program effectively addressed a key metabolic liability of the initial lead series through rational drug design. However, the ultimate discontinuation of its development underscores the significant challenges in translating the inhibition of this enzyme into clinically meaningful benefits for patients with type 2 diabetes. The story of this compound provides valuable insights for researchers in the field of metabolic drug discovery, highlighting the critical importance of robust translational science and the complexities of modulating hormonal pathways for therapeutic benefit.

Target Validation of AMG-221 in Type 2 Diabetes Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AMG-221 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key regulator of intracellular cortisol levels. Elevated cortisol concentrations in metabolic tissues, such as the liver and adipose tissue, are implicated in the pathophysiology of type 2 diabetes. This technical guide provides a comprehensive overview of the target validation for this compound in preclinical models of type 2 diabetes, detailing its mechanism of action, experimental validation, and key quantitative findings. The development of this compound was ultimately discontinued, but the data generated provides valuable insights into the therapeutic potential and challenges of targeting 11β-HSD1 for the treatment of metabolic diseases.

Introduction: The Rationale for 11β-HSD1 Inhibition in Type 2 Diabetes

Type 2 diabetes is characterized by insulin resistance and progressively impaired insulin secretion. Glucocorticoids, such as cortisol, are known to antagonize insulin action, promote hepatic glucose production, and modulate adipocyte function. While circulating cortisol levels are often normal in individuals with type 2 diabetes, intracellular cortisol concentrations can be elevated in key metabolic tissues due to the activity of 11β-HSD1. This enzyme catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid signaling.

Inhibition of 11β-HSD1 is a therapeutic strategy aimed at reducing intracellular cortisol levels in tissues like the liver and adipose tissue.[1][2] This localized reduction is hypothesized to improve insulin sensitivity, decrease hepatic glucose output, and have beneficial effects on lipid metabolism, thus addressing several of the core metabolic defects in type 2 diabetes.

This compound was developed as a potent and selective small molecule inhibitor of 11β-HSD1. This guide summarizes the critical preclinical data that validated 11β-HSD1 as a therapeutic target for type 2 diabetes using this compound as a tool compound.

Mechanism of Action of this compound

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of 11β-HSD1. This inhibition reduces the intracellular conversion of cortisone to cortisol, leading to lower local concentrations of active glucocorticoids in target tissues. The downstream consequences of this action are central to the therapeutic rationale in type 2 diabetes.

Signaling Pathway

The inhibition of 11β-HSD1 by this compound initiates a cascade of events that ultimately leads to improved glucose homeostasis. The key signaling pathways affected are depicted below.

This compound Signaling Pathway Cortisone Cortisone 11b-HSD1 11b-HSD1 Cortisone->11b-HSD1 This compound This compound This compound->11b-HSD1 Cortisol Cortisol 11b-HSD1->Cortisol Conversion GR Glucocorticoid Receptor Cortisol->GR GRE Glucocorticoid Response Element GR->GRE Activation PEPCK_G6Pase PEPCK, G6Pase (Gluconeogenic Genes) GRE->PEPCK_G6Pase HSL Hormone-Sensitive Lipase GRE->HSL Hepatic_Glucose_Output Hepatic Glucose Output PEPCK_G6Pase->Hepatic_Glucose_Output Blood_Glucose Blood_Glucose Lipolysis Lipolysis HSL->Lipolysis Blood_FFA Blood_FFA

Figure 1: this compound Mechanism of Action.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies, as well as from a Phase I clinical trial of this compound.

In Vitro Potency and Selectivity
ParameterSpeciesValueAssay TypeReference
Ki Human12.8 nMScintillation Proximity Assay
IC₅₀ Human10.1 nMCell-based Assay
Selectivity
vs. 11β-HSD2Human>10 µM
vs. 17β-HSD1Human>10 µM
vs. Glucocorticoid ReceptorHuman>10 µM
Preclinical Efficacy in Diet-Induced Obese (DIO) Mice
Treatment GroupDose (mg/kg, p.o.)DurationChange in Fed Blood GlucoseChange in Fed InsulinChange in Body WeightAdipose 11β-HSD1 InhibitionReference
This compound 25 (b.i.d.)14 days↓ (Significant)55% (at 15 mg/kg)
This compound 50 (b.i.d.)14 days↓ (Significant)47% (at 50 mg/kg)
Phase I Clinical Trial in Healthy Obese Subjects (Single Dose)
DoseNCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Adipose 11β-HSD1 Inhibition (at 24h)Reference
3 mg 44---Sustained[3]
30 mg 44---Sustained[3]
100 mg 44---Sustained[3]
Placebo 11----[3]

Note: Specific Cmax, Tmax, and AUC values were not publicly available in the search results.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following sections outline the protocols for the key experiments cited in the validation of this compound.

In Vitro Assays

This assay is a high-throughput method used to measure the enzymatic activity of 11β-HSD1 and the inhibitory potency of compounds like this compound.

Principle: The assay measures the conversion of radiolabeled [³H]cortisone to [³H]cortisol by 11β-HSD1. A specific antibody that binds [³H]cortisol with high affinity is coupled to SPA beads containing a scintillant. When [³H]cortisol binds to the antibody on the bead, the proximity of the radioisotope to the scintillant results in the emission of light, which is detected by a scintillation counter. Unbound [³H]cortisone does not elicit a signal.

Protocol:

  • Reaction Mixture Preparation: In a microplate, combine human recombinant 11β-HSD1 enzyme, NADPH (cofactor), and the test compound (e.g., this compound) in a suitable buffer.

  • Initiation of Reaction: Add [³H]cortisone to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period to allow for the conversion of cortisone to cortisol.

  • Termination and Detection: Add a suspension of anti-cortisol antibody-coated SPA beads to stop the reaction and capture the newly formed [³H]cortisol.

  • Signal Measurement: After an incubation period to allow for binding, measure the light output using a scintillation counter.

  • Data Analysis: The amount of light emitted is proportional to the amount of [³H]cortisol produced. The IC₅₀ value for the inhibitor is calculated by measuring the reduction in signal at various concentrations of the compound.

This assay assesses the ability of a compound to inhibit 11β-HSD1 activity within a cellular context.

Principle: Human Embryonic Kidney (HEK-293) cells are engineered to express human 11β-HSD1. These cells are then incubated with cortisone, and the amount of cortisol produced and released into the cell culture medium is measured.

Protocol:

  • Cell Culture: Culture HEK-293 cells stably transfected with a plasmid expressing human 11β-HSD1 in appropriate cell culture medium.

  • Compound Treatment: Plate the cells in a multi-well plate and treat with various concentrations of the test compound (e.g., this compound).

  • Substrate Addition: Add cortisone to the cell culture medium.

  • Incubation: Incubate the cells for a specific duration (e.g., 24 hours) at 37°C in a CO₂ incubator.

  • Sample Collection: Collect the cell culture supernatant.

  • Cortisol Measurement: Quantify the concentration of cortisol in the supernatant using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Determine the IC₅₀ of the inhibitor by plotting the percentage of inhibition of cortisol production against the concentration of the compound.

In Vivo Studies

This model is used to mimic the obese and insulin-resistant state observed in human type 2 diabetes.

Protocol:

  • Animal Model: Use a mouse strain susceptible to diet-induced obesity, such as C57BL/6J.

  • Diet: Feed the mice a high-fat diet (typically 45-60% of calories from fat) for an extended period (e.g., 10-16 weeks) to induce obesity, hyperglycemia, and insulin resistance.[4][5] A control group is fed a standard chow diet.

  • Drug Administration: Administer this compound or vehicle control to the DIO mice via oral gavage at specified doses and frequencies.

  • Metabolic Monitoring:

    • Body Weight: Monitor and record the body weight of the animals regularly.

    • Food Intake: Measure daily or weekly food consumption.

    • Blood Glucose: Measure fasting and fed blood glucose levels at various time points.

    • Insulin: Measure plasma insulin levels using methods like ELISA.

    • Glucose and Insulin Tolerance Tests (GTT and ITT): Perform these tests to assess glucose metabolism and insulin sensitivity.

  • Tissue Analysis: At the end of the study, collect tissues (e.g., liver, adipose tissue) for analysis of 11β-HSD1 activity and gene expression studies.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the validation of this compound.

Experimental Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_clinical Clinical Validation (Phase I) SPA 11β-HSD1 Scintillation Proximity Assay Potency Determine Ki and IC₅₀ SPA->Potency Cell_Assay HEK-293 Cell-Based 11β-HSD1 Assay Cell_Assay->Potency DIO_Model Develop Diet-Induced Obese (DIO) Mouse Model Potency->DIO_Model Selectivity_Assay Selectivity Assays (vs. 11β-HSD2, etc.) Selectivity Confirm Selectivity Selectivity_Assay->Selectivity AMG221_Admin Administer this compound (Oral Gavage) DIO_Model->AMG221_Admin Metabolic_Measurements Measure Metabolic Parameters (Glucose, Insulin, Body Weight) AMG221_Admin->Metabolic_Measurements Tissue_Analysis Analyze 11β-HSD1 Activity in Liver and Adipose Tissue AMG221_Admin->Tissue_Analysis Efficacy Evaluate In Vivo Efficacy Metabolic_Measurements->Efficacy Phase1_Trial Conduct Phase I Trial in Healthy Obese Subjects Efficacy->Phase1_Trial Target_Engagement Confirm Target Engagement Tissue_Analysis->Target_Engagement PK_PD_Analysis Pharmacokinetic and Pharmacodynamic Analysis Phase1_Trial->PK_PD_Analysis Safety_Tolerability Assess Safety and Tolerability PK_PD_Analysis->Safety_Tolerability

Figure 2: this compound Target Validation Workflow.

Conclusion

The preclinical data for this compound provided strong validation for 11β-HSD1 as a therapeutic target in type 2 diabetes. The compound demonstrated potent and selective inhibition of the enzyme in vitro, leading to favorable metabolic effects in a diet-induced obesity mouse model. These effects, including reductions in blood glucose, insulin, and body weight, were consistent with the proposed mechanism of action – the reduction of intracellular cortisol levels in key metabolic tissues. A Phase I clinical trial in healthy obese subjects confirmed target engagement in adipose tissue. Despite the eventual discontinuation of its development, the studies conducted with this compound have significantly contributed to the understanding of the role of 11β-HSD1 in metabolic disease and provide a valuable case study for researchers in the field of drug discovery and development.

References

Cellular pathways affected by AMG-221 treatment

Author: BenchChem Technical Support Team. Date: November 2025

It appears there may be some ambiguity regarding the compound "AMG-221". Scientific literature refers to multiple therapeutic agents with similar names. To ensure the accuracy of the information provided, please clarify which of the following compounds you are interested in:

  • This compound (an 11β-HSD1 inhibitor): Developed by Amgen for the potential treatment of type 2 diabetes and other metabolic conditions. Its primary mechanism of action is the inhibition of 11β-hydroxysteroid dehydrogenase type 1.

  • AG-221 (Enasidenib): An inhibitor of the mutated isocitrate dehydrogenase 2 (IDH2) enzyme, developed for the treatment of acute myeloid leukemia (AML).

  • PEN-221: A somatostatin receptor 2 (SSTR2)-targeting antibody-drug conjugate investigated for neuroendocrine tumors.

  • Losatuxizumab vedotin (formerly ABBV-221): An antibody-drug conjugate targeting the epidermal growth factor receptor (EGFR) for solid tumors.

Once you specify the compound of interest, a detailed technical guide on the affected cellular pathways will be provided.

AMG-221 (CAS Number: 1095565-81-3): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of AMG-221, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the 11β-HSD1 enzyme.

Core Properties of this compound

This compound, with the CAS number 1095565-81-3, is a small molecule that has been investigated for its potential in treating type 2 diabetes. Its primary mechanism of action is the inhibition of 11β-HSD1, an enzyme crucial in the peripheral conversion of inactive cortisone to active cortisol.

Physicochemical Properties
PropertyValue
CAS Number 1095565-81-3
Molecular Formula C₁₄H₂₂N₂OS
Molecular Weight 266.4 g/mol
Melting Point Data not available
Boiling Point Data not available
pKa Data not available
Solubility Data not available
In Vitro Biological Activity

This compound has demonstrated potent and selective inhibition of 11β-HSD1 in various in vitro assays. The key inhibitory activities are summarized below.

Assay TypeParameterValue
Biochemical Scintillation Proximity Assay (SPA)Kᵢ12.8 nM
Cell-Based AssayIC₅₀10.1 nM

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the 11β-HSD1 enzyme. This enzyme is a key regulator of intracellular glucocorticoid levels, catalyzing the conversion of inactive cortisone to the active glucocorticoid, cortisol. Elevated cortisol levels in tissues such as the liver and adipose tissue are associated with insulin resistance and other metabolic complications. By blocking 11β-HSD1, this compound reduces the local concentration of cortisol, thereby potentially improving insulin sensitivity and glucose metabolism.

The signaling pathway affected by this compound is depicted in the following diagram:

G cluster_Cell Target Cell (e.g., Hepatocyte, Adipocyte) Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR HSD11B1->Cortisol NADPH GRE Glucocorticoid Response Elements (GRE) GR->GRE Translocation to Nucleus Gene_Expression Altered Gene Expression (e.g., Gluconeogenesis, Lipogenesis) GRE->Gene_Expression Insulin_Resistance Insulin Resistance Gene_Expression->Insulin_Resistance Insulin_Signaling Insulin Signaling Pathway Insulin_Signaling->Insulin_Resistance AMG221 This compound AMG221->HSD11B1 Inhibition

Caption: Mechanism of action of this compound in inhibiting the 11β-HSD1 pathway.

Experimental Protocols

Detailed experimental protocols for the specific studies involving this compound are often proprietary. However, based on the available literature, the following sections describe representative methodologies for the key experiments used to characterize 11β-HSD1 inhibitors like this compound.

In Vitro 11β-HSD1 Inhibition Assay (Scintillation Proximity Assay - SPA)

This assay is a common high-throughput method to determine the inhibitory activity of compounds on the 11β-HSD1 enzyme.

Principle: The assay measures the conversion of radiolabeled cortisone to cortisol. A specific antibody for cortisol is coated on SPA beads. When radiolabeled cortisol binds to the antibody, it comes into close proximity with the scintillant in the beads, producing a light signal that can be detected.

General Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing NADPH, and the 11β-HSD1 enzyme preparation (e.g., human liver microsomes).

  • Compound Addition: Add varying concentrations of this compound or control compounds to the reaction mixture.

  • Substrate Addition: Initiate the reaction by adding radiolabeled ([³H]) cortisone.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period.

  • Termination and Detection: Stop the reaction and add the cortisol-specific antibody-coated SPA beads.

  • Signal Measurement: After an incubation period to allow for binding, measure the scintillation signal using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition at each concentration of this compound and determine the IC₅₀ or Kᵢ value.

The following diagram illustrates the workflow for a typical in vitro SPA for 11β-HSD1 inhibition:

G cluster_workflow In Vitro Scintillation Proximity Assay Workflow A Prepare Reaction Mix (11β-HSD1 enzyme, NADPH) B Add Test Compound (this compound) A->B C Add [³H]-Cortisone (Substrate) B->C D Incubate at 37°C C->D E Add SPA Beads (Cortisol Antibody Coated) D->E F Incubate for Binding E->F G Measure Scintillation Signal F->G H Data Analysis (IC₅₀/Kᵢ Determination) G->H

Caption: A generalized workflow for an in vitro 11β-HSD1 scintillation proximity assay.

Cell-Based 11β-HSD1 Inhibition Assay

This assay assesses the ability of a compound to inhibit 11β-HSD1 activity within a cellular context.

Principle: A cell line engineered to express human 11β-HSD1 is incubated with cortisone. The amount of cortisol produced by the cells is then measured, typically by LC-MS/MS or an immunoassay. The inhibitory effect of the test compound is determined by the reduction in cortisol production.

General Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 cells) stably expressing human 11β-HSD1.

  • Compound Treatment: Treat the cells with various concentrations of this compound or control compounds for a defined period.

  • Substrate Addition: Add cortisone to the cell culture medium.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator.

  • Sample Collection: Collect the cell culture supernatant.

  • Cortisol Quantification: Measure the concentration of cortisol in the supernatant using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the percent inhibition of cortisol production at each this compound concentration and determine the IC₅₀ value.

In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice

In vivo studies are crucial to evaluate the therapeutic potential of a compound in a living organism.

Principle: Diet-induced obese mice, which exhibit metabolic characteristics similar to human metabolic syndrome, are treated with the test compound. The effects on various metabolic parameters are then assessed.

General Protocol:

  • Induction of Obesity: Feed mice a high-fat diet for a specified duration to induce obesity and insulin resistance.

  • Compound Administration: Administer this compound or a vehicle control to the DIO mice, typically via oral gavage, for a defined treatment period.

  • Monitoring: Regularly monitor body weight, food intake, and blood glucose levels.

  • Metabolic Tests: Perform metabolic tests such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis and insulin sensitivity.

  • Tissue and Blood Collection: At the end of the study, collect blood and various tissues (e.g., liver, adipose tissue) for further analysis, such as measuring hormone levels and gene expression.

  • Data Analysis: Statistically analyze the differences in metabolic parameters between the this compound-treated group and the control group.

The following diagram provides a logical workflow for a typical in vivo study in DIO mice:

G cluster_workflow In Vivo DIO Mouse Study Workflow A High-Fat Diet Feeding (Induce Obesity) B Randomization of Mice A->B C Treatment Administration (this compound or Vehicle) B->C D Monitor Body Weight, Food Intake, Glucose C->D E Perform GTT/ITT C->E F Terminal Blood and Tissue Collection C->F H Statistical Analysis D->H E->H G Biochemical and Gene Expression Analysis F->G G->H

Caption: A representative workflow for an in vivo efficacy study in diet-induced obese mice.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of 11β-HSD1. Its ability to modulate intracellular cortisol levels makes it a valuable research tool for investigating the role of glucocorticoids in metabolic diseases. The information and representative protocols provided in this guide are intended to support further research and development efforts in this promising therapeutic area. For specific and detailed experimental procedures, researchers are encouraged to consult the primary scientific literature.

In Vitro Characterization of AMG-176: A Potent and Selective Mcl-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency and selectivity of AMG-176, a first-in-class, potent, and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Overexpression of Mcl-1 is a key survival mechanism for various cancer cells and is associated with resistance to conventional therapies.[1][2] AMG-176 represents a promising therapeutic strategy by directly targeting Mcl-1 to induce apoptosis in cancer cells.[3][4][5] This document details the quantitative in vitro characterization of AMG-176, including its binding affinity, cellular potency, and selectivity, and provides comprehensive protocols for key experimental assays.

Core Attributes of AMG-176

AMG-176 is an orally bioavailable small molecule that selectively binds to the BH3-binding groove of Mcl-1 with high affinity.[6][7] This action disrupts the interaction between Mcl-1 and pro-apoptotic proteins like Bak, leading to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.[6][8] Preclinical studies have demonstrated its efficacy in various hematologic cancer models, both as a single agent and in combination with other therapies.[3][4][5]

Data Presentation

In Vitro Potency and Selectivity of AMG-176

The following tables summarize the quantitative data on the in vitro potency and selectivity of AMG-176 from various studies.

Parameter Value Assay Type Reference
Binding Affinity (Ki) for human Mcl-1 <1 nMCell-free system[3][9]
Binding Affinity (Ki) for human Mcl-1 0.13 nMNot specified[7]
Binding Affinity for murine Mcl-1 ~1,000-fold reduced affinity compared to human Mcl-1Not specified[6]

Table 1: In Vitro Binding Affinity of AMG-176 for Mcl-1.

Target Binding Affinity Selectivity Fold (vs. Mcl-1) Reference
Mcl-1 Ki <1 nM-[3][9]
Bcl-2 Minimal binding affinity>1,000[6]
Bcl-xL Minimal binding affinity>1,000[6]

Table 2: Selectivity Profile of AMG-176 against Bcl-2 Family Proteins.

Cell Line Type Cell Line Name IC50 (µM) at 48h Reference
Diffuse Large B-Cell Lymphoma (ABC) TMD81.45[7]
Diffuse Large B-Cell Lymphoma (GCB) OCI-LY10.21[7]
Double Hit Lymphoma DOHH-20.23[7]
Double Hit Lymphoma VAL2.54[7]
Diffuse Large B-Cell Lymphoma (ABC) U2932 4RH (Resistant)19.45[7]
Diffuse Large B-Cell Lymphoma (GCB) DHL-10 (Resistant)17.78[7]

Table 3: Cellular Potency (IC50) of AMG-176 in Various B-Cell Lymphoma Cell Lines.

Signaling Pathways and Mechanism of Action

Mcl-1 Signaling Pathway

Mcl-1 is a critical pro-survival protein that sequesters pro-apoptotic proteins, thereby preventing the initiation of apoptosis. The following diagram illustrates the central role of Mcl-1 in regulating cell survival and apoptosis.

Mcl1_Signaling_Pathway Mcl-1 Signaling Pathway in Apoptosis Regulation cluster_pro_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic cluster_execution Apoptotic Execution Mcl1 Mcl-1 Bak Bak Mcl1->Bak Inhibits Bcl2 Bcl-2 / Bcl-xL Bax Bax Bcl2->Bax Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bak->MOMP Bax->MOMP Bim Bim / Puma / Noxa (BH3-only proteins) Bim->Mcl1 Inhibited by Bim->Bcl2 Inhibited by Bim->Bak Activates Bim->Bax Activates Caspases Caspase Activation MOMP->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Mcl-1 sequesters pro-apoptotic proteins to prevent apoptosis.

Mechanism of Action of AMG-176

AMG-176 selectively binds to Mcl-1, preventing it from sequestering pro-apoptotic proteins like Bak. This leads to the activation of the apoptotic cascade.

AMG176_Mechanism_of_Action Mechanism of Action of AMG-176 AMG176 AMG-176 Mcl1 Mcl-1 AMG176->Mcl1 Binds to and inhibits Bak Bak Mcl1->Bak inhibition_cross X MOMP MOMP Bak->MOMP Activates Apoptosis Apoptosis MOMP->Apoptosis Leads to

Caption: AMG-176 inhibits Mcl-1, leading to Bak activation and apoptosis.

Experimental Protocols

In Vitro Mcl-1 Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a competitive binding assay to determine the affinity of AMG-176 for Mcl-1.

Materials:

  • Recombinant human Mcl-1 protein

  • Fluorescently labeled BH3 peptide (e.g., FITC-Bim-BH3)

  • Terbium-conjugated anti-tag antibody (specific to the tag on Mcl-1)

  • AMG-176

  • Assay buffer (e.g., PBS with 0.05% Tween-20)

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of AMG-176 in the assay buffer.

  • In a 384-well plate, add the assay buffer, recombinant Mcl-1 protein, and the terbium-conjugated antibody.

  • Add the serially diluted AMG-176 or vehicle control to the wells.

  • Incubate for 30 minutes at room temperature.

  • Add the fluorescently labeled BH3 peptide to all wells.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., for donor and acceptor fluorophores).

  • Calculate the TR-FRET ratio and plot the data against the concentration of AMG-176 to determine the Ki value.

Cellular Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in cancer cell lines following treatment with AMG-176.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • AMG-176

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed the cancer cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of AMG-176 or vehicle control for the desired time (e.g., 24, 48, 72 hours).

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of apoptotic cells (Annexin V positive) and necrotic cells (Annexin V and PI positive).

Experimental Workflow for Cellular Potency Determination

The following diagram outlines a typical workflow for determining the in vitro cellular potency of an Mcl-1 inhibitor.

Experimental_Workflow Experimental Workflow for Cellular Potency (IC50) Determination cluster_cell_culture Cell Culture & Treatment cluster_viability_assay Cell Viability Assay cluster_data_analysis Data Analysis start Seed cancer cells in multi-well plates treat Treat with serial dilutions of AMG-176 start->treat incubate Incubate for a defined period (e.g., 48h) treat->incubate add_reagent Add CellTiter-Glo® reagent incubate->add_reagent measure Measure luminescence add_reagent->measure plot Plot luminescence vs. log[AMG-176] measure->plot calculate Calculate IC50 value plot->calculate end end calculate->end Report IC50

Caption: Workflow for determining the IC50 of AMG-176 in cancer cells.

Conclusion

AMG-176 is a highly potent and selective Mcl-1 inhibitor with significant in vitro activity against various cancer cell lines, particularly those of hematologic origin. Its mechanism of action, involving the direct inhibition of Mcl-1 and subsequent induction of apoptosis, makes it a compelling candidate for further development. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on Mcl-1 inhibitors and related anti-cancer therapies.

References

The Effect of AMG-221 on Intracellular Cortisol Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and quantitative effects of AMG-221 on intracellular cortisol levels. This compound is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme critical in the tissue-specific regulation of glucocorticoid activity. By inhibiting 11β-HSD1, this compound effectively reduces the intracellular conversion of inactive cortisone to active cortisol, a mechanism with therapeutic potential in metabolic disorders.

Core Mechanism of Action: Inhibition of 11β-HSD1

11β-HSD1 is a key enzyme responsible for the intracellular regeneration of cortisol from cortisone, thereby amplifying glucocorticoid receptor activation within target tissues such as the liver and adipose tissue.[1] Elevated intracellular cortisol levels are implicated in the pathophysiology of various metabolic conditions. This compound acts as a competitive inhibitor of 11β-HSD1, blocking this conversion and thus lowering intracellular cortisol concentrations.

Quantitative Analysis of this compound's Inhibitory Effects

Clinical and preclinical studies have quantified the potent inhibitory effect of this compound on 11β-HSD1 activity. The following table summarizes key quantitative data from these studies.

ParameterValueSpecies/ContextStudy Details
IC₅₀ 10.1 nMCell-based assayIn vitro assessment of 11β-HSD1 inhibition.[2]
Kᵢ 12.8 nMIn vitro biochemical scintillation proximity assay (SPA)Demonstrates high binding affinity of this compound to 11β-HSD1.[2]
IC₅₀ (Plasma Concentration) 1.19 ± 0.12 ng/mLHealthy, obese human subjectsThe plasma concentration of AMG 221 associated with 50% inhibition of 11β-HSD1 activity in ex vivo adipose tissue samples.[3]
Iₘₐₓ (Maximal Inhibition) 0.975 ± 0.003Healthy, obese human subjectsThe maximal inhibition of 11β-HSD1 activity observed in ex vivo adipose tissue samples following a single oral dose.[3]
Baseline 11β-HSD1 Enzyme Activity 755 ± 61 pmol/mgHealthy, obese human subjectsBaseline enzyme activity in subcutaneous adipose tissue before administration of this compound.[3]
Inhibition of Adipose 11β-HSD1 Activity 38% (2h), 31% (4h)Mouse pharmacodynamic modelFollowing a 10 mg/kg oral dose of a metabolite of this compound.[4]
Inhibition of Adipose 11β-HSD1 Activity 51% (2h), 46% (4h), ~36% (6h & 8h)Mouse pharmacodynamic modelFollowing a 30 mg/kg oral dose of a metabolite of this compound.[4]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the methodologies used to assess the efficacy of this compound, the following diagrams are provided.

G cluster_0 Cellular Environment Cortisone Cortisone (Inactive) HSD1 11β-HSD1 Cortisone->HSD1 Substrate Cortisol Cortisol (Active) GR Glucocorticoid Receptor Cortisol->GR Binds to HSD1->Cortisol Conversion Gene Gene Transcription GR->Gene Activates AMG221 This compound AMG221->HSD1 Inhibits

Figure 1: Signaling pathway of 11β-HSD1 and inhibition by this compound.

G cluster_workflow Experimental Workflow for Assessing this compound Efficacy Dosing This compound Administration (Oral Dose) Biopsy Adipose Tissue Biopsy Dosing->Biopsy Post-dose Homogenization Tissue Homogenization Biopsy->Homogenization Incubation Incubation with [3H]Cortisone + NADPH Homogenization->Incubation Assay Quantification of [3H]Cortisol Incubation->Assay Analysis Data Analysis (Inhibition Calculation) Assay->Analysis

Figure 2: Experimental workflow for measuring 11β-HSD1 inhibition.

Experimental Protocols

The assessment of this compound's effect on intracellular cortisol levels relies on robust experimental methodologies. The primary methods employed are ex vivo tissue analysis and in vitro enzyme assays.

Ex Vivo Adipose Tissue 11β-HSD1 Activity Assay

This protocol is adapted from studies evaluating 11β-HSD1 inhibitors in human adipose tissue.

  • Objective: To measure the 11β-HSD1-mediated conversion of cortisone to cortisol in adipose tissue samples obtained from subjects treated with this compound.

  • Materials:

    • Subcutaneous adipose tissue biopsies.

    • Phosphate buffer (0.1 mol/L, pH 7.6).

    • [³H]-cortisone (radiolabeled substrate).

    • Unlabeled cortisone.

    • NADPH (cofactor).

    • Scintillation fluid.

    • Liquid scintillation counter or LC-MS/MS system.

  • Procedure:

    • Sample Collection: Subcutaneous adipose tissue biopsies are collected from subjects at specified time points following the administration of this compound or placebo.[3]

    • Tissue Processing: The adipose tissue is immediately frozen in liquid nitrogen and stored at -80°C until analysis. For the assay, the tissue is homogenized in phosphate buffer to prepare a protein extract.

    • Enzymatic Reaction: A known amount of the protein extract (e.g., 200 μg) is incubated in a reaction mixture containing phosphate buffer, [³H]-cortisone, unlabeled cortisone, and NADPH.[5] The reaction is allowed to proceed for a defined period at 37°C.

    • Extraction: The reaction is stopped, and steroids are extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

    • Quantification: The amount of newly synthesized [³H]-cortisol is quantified. This can be achieved through:

      • Thin-Layer Chromatography (TLC): Separating [³H]-cortisone and [³H]-cortisol, followed by scintillation counting of the cortisol spot.

      • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the simultaneous quantification of cortisol and cortisone.[6]

    • Data Analysis: The 11β-HSD1 activity is expressed as the rate of cortisol formation (e.g., pmol cortisol/mg protein/hour). The percentage of inhibition is calculated by comparing the activity in samples from this compound-treated subjects to that of placebo-treated subjects.

In Vitro 11β-HSD1 Inhibition Assay (Scintillation Proximity Assay - SPA)

This high-throughput method is suitable for screening and characterizing inhibitors.

  • Objective: To determine the in vitro potency (IC₅₀) of this compound in inhibiting 11β-HSD1 activity.

  • Principle: The assay measures the conversion of [³H]cortisone to [³H]cortisol. A specific monoclonal antibody against cortisol, coupled to protein A-coated SPA beads, captures the [³H]cortisol product. When the radiolabeled cortisol binds to the antibody on the bead, the emitted beta particles from the tritium excite the scintillant within the bead, producing a light signal that is detected.[4]

  • Materials:

    • Microsomes containing recombinant human 11β-HSD1.

    • [³H]cortisone.

    • NADPH.

    • Anti-cortisol monoclonal antibody.

    • Protein A-coated SPA beads.

    • This compound at various concentrations.

    • Microplates (96- or 384-well).

    • Microplate scintillation counter.

  • Procedure:

    • Assay Setup: In a microplate, 11β-HSD1 microsomes are incubated with NADPH, [³H]cortisone, and varying concentrations of this compound.

    • Enzymatic Reaction: The reaction is initiated and allowed to proceed at room temperature for a specified time.

    • Detection: A suspension of anti-cortisol antibody-coupled SPA beads is added to the wells to stop the reaction and capture the [³H]cortisol.

    • Signal Measurement: The plate is read in a microplate scintillation counter to measure the light emitted from the beads.

    • Data Analysis: The signal is proportional to the amount of [³H]cortisol produced. The IC₅₀ value for this compound is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound demonstrates potent and selective inhibition of 11β-HSD1, leading to a significant reduction in intracellular cortisol production in key metabolic tissues. The quantitative data and detailed methodologies presented in this guide provide a comprehensive understanding of the pharmacodynamic effects of this compound. These insights are crucial for researchers and drug development professionals working on novel therapies for metabolic diseases. The use of robust analytical techniques such as ex vivo tissue assays and in vitro scintillation proximity assays is fundamental to accurately characterizing the efficacy of 11β-HSD1 inhibitors like this compound.

References

Investigating the Therapeutic Potential of 11β-HSD1 Inhibition with AMG-221: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of AMG-221, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Inhibition of 11β-HSD1 represents a promising therapeutic strategy for type 2 diabetes and metabolic syndrome by reducing intracellular cortisol levels in key metabolic tissues. This document summarizes the mechanism of action, preclinical efficacy, and clinical pharmacokinetic and pharmacodynamic data for this compound. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways and experimental workflows are provided to support further research and development in this area.

Introduction: The Role of 11β-HSD1 in Metabolic Disease

Glucocorticoids, such as cortisol, play a crucial role in regulating glucose and lipid metabolism. While circulating glucocorticoid levels are controlled by the hypothalamic-pituitary-adrenal (HPA) axis, the intracellular concentration of active cortisol is regulated by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). 11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid signaling within tissues like the liver and adipose tissue.

Overexpression or increased activity of 11β-HSD1 in these tissues is associated with the pathophysiology of metabolic syndrome, including obesity, insulin resistance, and hyperglycemia. Consequently, the selective inhibition of 11β-HSD1 has emerged as an attractive therapeutic target. This compound, developed by Amgen, is a potent, small-molecule inhibitor of 11β-HSD1 designed for the treatment of type 2 diabetes.[1]

Mechanism of Action of this compound

This compound is a thiazolinone-core inhibitor that selectively binds to and inhibits the catalytic activity of 11β-HSD1.[1] By blocking the conversion of cortisone to cortisol, this compound effectively reduces the intracellular concentration of active glucocorticoids in target tissues. This reduction in local glucocorticoid action leads to improved insulin sensitivity, decreased hepatic glucose production, and a more favorable metabolic profile.

Data Presentation

In Vitro and Cell-Based Activity

This compound demonstrates potent and selective inhibition of 11β-HSD1 in both biochemical and cellular assays.

ParameterValueAssay TypeReference
Ki 12.8 nMIn vitro biochemical scintillation proximity assay (SPA)[2]
IC50 10.1 nMCell-based assay[2]
Selectivity >10 µMAgainst 11β-HSD2, 17β-HSD1, and Glucocorticoid Receptor (GR)[2]
Preclinical Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

In a diet-induced obesity (DIO) mouse model, oral administration of this compound demonstrated significant improvements in metabolic parameters.

ParameterTreatment GroupResultReference
Fed Blood Glucose This compound (25 or 50 mg/kg, b.i.d.)Statistically significant reduction compared to vehicle[2]
Glucose Tolerance This compound (25 or 50 mg/kg, b.i.d.)Slightly improved compared to vehicle on day 14[2]
11β-HSD1 Activity in Inguinal Fat (4h post-dose) This compound (5 mg/kg)33% inhibition[2]
This compound (15 mg/kg)55% inhibition[2]
This compound (50 mg/kg)47% inhibition[2]
11β-HSD1 Activity in Inguinal Fat (8h post-dose) This compound (15 mg/kg)36% inhibition[2]
This compound (50 mg/kg)39% inhibition[2]
Preclinical Pharmacokinetics

This compound exhibits moderate oral bioavailability in rodents.

SpeciesBioavailabilityReference
Mouse (male CD1) 31% (10 mg/kg oral)[2]
Rat Good[2]
Dog Good[2]
Monkey Low[2]
Human Phase 1 Clinical Trial Data (Healthy Obese Subjects)

A Phase 1 clinical trial in healthy obese subjects evaluated the pharmacokinetic and pharmacodynamic properties of single oral doses of this compound.

ParameterValueDoses AdministeredReference
IC50 (plasma concentration for 50% inhibition of 11β-HSD1 in adipose tissue) 1.19 ± 0.12 ng/mL3, 30, or 100 mg[3]
Maximal Inhibition (Imax) of 11β-HSD1 in adipose tissue 0.975 ± 0.0033, 30, or 100 mg[3]
Baseline 11β-HSD1 enzyme activity in adipose tissue 755 ± 61 pmol/mgN/A[3]
Equilibration rate constant (keo) between plasma and adipose tissue 0.220 ± 0.021 h⁻¹N/A[3]
Duration of Inhibition Sustained for 24 hours3, 30, or 100 mg[3]

Experimental Protocols

11β-HSD1 Inhibition Scintillation Proximity Assay (SPA)

This assay is a high-throughput method to identify and characterize inhibitors of 11β-HSD1.

Principle: The assay measures the conversion of radiolabeled [3H]cortisone to [3H]cortisol by 11β-HSD1. A specific monoclonal antibody that binds [3H]cortisol with high affinity is coupled to protein A-coated SPA beads. When [3H]cortisol binds to the antibody on the bead, the emitted beta particles from the tritium excite the scintillant within the bead, producing light that is detected. Unbound [3H]cortisone is not in close enough proximity to the bead to generate a signal.

Materials:

  • Microsomes containing recombinant human 11β-HSD1

  • [3H]cortisone

  • NADPH

  • Monoclonal anti-cortisol antibody

  • Protein A-coated SPA beads

  • Assay buffer (e.g., 100 mM K2HPO4/KH2PO4, pH 7.5)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Microplates (e.g., 96- or 384-well)

  • Microplate scintillation counter

Procedure:

  • Prepare a reaction mixture containing 11β-HSD1 microsomes, NADPH, and assay buffer.

  • Add the test compound (this compound) at various concentrations to the wells of the microplate.

  • Initiate the enzymatic reaction by adding [3H]cortisone to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 25 minutes).

  • Stop the reaction by adding a stop solution containing a high concentration of a known inhibitor (e.g., glycyrrhetinic acid) and the anti-cortisol antibody coupled to SPA beads.

  • Incubate the plate at room temperature to allow for antibody-cortisol binding.

  • Measure the light output from each well using a microplate scintillation counter.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cell-Based 11β-HSD1 Inhibition Assay

This assay measures the ability of a compound to inhibit 11β-HSD1 activity in a cellular context.

Principle: Cells overexpressing human 11β-HSD1 are incubated with cortisone and the test compound. The amount of cortisol produced is then quantified, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a competitive immunoassay like HTRF.

Materials:

  • A human cell line (e.g., HEK-293) stably expressing human 11β-HSD1

  • Cell culture medium and supplements

  • Cortisone

  • Test compounds (e.g., this compound)

  • LC-MS/MS system or HTRF assay reagents

  • Cell culture plates

Procedure:

  • Seed the 11β-HSD1 expressing cells in a multi-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with various concentrations of the test compound (this compound) for a specified time.

  • Add cortisone to the cell culture medium to initiate the conversion to cortisol.

  • Incubate for a defined period (e.g., 4 hours).

  • Collect the cell culture supernatant.

  • Quantify the concentration of cortisol in the supernatant using a validated LC-MS/MS method or HTRF assay.

  • Calculate the percent inhibition of cortisol production for each concentration of the test compound and determine the IC50 value.

Diet-Induced Obesity (DIO) Mouse Model Efficacy Study

This in vivo model is used to evaluate the therapeutic potential of compounds for treating obesity and related metabolic disorders.

Principle: Mice, typically of the C57BL/6J strain, are fed a high-fat diet for an extended period to induce obesity, insulin resistance, and hyperglycemia, mimicking key features of human metabolic syndrome. The test compound is then administered to these mice, and its effects on various metabolic parameters are assessed.[4]

Procedure:

  • Induction of Obesity: Wean male C57BL/6J mice onto a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks. A control group is maintained on a standard chow diet.

  • Compound Administration: Randomize the DIO mice into treatment and vehicle control groups. Administer this compound or vehicle orally (e.g., by gavage) at the desired dose and frequency (e.g., 25 or 50 mg/kg, twice daily) for the duration of the study (e.g., 14 days).

  • Monitoring:

    • Body Weight and Food Intake: Monitor daily or weekly.

    • Fasting Blood Glucose: Measure periodically from tail vein blood after a 6-hour fast.

    • Oral Glucose Tolerance Test (OGTT): At the end of the study, perform an OGTT by administering an oral glucose bolus after an overnight fast and measuring blood glucose at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Plasma Insulin: Collect blood at baseline and during the OGTT to measure plasma insulin levels by ELISA.

  • Tissue Analysis: At the end of the study, euthanize the mice and collect tissues (e.g., liver, adipose tissue) for analysis of 11β-HSD1 activity (as described in the ex vivo assay below) and gene expression.

Ex Vivo 11β-HSD1 Activity Assay:

  • Excise tissues (e.g., inguinal fat) from treated and control mice.

  • Homogenize the tissues in an appropriate buffer.

  • Incubate the tissue homogenates with [3H]cortisone and NADPH.

  • Extract the steroids and separate [3H]cortisone and [3H]cortisol by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the radioactivity of the cortisone and cortisol spots/peaks to determine the percent conversion and the degree of 11β-HSD1 inhibition.

Mandatory Visualizations

G cluster_extracellular Extracellular Space cluster_cell Hepatocyte / Adipocyte cluster_nucleus Nucleus Cortisone Cortisone (inactive) Cortisone_intra Cortisone Cortisone->Cortisone_intra HSD11B1 11β-HSD1 Cortisone_intra->HSD11B1 Substrate Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR HSD11B1->Cortisol Conversion GR_Cortisol GR-Cortisol Complex GR->GR_Cortisol GRE Glucocorticoid Response Element (GRE) GR_Cortisol->GRE Binding AMG221 This compound AMG221->HSD11B1 Inhibition Gene_Expression Target Gene Transcription GRE->Gene_Expression Regulation Metabolic_Effects Metabolic Effects: - Decreased Hepatic Gluconeogenesis - Increased Insulin Sensitivity - Altered Adipogenesis & Lipolysis Gene_Expression->Metabolic_Effects Leads to

Caption: 11β-HSD1 Signaling Pathway and Point of this compound Inhibition.

G cluster_invitro In Vitro & Cell-Based Screening cluster_preclinical Preclinical In Vivo Evaluation cluster_clinical Clinical Development SPA Biochemical Assay (SPA) Determine Ki CellAssay Cell-Based Assay Determine IC50 & Selectivity SPA->CellAssay PK_rodent Pharmacokinetics in Rodents (Mouse, Rat) CellAssay->PK_rodent Efficacy_DIO Efficacy in DIO Mouse Model (Glucose, Insulin, OGTT) PK_rodent->Efficacy_DIO PD_exvivo Ex Vivo PD in Adipose Tissue (11β-HSD1 Activity) Efficacy_DIO->PD_exvivo Phase1 Phase 1 Clinical Trial (Healthy Obese Volunteers) PD_exvivo->Phase1 PKPD_human Human PK/PD Relationship Phase1->PKPD_human Safety_human Safety & Tolerability Phase1->Safety_human

Caption: Experimental Workflow for the Evaluation of this compound.

Conclusion

This compound is a potent and selective inhibitor of 11β-HSD1 that has demonstrated promising preclinical efficacy in improving metabolic parameters in a diet-induced obesity mouse model. Early clinical data in healthy obese subjects confirm its ability to potently and sustainably inhibit 11β-HSD1 in adipose tissue. These findings support the continued investigation of 11β-HSD1 inhibition with molecules like this compound as a therapeutic strategy for type 2 diabetes and other metabolic disorders. The experimental protocols and data presented in this guide provide a valuable resource for researchers in this field. Further clinical studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound in patients with type 2 diabetes.

References

Methodological & Application

Application Notes and Protocols for AMG-221 In Vitro Metabolism Assay Using Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-221 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the conversion of inactive cortisone to active cortisol.[1][2][3] Inhibition of 11β-HSD1 is a therapeutic strategy for managing type 2 diabetes.[4][5] Understanding the metabolic fate of drug candidates like this compound is a critical aspect of drug development. In vitro assays using liver microsomes are a standard method to assess the metabolic stability of a compound and identify potential metabolites.[6][7][8] Liver microsomes are a subcellular fraction rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of a vast number of drugs.[8][9] This document provides a detailed protocol for assessing the in vitro metabolism of this compound using liver microsomes.

Data Presentation

The metabolic stability of this compound in liver microsomes is determined by measuring the decrease in its concentration over time. The key parameters derived from this assay are the half-life (t½) and the intrinsic clearance (Clint).[6] Below is a table summarizing representative quantitative data that could be obtained from such an assay.

SpeciesThis compound Concentration (µM)Microsomal Protein (mg/mL)Incubation Time (min)Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Human10.50, 5, 15, 30, 602527.7
Rat10.50, 5, 15, 30, 601838.5
Mouse10.50, 5, 15, 30, 601546.2
Dog10.50, 5, 15, 30, 603519.8
Monkey10.50, 5, 15, 30, 604515.4

Signaling Pathway

This compound targets the 11β-HSD1 enzyme, which is involved in the glucocorticoid signaling pathway. The following diagram illustrates the mechanism of action of this compound.

AMG221_Signaling_Pathway Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Enzyme Cortisone->HSD11B1 Cortisol Cortisol (active) GR Glucocorticoid Receptor Cortisol->GR Activation HSD11B1->Cortisol AMG221 This compound AMG221->HSD11B1 Inhibition GeneExpression Gene Expression (e.g., gluconeogenesis) GR->GeneExpression

Caption: Mechanism of action of this compound in inhibiting cortisol production.

Experimental Protocols

Objective

To determine the in vitro metabolic stability of this compound in liver microsomes from various species (e.g., human, rat, mouse, dog, monkey).

Materials
  • This compound

  • Pooled liver microsomes (human, rat, mouse, dog, monkey)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not found in the matrix)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow Diagram

AMG221_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_quenching Reaction Termination cluster_analysis Analysis Prep_AMG221 Prepare this compound Working Solution (1 µM) Preincubation Pre-incubate Microsomes and this compound at 37°C Prep_AMG221->Preincubation Prep_Microsomes Prepare Microsome Suspension (0.5 mg/mL) Prep_Microsomes->Preincubation Prep_NADPH Prepare NADPH Regenerating System Initiate_Reaction Initiate Reaction with NADPH Prep_NADPH->Initiate_Reaction Preincubation->Initiate_Reaction Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench Quench Reaction with Cold Acetonitrile + IS Time_Points->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS Analyze by LC-MS/MS Supernatant->LCMS Data_Analysis Calculate t½ and Clint LCMS->Data_Analysis

Caption: Workflow for the in vitro metabolism assay of this compound.

Procedure
  • Preparation of Reagents:

    • Prepare a 1 µM working solution of this compound in phosphate buffer.

    • Prepare a 0.5 mg/mL suspension of liver microsomes in phosphate buffer. Keep on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension and the this compound working solution.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume should be uniform across all wells. A control incubation without the NADPH regenerating system should be included to assess non-NADPH dependent degradation.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a sufficient volume of cold acetonitrile containing the internal standard. The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.

    • After the final time point, vortex the plate to ensure thorough mixing.

  • Sample Processing:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound. The method should be optimized for the specific compound and internal standard.

Data Analysis
  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the following equation:

    • t½ = 0.693 / k

  • Calculate the intrinsic clearance (Clint) using the following equation:

    • Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

Conclusion

This protocol provides a framework for evaluating the in vitro metabolic stability of this compound using liver microsomes. The resulting data on half-life and intrinsic clearance are essential for predicting the in vivo pharmacokinetic properties of the drug candidate and for making informed decisions during the drug development process. Further studies, such as reaction phenotyping with specific CYP inhibitors or recombinant enzymes, can be conducted to identify the specific enzymes responsible for this compound metabolism.[10][11][12]

References

Application Notes and Protocols for AMG-221 in Diet-Induced Obesity Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-221 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of active glucocorticoids. By catalyzing the conversion of inactive cortisone to active cortisol within cells, particularly in adipose tissue and liver, 11β-HSD1 can amplify local glucocorticoid action.[1][2] In the context of metabolic diseases, elevated 11β-HSD1 activity in adipose tissue is associated with obesity and insulin resistance.[2] Inhibition of 11β-HSD1 is therefore a promising therapeutic strategy for the treatment of obesity and type 2 diabetes.[3]

These application notes provide a detailed overview of the proposed dosing regimen and experimental protocols for evaluating the efficacy of this compound in a diet-induced obesity (DIO) mouse model, based on preclinical studies of similar 11β-HSD1 inhibitors.

Data Presentation

Table 1: Summary of Preclinical Dosing of 11β-HSD1 Inhibitors in Mice
CompoundMouse ModelDoseRoute of AdministrationDosing FrequencyDurationKey FindingsReference
Compound 544Diet-Induced Obese (DIO) C57BL/6J20 mg/kgOral (per os)Twice daily11 daysReduced body weight by 7%, decreased food intake, lowered fasting glucose and insulin.[1]
Compound 20Diet-Induced Obese (DIO)0.5 mg/g of foodOral (in food mix)Ad libitum4 days95% inhibition of 11β-HSD1 in ex vivo assay, significantly reduced fed glucose and fasted insulin.[4]
BVT.2733Diet-Induced Obese100 mg/kgOralTwice daily16-17 daysReduced food intake and weight gain.[5]
BVT.2733Diet-Induced Obese50 mg/kg/dayIntraperitoneal injectionDaily30 daysReduced body weight and hyperlipidemia, attenuated hepatic steatosis.[6]
Compound CHigh-Fat Diet-Fed C57BL/6J50 mg/kg/day and 200 mg/kg/dayOral (in diet)Daily20 daysHigh dose reduced body weight by 17% and food intake by 28%.[7]
Table 2: Pharmacokinetic Parameters of a Murine Surrogate of AMG-133 (a GLP-1/GIPR Modulator) in Mice
ParameterValue
Half-life (t½,z) - Intact207 hours
Half-life (t½,z) - Total292 hours

Note: While not this compound, this data from another Amgen compound in mice provides context for the pharmacokinetic profiling of therapeutic candidates in this species.[8]

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model Protocol

This protocol is based on established methods for inducing obesity in C57BL/6J mice.[9][10]

Materials:

  • Male C57BL/6J mice, 5-6 weeks of age

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet (Control)

  • Animal caging with enrichment

  • Weighing scale

  • Calipers (for fat pad measurement, optional)

  • Glucometer and test strips

  • Insulin assay kit

  • Lipid panel assay kits

Procedure:

  • Acclimation: Upon arrival, acclimate mice for at least one week with ad libitum access to standard chow and water.

  • Diet Induction: At 6-8 weeks of age, randomly assign mice to either the HFD or control diet group. House mice individually or in small groups.

  • Obesity Development: Continue feeding the respective diets for 12-16 weeks. Obesity is typically characterized by a significant increase in body weight (20-30% greater than control), hyperinsulinemia, and hyperglycemia.[9]

  • Monitoring:

    • Monitor body weight and food intake weekly.

    • At baseline (before treatment) and at the end of the study, perform metabolic assessments such as:

      • Fasting blood glucose and insulin levels.

      • Glucose tolerance test (GTT) and insulin tolerance test (ITT).

      • Serum lipid profile (triglycerides, total cholesterol).

  • Tissue Collection: At the end of the study, euthanize mice and collect blood, liver, and various adipose tissue depots (e.g., epididymal, retroperitoneal) for further analysis.

This compound Dosing Regimen Protocol (Proposed)

This proposed dosing regimen is extrapolated from studies on other potent, selective 11β-HSD1 inhibitors in DIO mice.

Materials:

  • This compound

  • Vehicle solution (e.g., appropriate for oral gavage, such as 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • DIO mice (prepared as per Protocol 1)

Procedure:

  • Group Allocation: Randomly assign DIO mice to the following treatment groups:

    • Vehicle control

    • This compound (e.g., 20 mg/kg)

  • Drug Preparation: Prepare a homogenous suspension of this compound in the vehicle at the desired concentration.

  • Administration: Administer the assigned treatment via oral gavage twice daily. The volume of administration should be based on the most recent body weight measurement.

  • Treatment Duration: Treat the animals for a period of 11 to 28 days.

  • Efficacy Assessment:

    • Monitor body weight and food intake daily or several times per week.

    • At the end of the treatment period, perform the metabolic assessments as described in Protocol 1.

    • At necropsy, collect and weigh adipose tissue depots and liver to assess changes in adiposity and steatosis.

Visualizations

Experimental_Workflow cluster_setup Model Development cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis acclimation Acclimation (1 week) diet_induction Diet Induction (HFD vs. Control) acclimation->diet_induction obesity_dev Obesity Development (12-16 weeks) diet_induction->obesity_dev randomization Randomization obesity_dev->randomization treatment This compound Dosing (e.g., 20 mg/kg, b.i.d.) randomization->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring metabolic_tests Metabolic Assessments (GTT, ITT, Lipids) monitoring->metabolic_tests necropsy Necropsy & Tissue Collection metabolic_tests->necropsy data_analysis Data Analysis necropsy->data_analysis

Caption: Experimental workflow for evaluating this compound in a diet-induced obesity mouse model.

Signaling_Pathway cluster_adipocyte Adipocyte cluster_effects Metabolic Effects AMG221 This compound HSD1 11β-HSD1 AMG221->HSD1 Cortisol Cortisol (active) HSD1->Cortisol Cortisone Cortisone (inactive) Cortisone->HSD1 GR Glucocorticoid Receptor (GR) Cortisol->GR Activation Lipolysis Lipolysis GR->Lipolysis Stimulation Adipogenesis Adipogenesis GR->Adipogenesis Modulation ImprovedInsulin Improved Insulin Sensitivity ReducedLipids Reduced Dyslipidemia Lipolysis->ReducedLipids WeightLoss Reduced Body Weight Adipogenesis->WeightLoss

Caption: Proposed signaling pathway for this compound in adipose tissue.

References

Application Notes and Protocols for AMG-221 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-221 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid hormone.[1][2][3] By inhibiting 11β-HSD1, this compound effectively reduces local cortisol concentrations in target tissues, making it a valuable tool for investigating the role of glucocorticoid signaling in various physiological and pathological processes. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions in a cell culture setting.

This compound Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation.

PropertyValueSource
Molecular Weight 266.40 g/mol MedKoo Biosciences[1]
Appearance Solid powderMedKoo Biosciences[1]
Solubility Soluble in DMSOMedKoo Biosciences[1]
Storage (Solid) Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Keep dry and dark.MedKoo Biosciences[1]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, nuclease-free pipette tips and micropipettes

  • Laminar flow hood or biosafety cabinet

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions into cell culture media.

Calculation:

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

For 1 mL (0.001 L) of a 10 mM stock solution:

Mass (mg) = 10 mmol/L x 0.001 L x 266.40 g/mol = 2.664 mg

Procedure:

  • Weighing this compound: In a sterile microcentrifuge tube, carefully weigh out 2.664 mg of this compound powder using a calibrated analytical balance.

  • Adding DMSO: Under sterile conditions in a laminar flow hood, add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for long-term storage (months to years). For short-term storage (days to weeks), 0-4°C is acceptable.[1]

Preparation of Working Solutions for Cell Culture

The concentrated DMSO stock solution must be diluted to the final working concentration in cell culture medium. It is crucial to maintain the final DMSO concentration in the culture at a non-toxic level, typically below 0.5%, with 0.1% being preferable for most cell lines to avoid off-target effects.

Example Dilution to a 10 µM Working Solution:

To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.

  • Under sterile conditions, add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed cell culture medium.

  • Mix gently by pipetting up and down.

  • This will result in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.

Always prepare a vehicle control containing the same final concentration of DMSO as the treated samples to account for any solvent effects.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound inhibits the enzyme 11β-HSD1, which is located in the lumen of the endoplasmic reticulum. This enzyme catalyzes the conversion of inactive cortisone to active cortisol, a process that requires the cofactor NADPH. The NADPH is supplied by the enzyme hexose-6-phosphate dehydrogenase (H6PDH). By blocking 11β-HSD1, this compound reduces the intracellular concentration of cortisol, thereby modulating glucocorticoid receptor-mediated signaling.

AMG221_Mechanism cluster_ER Endoplasmic Reticulum Lumen cluster_Cytosol Cytosol Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) GR Glucocorticoid Receptor Cortisol->GR HSD11B1->Cortisol NADP NADP+ HSD11B1->NADP AMG221 This compound AMG221->HSD11B1 NADPH NADPH NADPH->HSD11B1 H6PDH H6PDH NADP->H6PDH H6PDH->NADPH _6PG 6-Phosphogluconate H6PDH->_6PG G6P Glucose-6-Phosphate G6P->H6PDH Signaling Downstream Signaling GR->Signaling

Caption: Mechanism of action of this compound.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the key steps for preparing this compound stock and working solutions for use in cell culture experiments.

Stock_Preparation_Workflow start Start weigh Weigh this compound Powder (e.g., 2.664 mg) start->weigh dissolve Dissolve in 100% DMSO (e.g., 1 mL) weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex stock 10 mM Stock Solution vortex->stock aliquot Aliquot into Single-Use Tubes stock->aliquot dilute Dilute in Cell Culture Medium (e.g., 1:1000) stock->dilute Day of Experiment store Store at -20°C aliquot->store working Working Solution (e.g., 10 µM) dilute->working treat Treat Cells working->treat

References

Application Notes and Protocols for Measuring AMG-221 Activity using a Scintillation Proximity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-221 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels.[1][2] 11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid receptor (GR) signaling within tissues like the liver, adipose tissue, and the brain.[3][4] Dysregulation of 11β-HSD1 activity is implicated in various metabolic disorders, including obesity and type 2 diabetes.[4][5] As such, inhibitors of this enzyme, like this compound, have been investigated as potential therapeutic agents.[6]

The Scintillation Proximity Assay (SPA) is a robust and homogeneous assay technology well-suited for high-throughput screening and characterization of enzyme inhibitors.[7][8] This method relies on the principle that β-particles emitted from a radiolabeled substrate only travel a short distance in an aqueous environment. When a radiolabeled product of an enzymatic reaction is captured by a scintillant-coated bead, the emitted β-particles stimulate the scintillant to produce light, which can be quantified. Unbound radiolabeled substrate in the bulk solution is too far from the bead to elicit a signal, eliminating the need for separation steps.[7]

This document provides a detailed protocol for measuring the inhibitory activity of this compound against 11β-HSD1 using a Scintillation Proximity Assay.

Signaling Pathway of 11β-HSD1

11β-HSD1 is primarily located in the lumen of the endoplasmic reticulum.[5] Its reductase activity, the conversion of cortisone to cortisol, is dependent on the cofactor NADPH, which is supplied by the enzyme hexose-6-phosphate dehydrogenase (H6PDH) within the ER lumen.[1][5] The locally produced cortisol can then bind to and activate glucocorticoid receptors, leading to the transcription of target genes involved in metabolic processes.

11b-HSD1 Signaling Pathway 11β-HSD1 Signaling Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_Cytosol Cytosol cluster_Nucleus Nucleus Cortisone Cortisone 11b-HSD1 11b-HSD1 Cortisone->11b-HSD1 Substrate Cortisol Cortisol 11b-HSD1->Cortisol Product NADP+ NADP+ 11b-HSD1->NADP+ Cortisol_out Cortisol Cortisol->Cortisol_out Transport H6PDH H6PDH NADPH NADPH H6PDH->NADPH Generates NADPH->11b-HSD1 Cofactor GR Glucocorticoid Receptor Cortisol_out->GR Activated_GR Activated GR Complex GR->Activated_GR Activation Activated_GR_nuc Activated GR Complex Activated_GR->Activated_GR_nuc Translocation Gene_Transcription Target Gene Transcription Activated_GR_nuc->Gene_Transcription

Figure 1. 11β-HSD1 Signaling Pathway

Experimental Workflow for 11β-HSD1 Scintillation Proximity Assay

The SPA for 11β-HSD1 involves the enzymatic reaction where radiolabeled cortisone is converted to radiolabeled cortisol. The resulting [³H]cortisol is then specifically captured by a monoclonal antibody that is bound to Protein A-coated SPA beads. The proximity of the tritium radiolabel to the scintillant in the bead generates a light signal that is proportional to the amount of product formed. The inhibitory effect of this compound is determined by measuring the reduction in the light signal.

SPA_Workflow Scintillation Proximity Assay Workflow for 11β-HSD1 cluster_reagents Reagent Preparation cluster_assay Assay Plate Incubation This compound This compound Dilution Series Add_Inhibitor Add this compound This compound->Add_Inhibitor Enzyme_Mix 11β-HSD1 Enzyme + NADPH Add_Enzyme Add Enzyme Mix Enzyme_Mix->Add_Enzyme Substrate [³H]Cortisone Start_Reaction Add [³H]Cortisone (Incubate) Substrate->Start_Reaction Detection_Mix Anti-Cortisol Antibody + Protein A SPA Beads Stop_Reaction Add Detection Mix (Incubate) Detection_Mix->Stop_Reaction Add_Inhibitor->Add_Enzyme Add_Enzyme->Start_Reaction Start_Reaction->Stop_Reaction Read_Plate Read Plate on Scintillation Counter Stop_Reaction->Read_Plate Data_Analysis Data Analysis (IC₅₀ Determination) Read_Plate->Data_Analysis

Figure 2. SPA Workflow for 11β-HSD1

Data Presentation

The inhibitory activity of this compound on 11β-HSD1 can be quantified and summarized. The following table presents typical data obtained from SPA and cell-based assays.

ParameterValueAssay TypeReference
Kᵢ 12.8 nMIn vitro biochemical Scintillation Proximity Assay (SPA)[1]
IC₅₀ 10.1 nMCell-based assay[1]

Experimental Protocols

Materials and Reagents
  • Enzyme: Human recombinant 11β-HSD1 (e.g., expressed in E. coli or insect cells, available from commercial vendors).

  • Substrate: [1,2,6,7-³H]Cortisone (PerkinElmer or other supplier).

  • Cofactor: β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt (NADPH).

  • Inhibitor: this compound.

  • Antibody: Mouse anti-cortisol monoclonal antibody.

  • SPA Beads: Protein A-coated SPA beads (e.g., from PerkinElmer).

  • Assay Buffer: For example, 50 mM Tris-HCl, pH 7.4, containing EDTA, EGTA, MgCl₂, and glycerol.

  • Stop Solution: Assay buffer containing a non-specific HSD inhibitor like glycyrrhetinic acid to halt the reaction, along with the anti-cortisol antibody and SPA beads.

  • Assay Plates: 384-well or 96-well white, clear-bottom microplates.

  • Scintillation Counter: A microplate-compatible scintillation counter.

Protocol for 11β-HSD1 SPA
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of this compound in assay buffer containing a final DMSO concentration that does not significantly affect enzyme activity (typically ≤1%).

    • Prepare the enzyme mix by diluting the recombinant 11β-HSD1 and NADPH to their final desired concentrations in cold assay buffer.

    • Prepare the substrate solution by diluting [³H]Cortisone in assay buffer.

    • Prepare the stop/detection mix by combining the anti-cortisol monoclonal antibody and the Protein A-coated SPA beads in assay buffer. The optimal concentrations should be determined empirically.

  • Assay Procedure:

    • To the wells of the microplate, add a small volume (e.g., 2 µL) of the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration).

    • Add the enzyme mix (e.g., 20 µL) to each well and briefly incubate at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the [³H]Cortisone solution (e.g., 20 µL) to all wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 60-120 minutes) to allow for product formation. The incubation time should be within the linear range of the reaction.

    • Stop the reaction by adding the stop/detection mix (e.g., 40 µL) to each well.

    • Seal the plate and incubate for at least 2 hours at room temperature with gentle shaking to allow the antibody-bead complex to capture the [³H]cortisol product.

    • Centrifuge the plate briefly to pellet the SPA beads.

  • Data Acquisition and Analysis:

    • Measure the light output from each well using a microplate scintillation counter.

    • The data for the inhibitor-treated wells should be normalized to the controls (0% inhibition for vehicle-treated wells and 100% inhibition for wells with a high concentration of a known inhibitor or no enzyme).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Counterscreen against 11β-HSD2

To assess the selectivity of this compound, a counterscreen against the 11β-HSD2 isoform should be performed. The protocol is similar to the 11β-HSD1 SPA, with the following key differences:

  • Enzyme: Use recombinant human 11β-HSD2.

  • Substrate: Use [³H]Cortisol.

  • Cofactor: Use NAD⁺.

  • Detection: This assay typically measures the disappearance of the substrate rather than the formation of the product. This can be achieved by separating the remaining [³H]cortisol from the product, [³H]cortisone, using chromatographic methods, followed by scintillation counting. Alternatively, if a specific antibody for cortisone is available, an SPA format could be developed.

By comparing the IC₅₀ values for 11β-HSD1 and 11β-HSD2, the selectivity of this compound can be determined.

Conclusion

The Scintillation Proximity Assay is a powerful and efficient method for determining the inhibitory activity of compounds like this compound against 11β-HSD1. The detailed protocol provided herein offers a robust framework for researchers to accurately assess the potency and selectivity of potential 11β-HSD1 inhibitors, facilitating drug discovery and development efforts in the field of metabolic diseases.

References

Application of AMG-221 in Studying Insulin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-221 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid that can antagonize insulin action.[3] By inhibiting 11β-HSD1, this compound reduces intracellular cortisol levels in key metabolic tissues such as the liver, adipose tissue, and skeletal muscle. This targeted action makes this compound a valuable tool for investigating the mechanisms of insulin resistance and for the preclinical evaluation of potential therapeutic strategies for type 2 diabetes and metabolic syndrome.[3][4]

Mechanism of Action

Insulin resistance is a condition where cells in the body do not respond effectively to insulin, leading to elevated blood glucose levels.[5] Excess intracellular glucocorticoids are known to contribute to insulin resistance by impairing insulin signaling.[6] 11β-HSD1 amplifies glucocorticoid action within cells by regenerating active cortisol. This compound, by inhibiting 11β-HSD1, reduces this intracellular glucocorticoid exposure. This leads to an improvement in insulin sensitivity through the modulation of the insulin signaling pathway. Specifically, inhibition of 11β-HSD1 has been shown to improve the function of key signaling molecules such as Insulin Receptor Substrate 1 (IRS-1), Phosphoinositide 3-kinase (PI3K), and Akt (also known as Protein Kinase B), ultimately leading to increased glucose transporter 4 (GLUT4) translocation to the cell membrane and enhanced glucose uptake.[6][7]

Data Presentation

In Vitro Potency of this compound
ParameterValueAssay TypeReference
Ki 12.8 nMIn vitro biochemical scintillation proximity assay (SPA)[1]
IC50 10.1 nMCell-based assay[1]
Selectivity >10 µMOver 11β-HSD2, 17β-HSD1, and glucocorticoid receptor (GR)[1]
In Vivo Efficacy of 11β-HSD1 Inhibition in Murine Models of Insulin Resistance
Animal ModelTreatmentDurationKey FindingsReference
Diet-Induced Obese (DIO) Mice 11β-HSD1 inhibitor (Compound 544) 20 mg/kg, twice daily11 days- 15% reduction in fasting serum glucose- Significant decrease in insulin levels[4][8]
High-Fat Diet/Streptozotocin (HF/STZ) Mice 11β-HSD1 inhibitor (Compound 544)9 days- Lowered fasting glucose to near control levels- Decreased glucose serum excursions after glucose challenge[4][8]
KKAy Mice 11β-HSD1 inhibitor (BVT.2733) 200 mg/kg/day, twice daily7 days- Lowered circulating glucose and insulin levels- Decreased endogenous glucose production[9]
ob/ob Mice 11β-HSD1 inhibitor (BVT.2733) 200 mg/kg/day, twice dailyNot specified- Lowered circulating glucose and insulin levels[9]

Experimental Protocols

Protocol 1: In Vivo Study of this compound in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To evaluate the effect of this compound on insulin sensitivity in a diet-induced obesity mouse model.

Materials:

  • Male C57BL/6J mice (8 weeks old)[10]

  • Standard chow diet (10.9 kJ/g)[10]

  • High-fat diet (HFD, 22 kJ/g; 42% kcal from fat)[10]

  • This compound

  • Vehicle (e.g., 5% hydroxypropyl-β-cyclodextrin)[4]

  • Equipment for oral gavage, blood collection, and glucose measurement.

Procedure:

  • Induction of Obesity:

    • Randomize mice into two groups based on body weight.[10]

    • Feed one group a standard chow diet and the other group a high-fat diet for 15 weeks.[10]

    • Monitor body weight and food intake weekly.[10]

  • This compound Treatment:

    • After 15 weeks, divide the HFD-fed mice into two subgroups: vehicle control and this compound treatment.

    • Administer this compound (e.g., 25 or 50 mg/kg, twice daily) or vehicle by oral gavage for a specified period (e.g., 14 days).[1]

  • Assessment of Insulin Sensitivity:

    • Fasting Glucose and Insulin: At the end of the treatment period, fast the mice for 6 hours.[10] Collect blood via tail nick to measure fasting glucose and insulin levels.

    • Glucose Tolerance Test (GTT):

      • Fast mice overnight.

      • Administer a glucose solution (1 g/kg body weight) via intraperitoneal injection.[11]

      • Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.

    • Insulin Tolerance Test (ITT):

      • Fast mice for 4-6 hours.

      • Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.

      • Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the mice and collect tissues (liver, adipose tissue, skeletal muscle).

    • Analyze tissue samples for 11β-HSD1 activity and expression of key insulin signaling proteins (e.g., p-Akt, GLUT4) by Western blot.

Protocol 2: Measurement of 11β-HSD1 Activity in Adipose Tissue

Objective: To determine the inhibitory effect of this compound on 11β-HSD1 activity in adipose tissue.

Materials:

  • Adipose tissue samples

  • Phosphate buffer (0.1 mol/L, pH 7.6)

  • [3H]-cortisone

  • Unlabeled cortisone

  • NADPH[12]

  • Dichloromethane

  • Thin-layer chromatography (TLC) system

  • Scintillation counter

Procedure:

  • Protein Extraction:

    • Homogenize adipose tissue samples in Krebs buffer.[13]

    • Determine protein concentration using a standard assay.

  • Enzyme Reaction:

    • Incubate 200 µg of protein extract in 0.5 mL of phosphate buffer.[12]

    • Add [3H]-cortisone, unlabeled cortisone (0.05 µM), and NADPH (400 µM).[12]

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Steroid Extraction and Analysis:

    • Stop the reaction and extract steroids using dichloromethane.[6]

    • Separate cortisone and cortisol using TLC.[6]

    • Quantify the conversion of [3H]-cortisone to [3H]-cortisol using a scintillation counter.

  • Data Analysis:

    • Calculate 11β-HSD1 activity as the percentage of cortisone converted to cortisol per milligram of protein per hour.

    • Compare the activity in this compound-treated samples to vehicle-treated controls to determine the percent inhibition.

Visualizations

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates GLUT4_mem GLUT4 Glucose_in Glucose Glucose_in->GLUT4_mem Transport PI3K PI3K IRS1->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes translocation GLUT4_vesicle->GLUT4_mem Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) Glucocorticoid_Receptor Glucocorticoid Receptor Cortisol->Glucocorticoid_Receptor Binds HSD1->Cortisol Conversion AMG221 This compound AMG221->HSD1 Inhibits Glucocorticoid_Receptor->IRS1 Inhibits Signaling

Caption: this compound inhibits 11β-HSD1, improving insulin signaling.

Experimental_Workflow start Start: 8-week-old C57BL/6J mice diet Dietary Intervention (15 weeks) start->diet chow Standard Chow Diet diet->chow hfd High-Fat Diet (HFD) diet->hfd treatment Treatment Phase (e.g., 14 days) hfd->treatment vehicle Vehicle Control (Oral Gavage) treatment->vehicle amg221 This compound (Oral Gavage) treatment->amg221 assessment Assessment of Insulin Sensitivity vehicle->assessment amg221->assessment gtt Glucose Tolerance Test (GTT) assessment->gtt itt Insulin Tolerance Test (ITT) assessment->itt fasting Fasting Glucose/Insulin assessment->fasting tissue Tissue Collection & Analysis gtt->tissue itt->tissue fasting->tissue analysis Western Blot (p-Akt, GLUT4) 11β-HSD1 Activity Assay tissue->analysis end End analysis->end

Caption: In vivo experimental workflow for evaluating this compound.

References

Application Notes and Protocols for Oral Administration of AMG-221 to Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the oral administration of AMG-221, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), to rodent models. The document outlines the necessary materials, step-by-step procedures for formulation and administration, and key quantitative data from preclinical studies. The provided information is intended to ensure accurate and reproducible dosing for pharmacokinetic (PK) and pharmacodynamic (PD) evaluations.

This compound is an orally active small molecule that was developed for the treatment of type 2 diabetes.[1] It functions by inhibiting the 11β-HSD1 enzyme, which is responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol. By blocking this conversion, this compound effectively reduces local cortisol concentrations in target tissues.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving the oral administration of this compound and its metabolite to rodents.

Table 1: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats

ParameterValueReference
Oral Dose 10 mg/kg[2]
Vehicle 0.1% Tween-80, 0.5% CMC, 99.4% Water[2]
Intestinal Extraction Ratio 0.56[3][4]
Hepatic Extraction Ratio 0.32[3][4]
Absorption Completely absorbed from the gut lumen[3][4][5]

Table 2: Pharmacodynamic Effects of an this compound Metabolite (Compound 2) in Mice

Parameter10 mg/kg Dose30 mg/kg DoseTime PointReference
Adipose 11β-HSD1 Inhibition 38%51%2 hours[2]
Adipose 11β-HSD1 Inhibition 31%46%4 hours[2]
Adipose 11β-HSD1 Inhibition -~36%6 hours[2]
Adipose 11β-HSD1 Inhibition -~36%8 hours[2]

Experimental Protocols

This section provides a detailed methodology for the preparation of the this compound dosing formulation and the subsequent oral administration to rodents via gavage.

Preparation of this compound Oral Formulation

This protocol is based on the vehicle used in preclinical rat studies.

Materials:

  • This compound compound

  • Tween-80 (Polysorbate 80)

  • Carboxymethylcellulose (CMC)

  • Sterile water

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Appropriate glassware (beaker, graduated cylinder)

Procedure:

  • Prepare the Vehicle Solution:

    • In a beaker, add 99.4% of the final desired volume of sterile water.

    • While stirring, slowly add 0.5% (w/v) of CMC to the water. Allow the CMC to dissolve completely. This may take some time, and gentle heating can be used to aid dissolution if necessary.

    • Once the CMC is dissolved, add 0.1% (v/v) of Tween-80 to the solution and mix thoroughly.

  • Prepare the this compound Suspension:

    • Accurately weigh the required amount of this compound to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 10 mL/kg dosing volume).

    • Slowly add the weighed this compound powder to the prepared vehicle solution while continuously stirring to ensure a homogenous suspension.

    • Continue stirring until the compound is evenly dispersed.

  • Storage:

    • Store the formulation in a sealed, labeled container. If not used immediately, store at 2-8°C.

    • Before each use, ensure the suspension is brought to room temperature and thoroughly mixed to guarantee homogeneity.

Protocol for Oral Gavage in Rodents

This procedure should be performed by trained personnel to minimize stress and potential injury to the animals.

Materials:

  • Appropriately sized gavage needles (flexible plastic or stainless steel with a ball-tip are recommended).

    • For mice: 18-20 gauge, 1-1.5 inches long.

    • For rats: 16-18 gauge, 2-3 inches long.

  • Syringes (1-3 mL, depending on the dosing volume).

  • Animal scale.

  • Prepared this compound formulation.

Procedure:

  • Animal Preparation and Dose Calculation:

    • Weigh the animal immediately before dosing to ensure accurate dose calculation.

    • Calculate the required volume of the this compound suspension based on the animal's body weight and the target dose (e.g., for a 25g mouse at 10 mg/kg with a 1 mg/mL formulation, the volume is 0.25 mL). The maximum recommended gavage volume is 10 mL/kg.[3]

    • Draw the calculated volume into the syringe.

  • Gavage Needle Measurement:

    • To prevent perforation of the esophagus or stomach, measure the correct insertion depth. Place the tip of the gavage needle at the corner of the animal's mouth and extend it to the last rib. Mark this length on the needle; do not insert it further than this mark.[1]

  • Animal Restraint:

    • Mice: Restrain the mouse by scruffing the loose skin over the neck and back to immobilize the head and prevent biting.

    • Rats: Firmly grasp the rat over the shoulders. For larger rats, a two-handed grip or wrapping in a towel may be necessary to ensure control.

    • The animal should be held in a vertical position to straighten the path to the esophagus.[6]

  • Gavage Needle Insertion:

    • Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[1]

    • The animal should naturally swallow as the needle passes into the esophagus. The needle should advance smoothly without resistance.

    • If resistance is met, or if the animal shows signs of distress (e.g., gasping, fluid from the nose), withdraw the needle immediately. This may indicate entry into the trachea.[6]

  • Substance Administration:

    • Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to administer the this compound suspension.

    • Administer the full dose before gently and slowly withdrawing the needle along the same path of insertion.[2]

  • Post-Procedure Monitoring:

    • Return the animal to its cage and monitor for at least 5-10 minutes for any signs of adverse reactions, such as respiratory distress or abnormal behavior.[3][4]

    • Continue to monitor the animals periodically over the next 12-24 hours.[3]

Mandatory Visualizations

Experimental Workflow for Oral Administration

G cluster_prep Formulation Preparation cluster_admin Administration Protocol cluster_outcome Post-Dosing Evaluation prep1 Weigh this compound prep3 Mix this compound into Vehicle to create a homogenous suspension prep1->prep3 prep2 Prepare Vehicle (0.5% CMC, 0.1% Tween-80 in Water) prep2->prep3 admin1 Weigh Rodent & Calculate Dose Volume prep3->admin1 Dosing Formulation admin2 Restrain Animal Securely admin1->admin2 admin3 Insert Gavage Needle into Esophagus admin2->admin3 admin4 Administer Formulation Slowly admin3->admin4 admin5 Withdraw Needle & Monitor Animal admin4->admin5 outcome1 Pharmacokinetic Analysis (Blood Sampling) admin5->outcome1 outcome2 Pharmacodynamic Analysis (Tissue Sampling) admin5->outcome2

Caption: Workflow for this compound oral dosing in rodents.

Signaling Pathway of this compound

G cluster_ER Endoplasmic Reticulum Lumen Cortisone Cortisone (Inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (Active) GR Glucocorticoid Receptor (GR) Cortisol->GR Activation HSD11B1->Cortisol NADP NADP+ HSD11B1->NADP NADPH NADPH NADPH->HSD11B1 Cofactor AMG221 This compound AMG221->HSD11B1 Inhibition Response Glucocorticoid Response (e.g., Gene Transcription) GR->Response

Caption: Mechanism of action of this compound via 11β-HSD1 inhibition.

References

Asymmetric Synthesis of AMG-221 for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of AMG-221, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). For research purposes, two distinct and efficient asymmetric synthetic routes are presented: a displacement approach and a cyclization approach. This guide includes comprehensive methodologies for key reactions, tabulated quantitative data for yields and stereoselectivity, and visual diagrams of the synthetic pathways and the relevant biological signaling cascade. The protocols outlined herein are intended to enable researchers to synthesize this compound for investigational use in studies related to type 2 diabetes and metabolic syndrome.

Introduction

This compound, (S)-2-(((1S,2S,4R)-bicyclo[2.2.1]heptan-2-yl)amino)-5-isopropyl-5-methylthiazol-4(5H)-one, is a small molecule inhibitor of 11β-HSD1. This enzyme is responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol.[1] By inhibiting 11β-HSD1, this compound reduces local cortisol concentrations in key metabolic tissues such as the liver and adipose tissue.[2][3] This mode of action leads to improved insulin sensitivity and a reduction in hepatic glucose output, making this compound a subject of significant interest in the research and development of therapeutics for type 2 diabetes.[4][5] The stereochemistry of this compound is crucial for its inhibitory activity, necessitating precise control during its synthesis. This document details two established asymmetric synthetic strategies to obtain the desired enantiomerically pure compound.[6]

Signaling Pathway of this compound

This compound exerts its therapeutic effects by modulating the glucocorticoid signaling pathway. In target cells, 11β-HSD1 converts cortisone to cortisol. Cortisol then binds to the glucocorticoid receptor (GR), which translocates to the nucleus and acts as a transcription factor. This activation of GR in metabolic tissues contributes to insulin resistance by downregulating key components of the insulin signaling pathway, such as Insulin Receptor Substrate 1 (IRS-1), and inhibiting the downstream PI3K/Akt signaling cascade.[4][7][8] Furthermore, GR activation upregulates the expression of genes encoding gluconeogenic enzymes like phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), leading to increased glucose production.[4][9] By inhibiting 11β-HSD1, this compound effectively reduces intracellular cortisol levels, thereby preventing GR activation and mitigating these detrimental metabolic effects.

AMG221_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Hepatocyte) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Effects Cortisone_ext Cortisone Cortisone_int Cortisone Cortisone_ext->Cortisone_int Transport HSD11B1 11β-HSD1 Cortisone_int->HSD11B1 Cortisol Cortisol HSD11B1->Cortisol Conversion AMG221 This compound AMG221->HSD11B1 Inhibition GR_inactive GR (inactive) Cortisol->GR_inactive Binding GR_active GR (active) GR_inactive->GR_active Activation IRS1 IRS-1 GR_active->IRS1 Inhibition GR_nucleus GR (active) GR_active->GR_nucleus Translocation InsulinReceptor Insulin Receptor InsulinReceptor->IRS1 Activation PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt InsulinResistance Insulin Resistance Akt->InsulinResistance Improved Insulin Signaling DNA DNA GR_nucleus->DNA Binds to GREs PEPCK_G6Pase_mRNA PEPCK & G6Pase mRNA DNA->PEPCK_G6Pase_mRNA Transcription Gluconeogenesis Increased Gluconeogenesis PEPCK_G6Pase_mRNA->Gluconeogenesis Translation & Enzyme Activity Displacement_Approach start Isobutyraldehyde + Acetone Cyanohydrin A Trimethylsilyl Cyanohydrin (12) start->A 1. TMSCN, Al-Salen catalyst B α-Hydroxy Mesylate A->B 2. MsCl, Et3N C α-Thiocyano Nitrile B->C 3. KSCN D α-Mercapto Nitrile C->D 4. NaSH E α-Mercapto Acid (4) D->E 5. Conc. HCl F 2-Thiothiazolone (5) E->F 6. MeSCN AMG221 This compound (2) F->AMG221 7. (S)-exo-2-aminonorbornane Cyclization_Approach start ent-Trimethylsilyl Cyanohydrin (ent-12) A α-Hydroxy Acid (ent-7) start->A 1. Conc. HCl AMG221 This compound (2) A->AMG221 2. Thiourea (8), PO(OMe)Cl2, i-Pr2EtN

References

Application Notes and Protocols for Pharmacodynamic Studies of an MDM2-p53 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed application notes and protocols for conducting pharmacodynamic (PD) studies on AMG 232, a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] While the initial request specified AMG-221, publicly available scientific literature identifies "this compound" as either an 11β-HSD1 inhibitor for metabolic diseases or the IDH2 inhibitor enasidenib.[3] To fulfill the core requirements of this request for a well-characterized Amgen compound with clear pharmacodynamic markers in oncology, we are proceeding with AMG 232 as a representative example of an MDM2 inhibitor.[1][2][4]

AMG 232 functions by binding to MDM2 with picomolar affinity, thereby preventing the MDM2-mediated degradation of the p53 tumor suppressor protein.[1][4] This restores p53 activity in cancer cells with wild-type TP53, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[1][5] The pharmacodynamic assays described herein are designed to quantify the biological effects of AMG 232 on the p53 signaling pathway in both in vitro and in vivo models.

Mechanism of Action: MDM2-p53 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by controlling cell cycle progression and apoptosis in response to cellular stress.[1] Murine double minute 2 (MDM2) is a key negative regulator of p53.[1] It acts as an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thus keeping its levels low in healthy cells.[5] In many tumors with wild-type p53, MDM2 is overexpressed, leading to excessive p53 degradation and allowing cancer cells to proliferate unchecked.[5] AMG 232 inhibits the interaction between MDM2 and p53, leading to the stabilization and accumulation of p53.[1] Activated p53 then transcriptionally upregulates its target genes, including the cell cycle inhibitor p21 (CDKN1A) and MDM2 itself (as part of a negative feedback loop), resulting in anti-tumor effects.[4][5]

MDM2_p53_Pathway cluster_0 A AMG 232 B MDM2 A->B Inhibits C p53 B->C Binds & Ubiquitinates D Proteasomal Degradation C->D Targets for E p21 (CDKN1A) MDM2 C->E Activates Transcription F Cell Cycle Arrest Apoptosis E->F Leads to

AMG 232 mechanism of action in the p53 signaling pathway.

Data Presentation: Pharmacodynamic Effects of AMG 232

The following tables summarize the quantitative pharmacodynamic effects of AMG 232 from preclinical studies.

Table 1: In Vitro Activity of AMG 232 in p53 Wild-Type Cancer Cell Lines

Cell LineCancer Typep21 mRNA Induction IC₅₀ (nM)Cell Proliferation IC₅₀ (nM)
SJSA-1Osteosarcoma12.89.4
HCT116Colorectal Cancer46.823.8
ACHNRenal Cancer33.717.1
Data sourced from Canon et al., Mol Cancer Ther, 2015.[4]

Table 2: In Vivo Antitumor Efficacy of AMG 232 in Xenograft Models

Xenograft ModelCancer TypeDose (mg/kg, oral, daily)Tumor Growth Inhibition (TGI)ED₅₀ (mg/kg)
SJSA-1Osteosarcoma30Regression9.1
HCT116Colorectal Cancer10086%31
A375sq2MelanomaNot specified97%18
Data sourced from Canon et al., Mol Cancer Ther, 2015 and Sun et al., J Med Chem, 2014.[4][6]

Table 3: In Vivo Pharmacodynamic Marker Modulation in SJSA-1 Xenografts

AnalyteDose of AMG 232 (mg/kg)Time Post-Dose (hours)Fold Induction vs. Vehicle
p21 mRNA254~150
p21 mRNA758~250
MDM2 mRNA254~10
MDM2 mRNA758~20
PUMA mRNA254~8
PUMA mRNA758~12
Data estimated from graphical representations in Canon et al., Mol Cancer Ther, 2015.[4]

Experimental Protocols

Protocol 1: Western Blotting for p53, p21, and MDM2 Protein Levels

This protocol describes the immunodetection of key proteins in the p53 pathway following treatment with AMG 232.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p53, anti-p21, anti-MDM2, anti-Actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cultured cells with desired concentrations of AMG 232 for the specified time. Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample and load onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control.

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE (Protein Separation) A->B C PVDF Membrane Transfer B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G ECL Detection & Imaging F->G H Data Analysis G->H

A simplified workflow for Western blot analysis.
Protocol 2: RT-qPCR for CDKN1A and MDM2 Gene Expression

This protocol measures changes in the mRNA levels of p53 target genes.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for CDKN1A, MDM2, and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • Sample Collection: Harvest cells or tumor tissue after treatment with AMG 232.

  • RNA Extraction: Isolate total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, primers, and master mix.

  • Real-Time PCR: Run the reaction on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).

  • Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Protocol 3: Immunohistochemistry (IHC) for In Vivo Target Engagement

This protocol is for detecting the induction of p53 and the proliferation marker Ki-67 in formalin-fixed, paraffin-embedded (FFPE) tumor tissues from xenograft models.

Materials:

  • FFPE tumor sections on slides

  • Deparaffinization and rehydration solutions (xylene, ethanol series)

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Peroxidase blocking solution (e.g., 3% H₂O₂)

  • Blocking serum

  • Primary antibodies: anti-p53, anti-Ki-67

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB chromogen substrate

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval in antigen retrieval buffer.

  • Peroxidase Block: Block endogenous peroxidase activity with peroxidase blocking solution.

  • Blocking: Apply blocking serum to reduce non-specific binding.

  • Primary Antibody Incubation: Incubate slides with the primary antibody for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Apply a biotinylated secondary antibody.

  • Detection: Apply streptavidin-HRP conjugate, followed by the DAB substrate to develop the color.

  • Counterstaining: Lightly counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and coverslip using mounting medium.

  • Analysis: Image the slides and quantify the percentage of positive-staining cells.

Logical Relationship of Pharmacodynamic Markers

The pharmacodynamic markers for AMG 232 are logically interconnected, starting from direct target engagement to downstream cellular outcomes.

PD_Marker_Logic A AMG 232 Administration B Target Engagement: MDM2-p53 Interaction Blocked A->B Leads to C Proximal Biomarker: p53 Protein Stabilization B->C Results in D Intermediate Biomarkers: ↑ p21, MDM2, PUMA mRNA ↑ p21, MDM2 Protein C->D Causes E Functional Outcomes: Cell Cycle Arrest Apoptosis Induction D->E Induces F Clinical Endpoint: Tumor Growth Inhibition E->F Contributes to

Cascade of pharmacodynamic events following AMG 232 treatment.

References

Unveiling 11β-HSD1 Function: Application Notes for the Chemical Probe AMG-221

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-221 is a potent and selective small molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels.[1][2][3] By converting inactive cortisone to active cortisol, 11β-HSD1 amplifies local glucocorticoid action in key metabolic tissues such as the liver and adipose tissue.[1][2][3] Dysregulation of 11β-HSD1 activity is implicated in the pathogenesis of various metabolic disorders, including obesity and type 2 diabetes.[4][5] this compound serves as a valuable chemical probe for elucidating the physiological and pathological functions of 11β-HSD1, making it an essential tool for researchers in metabolic disease and drug discovery. These application notes provide detailed protocols and data for utilizing this compound to investigate 11β-HSD1 function in both in vitro and in vivo settings.

Physicochemical Properties and Handling

PropertyValue
Chemical Name (S)-2-((1S,2S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one
Molecular Formula C₁₄H₂₂N₂OS
Molecular Weight 266.40 g/mol
CAS Number 1095565-81-3
Appearance White to off-white solid
Solubility Soluble in DMSO
Storage Store at -20°C for long-term use. Stock solutions in DMSO can be stored at -20°C for several months.

Data Presentation: Potency and Selectivity of this compound

This compound exhibits high potency for 11β-HSD1 and excellent selectivity over the related 11β-HSD2 isozyme and the glucocorticoid receptor.

Assay TypeTargetSpeciesPotencyReference
Biochemical Assay (SPA) 11β-HSD1HumanKᵢ = 12.8 nM[4]
Cell-Based Assay 11β-HSD1HumanIC₅₀ = 10.1 nM[4]
Selectivity Assays 11β-HSD2HumanIC₅₀ > 10 µM[4]
17β-HSD1HumanIC₅₀ > 10 µM[4]
Glucocorticoid ReceptorHumanIC₅₀ > 10 µM[4]

Signaling Pathway

The inhibition of 11β-HSD1 by this compound blocks the conversion of inactive cortisone to active cortisol within the cell. This reduction in intracellular cortisol levels leads to decreased activation of the glucocorticoid receptor (GR). Downstream, this can mitigate the detrimental effects of excess glucocorticoid signaling, such as the activation of the JNK pathway, which is implicated in insulin resistance.

11b-HSD1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Adipocyte, Hepatocyte) cluster_er Endoplasmic Reticulum Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) HSD1->Cortisol Conversion GR Glucocorticoid Receptor (GR) Cortisol->GR GR_Cortisol GR-Cortisol Complex GR->GR_Cortisol JNK JNK Pathway Activation GR_Cortisol->JNK Activation Insulin_Resistance Insulin Resistance JNK->Insulin_Resistance Leads to AMG221 This compound AMG221->HSD1 Inhibition

Caption: 11β-HSD1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Assays

1. Biochemical Scintillation Proximity Assay (SPA) for 11β-HSD1 Inhibition

This assay quantifies the enzymatic activity of 11β-HSD1 by measuring the conversion of [³H]-cortisone to [³H]-cortisol. The product, [³H]-cortisol, is captured by a specific antibody coupled to scintillant-containing beads, generating a light signal.

SPA_Workflow Start Start Prepare_Reaction Prepare Reaction Mixture: - Microsomes with 11β-HSD1 - NADPH - [³H]-cortisone - Test Compound (this compound) Start->Prepare_Reaction Incubate Incubate at 37°C Prepare_Reaction->Incubate Add_Beads Add SPA beads coated with anti-cortisol antibody Incubate->Add_Beads Incubate_RT Incubate at Room Temperature Add_Beads->Incubate_RT Measure Measure Scintillation Signal Incubate_RT->Measure Analyze Analyze Data (Calculate Ki) Measure->Analyze

Caption: Workflow for the 11β-HSD1 Scintillation Proximity Assay.

Protocol:

  • Prepare Reagents:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA.

    • Substrate Solution: [³H]-cortisone (specific activity ~50 Ci/mmol) diluted in assay buffer to a final concentration of 20 nM.

    • Cofactor Solution: NADPH diluted in assay buffer to a final concentration of 100 µM.

    • Enzyme Preparation: Microsomes from cells overexpressing human 11β-HSD1 (e.g., HEK293 cells) diluted in assay buffer.

    • This compound Stock: Prepare a 10 mM stock solution in DMSO and create serial dilutions in assay buffer.

    • Detection Mix: Protein A-coated SPA beads and a monoclonal anti-cortisol antibody in assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the test compound (or vehicle control).

    • Add 10 µL of the enzyme preparation.

    • Initiate the reaction by adding 5 µL of a pre-mixed substrate and cofactor solution.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 10 µL of the detection mix.

    • Incubate at room temperature for 2 hours to allow for antibody-cortisol binding.

    • Measure the scintillation signal using a suitable plate reader.

  • Data Analysis:

    • Determine the concentration of this compound that causes 50% inhibition (IC₅₀) of 11β-HSD1 activity by fitting the data to a four-parameter logistic equation.

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for cortisone.

2. Cell-Based Assay for 11β-HSD1 Activity

This assay measures the ability of this compound to inhibit 11β-HSD1 activity in a cellular context. HEK293 cells stably expressing human 11β-HSD1 are commonly used.

Protocol:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing human 11β-HSD1 in appropriate media (e.g., DMEM with 10% FBS, G418 for selection).

    • Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Inhibition Assay:

    • Wash the cells once with serum-free medium.

    • Add 100 µL of serum-free medium containing various concentrations of this compound (or vehicle control) to the wells.

    • Pre-incubate for 30 minutes at 37°C.

    • Add cortisone to a final concentration of 100 nM.

    • Incubate for 4 hours at 37°C.

  • Cortisol Measurement and Data Analysis:

    • Collect the cell culture supernatant.

    • Measure the concentration of cortisol in the supernatant using a commercially available ELISA kit or by LC-MS/MS.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC₅₀ value by non-linear regression analysis.

In Vivo Studies

1. Diet-Induced Obesity (DIO) Mouse Model

This model is used to evaluate the efficacy of this compound in a setting that mimics human metabolic syndrome.

DIO_Mouse_Study_Workflow Start Start: C57BL/6J mice Diet Induce obesity with high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks Start->Diet Randomize Randomize mice into treatment groups (Vehicle, this compound) Diet->Randomize Treatment Administer this compound or vehicle (e.g., 25-50 mg/kg, b.i.d., oral gavage) for a specified duration (e.g., 14 days) Randomize->Treatment Monitor Monitor body weight and food intake regularly Treatment->Monitor Endpoints Perform endpoint analysis: - Blood glucose and insulin levels - Glucose tolerance test (GTT) - Ex vivo adipose tissue 11β-HSD1 activity Monitor->Endpoints Analyze Analyze and interpret data Endpoints->Analyze

Caption: Workflow for a diet-induced obesity study with this compound.

Protocol:

  • Animal Model and Diet:

    • Use male C57BL/6J mice, a strain susceptible to diet-induced obesity.

    • At 6-8 weeks of age, switch the mice to a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group should be maintained on a standard chow diet.

  • Dosing:

    • Prepare a formulation of this compound suitable for oral gavage (e.g., in 0.5% methylcellulose).

    • Administer this compound or vehicle control to the DIO mice at doses ranging from 5 to 50 mg/kg, typically twice daily (b.i.d.), for the desired study duration (e.g., 14 days).[4]

  • Monitoring and Endpoint Analysis:

    • Monitor body weight and food intake regularly throughout the study.

    • At the end of the treatment period, measure fed and/or fasting blood glucose and plasma insulin levels.

    • Perform an oral glucose tolerance test (OGTT) to assess glucose homeostasis.

    • Collect adipose tissue (e.g., inguinal fat) for ex vivo analysis of 11β-HSD1 activity.

2. Ex Vivo Adipose Tissue 11β-HSD1 Activity Assay

This assay determines the extent of 11β-HSD1 inhibition in adipose tissue following in vivo treatment with this compound.

Protocol:

  • Tissue Collection and Homogenization:

    • Euthanize the mice and rapidly dissect the desired adipose tissue depot (e.g., inguinal).

    • Homogenize the tissue in ice-cold assay buffer (e.g., phosphate buffer, pH 7.6).

    • Determine the protein concentration of the homogenate.

  • Enzyme Activity Assay:

    • Incubate a known amount of tissue homogenate (e.g., 200 µg of protein) with [³H]-cortisone (e.g., 0.05 µM) and NADPH (e.g., 400 µM) in a final volume of 0.5 mL.[6]

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a suitable organic solvent (e.g., ethyl acetate) to extract the steroids.

  • Analysis:

    • Separate [³H]-cortisone and [³H]-cortisol using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the amount of radioactivity in the cortisone and cortisol fractions.

    • Calculate the percentage of cortisone converted to cortisol to determine 11β-HSD1 activity.

    • Compare the activity in tissues from this compound-treated mice to that of vehicle-treated mice to determine the percentage of inhibition.

In Vivo Efficacy Data of this compound in DIO Mice

The following table summarizes the in vivo effects of this compound in a diet-induced obesity mouse model.

ParameterTreatment GroupDose (mg/kg, b.i.d.)DurationResultReference
Fed Blood Glucose This compound25 or 5014 daysStatistically significant reduction vs. vehicle[4]
Fasting Insulin This compound25 or 5013 daysStatistically significant decrease vs. vehicle
Glucose Tolerance This compound25 or 5014 daysSlight improvement in glucose tolerance after a 12h fast[4]
11β-HSD1 Inhibition (Inguinal Fat, 4h post-dose) This compound5-33% inhibition[4]
This compound15-55% inhibition[4]
This compound50-47% inhibition[4]
11β-HSD1 Inhibition (Inguinal Fat, 8h post-dose) This compound15-36% inhibition[4]
This compound50-39% inhibition[4]

Conclusion

This compound is a highly potent and selective chemical probe for investigating the biological roles of 11β-HSD1. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their studies of metabolic diseases and glucocorticoid action. The use of this tool will undoubtedly contribute to a deeper understanding of 11β-HSD1 pathophysiology and the development of novel therapeutic strategies.

References

Application Notes and Protocols: The Use of AMG-221 in Ex Vivo Adipose Tissue Explants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-221 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the intracellular regeneration of active cortisol from inactive cortisone.[1] Elevated 11β-HSD1 activity in adipose tissue is implicated in the pathogenesis of metabolic syndrome, including obesity and insulin resistance. By reducing local cortisol concentrations within adipose tissue, this compound presents a promising therapeutic strategy for metabolic diseases. These application notes provide detailed protocols for the use of this compound in ex vivo adipose tissue explant models to investigate its effects on adipocyte function.

Data Presentation

Table 1: this compound Profile
PropertyValueReference
Target 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[1]
Chemical Formula C14H22N2OS[1]
Molecular Weight 266.40 g/mol [1]
IC50 in Adipose Tissue ~1.19 ng/mL[2]
Key Effects Decreases intracellular cortisol, reduces lipolysis, improves insulin sensitivity[3][4][5]
Table 2: Recommended Experimental Conditions for this compound in Adipose Tissue Explants
ParameterRecommended Range/ConditionNotes
This compound Concentration 1 - 100 ng/mLBased on the IC50 of ~1.19 ng/mL to achieve varying degrees of inhibition. A dose-response curve is recommended.
Incubation Time 4 - 24 hoursDependent on the endpoint being measured. Shorter times for signaling pathway activation, longer times for gene expression or metabolic changes.
Substrate (for 11β-HSD1 activity) Cortisone (100-500 nM)To measure the conversion to cortisol.
Lipolysis Induction Isoproterenol (1-10 µM) or Forskolin (10 µM)To stimulate lipolysis and assess the inhibitory effect of this compound on glucocorticoid-potentiated lipolysis.
Control Groups Vehicle (e.g., DMSO), Cortisone only, Cortisone + IsoproterenolEssential for data interpretation.

Experimental Protocols

Protocol 1: Ex Vivo Adipose Tissue Explant Culture

This protocol describes the basic procedure for establishing and maintaining viable adipose tissue explants for subsequent experiments.

Materials:

  • Freshly excised adipose tissue (e.g., human subcutaneous or rodent epididymal)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile surgical instruments (scalpels, forceps)

  • Sterile petri dishes

  • 24-well culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Place freshly excised adipose tissue in a sterile petri dish containing PBS.

  • Wash the tissue extensively with PBS to remove excess blood.

  • Mince the tissue into small fragments of approximately 2-3 mm³.

  • Place one to two tissue fragments into each well of a 24-well culture plate containing 1 mL of pre-warmed DMEM with 10% FBS.

  • Incubate the plate at 37°C in a humidified atmosphere of 5% CO2.

  • Allow the explants to stabilize for at least 24 hours before initiating treatment with this compound.

Protocol 2: Treatment of Adipose Explants with this compound

Materials:

  • Established adipose tissue explant cultures (from Protocol 1)

  • This compound stock solution (e.g., in DMSO)

  • Cortisone stock solution (in ethanol or DMSO)

  • Isoproterenol or Forskolin stock solution (in water or DMSO)

  • Serum-free DMEM

Procedure:

  • After the stabilization period, replace the culture medium with serum-free DMEM and incubate for 2-4 hours to wash out residual growth factors.

  • Prepare treatment media containing the desired concentrations of this compound, cortisone, and/or lipolytic agents. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed 0.1%.

  • Remove the serum-free medium from the explants and add the prepared treatment media.

  • Incubate the explants for the desired duration (e.g., 4, 12, or 24 hours).

  • Following incubation, collect the conditioned media for analysis of glycerol, cortisol, and secreted cytokines.

  • The adipose tissue explants can be harvested for RNA or protein extraction for gene expression and western blot analysis.

Protocol 3: Measurement of 11β-HSD1 Activity

This assay measures the conversion of cortisone to cortisol in the adipose tissue explants.

Materials:

  • Conditioned media from this compound treated explants (from Protocol 2)

  • Cortisol and cortisone standards

  • Enzyme-Linked Immunosorbent Assay (ELISA) kit for cortisol or Liquid Chromatography-Mass Spectrometry (LC-MS)

Procedure:

  • Collect the conditioned media from explants treated with a known concentration of cortisone and varying concentrations of this compound.

  • Measure the concentration of cortisol in the media using a cortisol-specific ELISA kit according to the manufacturer's instructions or by LC-MS for higher sensitivity and specificity.

  • Calculate the percent inhibition of 11β-HSD1 activity by comparing the cortisol levels in this compound-treated wells to the vehicle-treated control.

Protocol 4: Lipolysis Assay (Glycerol Release)

This protocol assesses the effect of this compound on basal and stimulated lipolysis.

Materials:

  • Conditioned media from this compound treated explants (from Protocol 2)

  • Glycerol Assay Kit (colorimetric or fluorometric)

  • Glycerol standards

Procedure:

  • Collect the conditioned media from explants treated with this compound in the presence or absence of a lipolytic agent like isoproterenol.

  • Measure the glycerol concentration in the media using a commercial glycerol assay kit, following the manufacturer's protocol.

  • Normalize the glycerol concentration to the total protein content or weight of the adipose tissue explant in each well.

Visualizations

experimental_workflow cluster_prep Tissue Preparation cluster_treatment Treatment cluster_analysis Endpoint Analysis tissue Adipose Tissue Collection mince Mincing into Explants tissue->mince culture Explant Culture (24h stabilization) mince->culture serum_starve Serum Starvation (2-4h) culture->serum_starve amg221_treat This compound Treatment (+/- Cortisone, +/- Isoproterenol) serum_starve->amg221_treat incubation Incubation (4-24h) amg221_treat->incubation media Conditioned Media Collection incubation->media tissue_harvest Explant Harvest incubation->tissue_harvest lipolysis Lipolysis Assay (Glycerol) media->lipolysis hsd1_activity 11β-HSD1 Activity (Cortisol) media->hsd1_activity gene_exp Gene Expression (qPCR) tissue_harvest->gene_exp protein_exp Protein Expression (Western Blot) tissue_harvest->protein_exp

Caption: Experimental workflow for treating ex vivo adipose tissue explants with this compound.

signaling_pathway cluster_regulation Regulation of 11β-HSD1 Expression cluster_action This compound Action and Downstream Effects cluster_downstream Metabolic Outcomes cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) mek MEK cytokines->mek cebpb C/EBPβ cytokines->cebpb nfkb NF-κB mek->nfkb hsd1_gene 11β-HSD1 Gene nfkb->hsd1_gene cebpb->hsd1_gene cortisone Cortisone hsd1_enzyme 11β-HSD1 Enzyme cortisone->hsd1_enzyme converts to cortisol Intracellular Cortisol hsd1_enzyme->cortisol gr Glucocorticoid Receptor (GR) cortisol->gr amg221 This compound amg221->hsd1_enzyme ampk AMPK Activation amg221->ampk indirectly promotes jnk JNK Activation gr->jnk leads to akt Akt Signaling gr->akt inhibits lipolysis_node Lipolysis gr->lipolysis_node promotes insulin_res Insulin Resistance jnk->insulin_res glucose_uptake Glucose Uptake akt->glucose_uptake promotes ampk->glucose_uptake promotes

Caption: Signaling pathways influenced by this compound in adipose tissue.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming AMG-221 Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the 11β-HSD1 inhibitor, AMG-221, in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] The primary function of 11β-HSD1 is to convert inactive cortisone into active cortisol, a glucocorticoid hormone. By inhibiting this enzyme, this compound effectively reduces the intracellular concentration of cortisol, thereby modulating glucocorticoid receptor activation. This mechanism of action is being investigated for its therapeutic potential in conditions like type 2 diabetes.[1]

Q2: What are the known physicochemical properties of this compound?

A2: Understanding the fundamental physicochemical properties of this compound is crucial for addressing solubility challenges. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C14H22N2OS[3]
Molecular Weight 266.40 g/mol [3]
Appearance Solid (form may vary)N/A
Storage Conditions Store at -20°C for long-term storage.[2]

Q3: I am observing precipitation when diluting my this compound stock solution into aqueous buffer. What is the likely cause?

A3: Precipitation upon dilution of a concentrated DMSO stock into an aqueous buffer is a common issue for many poorly water-soluble compounds. This phenomenon, often referred to as "salting out" or crashing, occurs because the compound's solubility limit is exceeded in the final aqueous environment. While DMSO is a powerful organic solvent capable of dissolving many nonpolar compounds, its miscibility with water does not guarantee the solubility of the dissolved compound in the final mixture. The introduction of the aqueous buffer dramatically changes the solvent properties, reducing the overall solvating power for hydrophobic molecules like this compound.

Troubleshooting Guide

This guide provides systematic approaches to troubleshoot and overcome common solubility issues with this compound in your experiments.

Issue 1: Difficulty in Preparing a Concentrated Aqueous Stock Solution

Symptoms:

  • This compound powder does not fully dissolve in the desired aqueous buffer (e.g., PBS).

  • Visible particulate matter or cloudiness in the solution.

Root Cause Analysis and Solutions:

Poor intrinsic aqueous solubility is the primary reason for these observations. The following strategies can be employed to enhance the solubility of this compound in aqueous buffers.

Solution 1: Utilize a Co-solvent System

The most common and effective method to dissolve hydrophobic compounds like this compound is to first prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous buffer.

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) and ethanol are widely used co-solvents. DMSO is a particularly strong solvent for a wide array of organic molecules.[4]

  • Workflow:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM or higher).

    • For your experiment, dilute this stock solution into your aqueous buffer to the final desired concentration.

    • Critical Step: Ensure the final concentration of the co-solvent in your experimental medium is low (typically ≤1%) to avoid off-target effects on your cells or assay components.

Solution 2: pH Adjustment

The solubility of ionizable compounds can be significantly influenced by the pH of the solution.

  • Procedure:

    • Determine the pKa of this compound (if available from the supplier or literature).

    • Adjust the pH of your aqueous buffer away from the pKa to increase the proportion of the more soluble ionized form.

    • Caution: Ensure the final pH of your solution is compatible with your experimental system (e.g., cell culture, enzyme assay).

Issue 2: Precipitation Observed During Experiments

Symptoms:

  • Cloudiness or visible precipitate forms in the assay plate wells over time.

  • Inconsistent or non-reproducible experimental results.

Root Cause Analysis and Solutions:

This often indicates that while the initial dilution may appear clear, the compound is in a supersaturated state and precipitates out over the course of the experiment due to factors like temperature changes or interactions with other components.

Solution 1: Optimize the Final Co-solvent Concentration

Even at low percentages, the co-solvent concentration can be critical.

  • Troubleshooting Steps:

    • Perform a preliminary solubility test by preparing serial dilutions of your this compound DMSO stock into your final aqueous buffer.

    • Visually inspect for precipitation immediately and after a period equivalent to your experiment's duration.

    • Determine the highest concentration of this compound that remains in solution at a given final DMSO concentration.

Solution 2: Incorporate a Surfactant

Non-ionic surfactants can help to stabilize the compound in the aqueous medium and prevent precipitation.

  • Examples: Tween® 20 or Pluronic® F-68.

  • Procedure:

    • Add a low concentration of the surfactant (e.g., 0.01% - 0.1%) to your aqueous buffer before adding the this compound stock solution.

    • Note: Verify that the chosen surfactant does not interfere with your assay.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Tare a sterile microcentrifuge tube on the analytical balance.

  • Carefully weigh out the desired amount of this compound (Molecular Weight: 266.40 g/mol ). For 1 mL of a 10 mM solution, you will need 2.664 mg.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

This protocol provides a method to determine the kinetic solubility of this compound in a chosen aqueous buffer.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well clear bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 620 nm

Procedure:

  • Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO.

  • In the 96-well plate, add 198 µL of the aqueous buffer to each well.

  • Add 2 µL of each this compound dilution in DMSO to the corresponding wells, resulting in a 1:100 dilution and a final DMSO concentration of 1%.

  • Mix the contents of the wells by gentle pipetting.

  • Incubate the plate at room temperature for a set time (e.g., 1-2 hours).

  • Measure the absorbance at 620 nm to detect light scattering caused by any precipitate.

  • The highest concentration that does not show a significant increase in absorbance compared to the buffer-only control is considered the kinetic solubility limit.

Visualizations

experimental_workflow Experimental Workflow for this compound Solubility Assessment cluster_prep Stock Solution Preparation cluster_solubility Kinetic Solubility Assay weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock dilute_stock Prepare Serial Dilutions in DMSO stock->dilute_stock Use for Assay add_compound Add Diluted Compound (1:100) dilute_stock->add_compound add_buffer Add Aqueous Buffer to Plate add_buffer->add_compound incubate Incubate at Room Temperature add_compound->incubate read_plate Measure Absorbance (620 nm) incubate->read_plate analyze Determine Solubility Limit read_plate->analyze

Caption: Workflow for preparing this compound stock and assessing solubility.

signaling_pathway This compound Mechanism of Action AMG221 This compound HSD11B1 11β-HSD1 AMG221->HSD11B1 Inhibition Cortisol Cortisol (active) HSD11B1->Cortisol Conversion Cortisone Cortisone (inactive) Cortisone->HSD11B1 GR Glucocorticoid Receptor Cortisol->GR Activation Gene Gene Transcription GR->Gene Modulation

Caption: Inhibition of cortisol production by this compound.

References

Technical Support Center: Managing Off-Target Effects of 11β-HSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing and troubleshooting potential off-target effects of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of 11β-HSD1 and the therapeutic goal of its inhibition?

11β-HSD1 is an enzyme that primarily converts inactive cortisone to active cortisol (corticosterone in rodents) within cells, thereby amplifying local glucocorticoid action.[1][2][3] This tissue-specific increase in glucocorticoids is implicated in various metabolic disorders.[3][4] The main therapeutic goal of 11β-HSD1 inhibitors is to reduce intracellular cortisol levels in key metabolic tissues like the liver and adipose tissue, which is expected to improve insulin sensitivity, glucose control, and have beneficial effects on body weight.[5][6][7]

Q2: What are the known off-target effects of 11β-HSD1 inhibitors observed in preclinical studies?

Several preclinical studies have reported that some of the beneficial metabolic effects of 11β-HSD1 inhibitors, such as reduced body weight and food intake, may be due to off-target mechanisms.[5][6] These effects have been observed even in 11β-HSD1 knockout mice treated with these inhibitors, suggesting the involvement of pathways independent of 11β-HSD1.[5][6]

Q3: Can 11β-HSD1 inhibitors interact with other steroid receptors?

Yes, due to the structural similarity of steroid hormones, there is a potential for 11β-HSD1 inhibitors to interact with other steroid receptors, such as the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR).[8][9] This can lead to unintended biological responses. It is crucial to assess the selectivity of the inhibitor against these receptors.

Q4: What is the role of 11β-HSD2 in the context of 11β-HSD1 inhibition?

11β-HSD2 is another isozyme that inactivates cortisol by converting it to cortisone, primarily in mineralocorticoid target tissues like the kidney.[2][10] Non-selective inhibitors that also block 11β-HSD2 can lead to an excess of cortisol in these tissues, potentially causing mineralocorticoid-related side effects like hypertension and hypokalemia.[10]

Troubleshooting Guides

Issue 1: Unexpected Reduction in Body Weight and Food Intake

Symptoms:

  • Significant reduction in body weight and/or food intake in wild-type animals treated with an 11β-HSD1 inhibitor.

  • Similar effects are observed in 11β-HSD1 knockout (GKO) mice treated with the same inhibitor, indicating an off-target mechanism.[5][6]

Possible Cause:

  • The inhibitor may be acting on central nervous system (CNS) pathways that regulate appetite and energy expenditure, independent of its effect on 11β-HSD1.[5]

Troubleshooting Workflow:

JNK_Signaling_Pathway GC Glucocorticoids HSD1 11β-HSD1 GC->HSD1 JNK JNK Activation HSD1->JNK HSD1_Inhibitor 11β-HSD1 Inhibitor HSD1_Inhibitor->HSD1 Insulin_Resistance Insulin Resistance JNK->Insulin_Resistance Selectivity_Profiling Inhibitor 11β-HSD1 Inhibitor HSD1_Assay 11β-HSD1 Activity Assay (IC50) Inhibitor->HSD1_Assay HSD2_Assay 11β-HSD2 Activity Assay (IC50) Inhibitor->HSD2_Assay GR_Assay GR Binding/Activation Assay Inhibitor->GR_Assay MR_Assay MR Binding/Activation Assay Inhibitor->MR_Assay Result Selectivity Profile HSD1_Assay->Result HSD2_Assay->Result GR_Assay->Result MR_Assay->Result

References

Technical Support Center: Optimizing Mcl-1 Inhibitor (AMG-221*) Dosage in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "AMG-221" is associated with multiple investigational drugs. Based on the context of optimizing dosage to minimize toxicity in animal models for cancer research, this guide focuses on the selective Mcl-1 inhibitor, AMG 176 . The information provided is intended for preclinical research and drug development professionals and should be adapted to specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Mcl-1 inhibitors like AMG 176?

A1: Myeloid cell leukemia 1 (Mcl-1) is a pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. In many cancers, Mcl-1 is overexpressed, preventing programmed cell death (apoptosis) by sequestering pro-apoptotic proteins like Bak and Bim.[1][2] AMG 176 is a BH3-mimetic that selectively binds to the BH3-binding groove of Mcl-1 with high affinity.[3] This disrupts the Mcl-1/Bak interaction, leading to the activation of the intrinsic apoptotic pathway, ultimately causing cancer cell death.[1][3]

Q2: What are the common on-target toxicities observed with Mcl-1 inhibitors in animal models?

A2: Since Mcl-1 is crucial for the survival of various healthy cells, on-target toxicities are a significant consideration.[4] Preclinical studies with Mcl-1 inhibitors, including AMG 176, have reported hematological toxicities such as dose-dependent reductions in B-cells, monocytes, and neutrophils.[1][3] Another potential concern is cardiotoxicity, as Mcl-1 is essential for cardiomyocyte survival.[4] Some Mcl-1 inhibitors have been associated with elevations in cardiac troponins in preclinical and clinical studies, indicating potential cardiac injury.[5][6]

Q3: How can I monitor for potential toxicities during my in vivo experiments?

A3: A comprehensive monitoring plan is crucial. For hematological toxicity, regular complete blood counts (CBCs) with differentials should be performed. For cardiotoxicity, monitoring cardiac biomarkers such as troponin I and T in plasma is recommended.[5] Electrocardiography (ECG) can be used to assess cardiac function in some animal models. Post-mortem histopathological analysis of the heart and bone marrow is also essential to identify any cellular damage or changes.

Q4: What are typical starting doses for AMG 176 in mouse xenograft models?

A4: Published preclinical studies provide a starting point for dose-ranging experiments. For instance, oral administration of AMG 176 in a multiple myeloma xenograft model has shown efficacy at doses ranging from 20 to 60 mg/kg, administered daily.[7] In some B-cell lymphoma models, doses up to 120 mg/kg have been tested.[1] It is critical to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and tumor type.

Q5: Can dosing schedule modifications help in minimizing toxicity?

A5: Yes, modifying the dosing schedule is a key strategy to mitigate toxicity while maintaining efficacy. Discontinuous dosing schedules, such as a 2-day on, 5-day off schedule, have been shown to be effective and well-tolerated in preclinical models of AML and multiple myeloma.[3][7] This approach may allow for the recovery of normal tissues, like hematopoietic stem cells, that are sensitive to Mcl-1 inhibition.

Troubleshooting Guides

Issue 1: Excessive weight loss or signs of distress in animals at the intended therapeutic dose.

Potential Cause Troubleshooting Steps
Dose is above the Maximum Tolerated Dose (MTD). 1. Immediately reduce the dose for subsequent administrations. 2. Implement a dose-escalation study with smaller dose increments to precisely determine the MTD in your model. 3. Consider a discontinuous dosing schedule (e.g., intermittent dosing) to allow for animal recovery between treatments.[3][7]
On-target toxicity affecting rapidly dividing tissues. 1. Monitor complete blood counts (CBCs) to assess for hematological toxicity. 2. Provide supportive care as per institutional guidelines (e.g., nutritional supplements). 3. Evaluate if the observed toxicity is reversible upon cessation of treatment.
Vehicle-related toxicity. 1. Administer the vehicle alone to a control group of animals to assess its contribution to the observed toxicity. 2. If the vehicle is causing toxicity, explore alternative, well-tolerated formulation strategies.

Issue 2: Lack of tumor growth inhibition at well-tolerated doses.

Potential Cause Troubleshooting Steps
The tumor model is not dependent on Mcl-1 for survival. 1. Confirm Mcl-1 expression and dependency of your cancer cell line in vitro prior to in vivo studies. 2. Analyze the expression of other anti-apoptotic proteins like Bcl-2 and Bcl-xL, as they can mediate resistance to Mcl-1 inhibitors.
Suboptimal dosing or scheduling. 1. Increase the dose up to the MTD. 2. Explore more frequent dosing schedules if tolerated. 3. Consider combination therapies. Mcl-1 inhibitors have shown synergy with other agents like the Bcl-2 inhibitor venetoclax.[3]
Poor bioavailability of the compound. 1. Conduct pharmacokinetic (PK) studies to determine the plasma and tumor concentrations of the drug. 2. Ensure the formulation and route of administration are appropriate for achieving therapeutic exposure.

Data Presentation

Table 1: In Vitro Potency of Selected Mcl-1 Inhibitors in Hematological Cancer Cell Lines

CompoundCell LineCancer TypeIC50 / EC50Reference
AMG 176 OCI-LY1GCB-DLBCL0.21 µM (48h)[1]
TMD8ABC-DLBCL1.45 µM (48h)[1]
S63845 MM.1SMultiple Myeloma< 1 µM[8]
MOLM-13AML< 1 µM[8]
AZD5991 MOLP8Multiple Myeloma33 nM (6h caspase)[9]
MV4;11AML24 nM (6h caspase)[9]

Table 2: In Vivo Efficacy and Toxicity of Mcl-1 Inhibitors in Mouse Xenograft Models

CompoundTumor ModelDosing RegimenEfficacy OutcomeObserved ToxicitiesReference
AMG 176 OPM-2 (Multiple Myeloma)20-60 mg/kg PO, QDDose-dependent tumor growth inhibition; complete regression at higher doses.Generally well-tolerated; dose-dependent reductions in B-cells, monocytes, and neutrophils in humanized Mcl-1 knock-in mice.[1][3][7]
S63845 Eµ-Myc (Lymphoma)12.5 mg/kg IV, QD for 5 days60% cure rate in a humanized Mcl-1 model.MTD of 12.5 mg/kg in humanized Mcl-1 mice (lower than in wild-type mice).[10]
AZD5991 MOLP-8 (Multiple Myeloma)100 mg/kg IV, single doseComplete tumor regression.Not specified in detail, but described as a tolerated dose.[11]
Compound 26 NCI-H929 (Multiple Myeloma)60-80 mg/kg IV, single doseDose-dependent tumor regression.No significant change in median body weight.[12][13]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study of an Mcl-1 Inhibitor in Mice

  • Animal Model: Use a relevant mouse strain (e.g., immunodeficient mice for xenograft studies). A humanized Mcl-1 mouse model can provide more accurate toxicity data for compounds with species-specific affinity.[10]

  • Group Allocation: Assign at least 3-5 mice per group. Include a vehicle control group.

  • Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 60, 100 mg/kg). The dose escalation scheme should be based on any preliminary in vitro and in vivo data.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage or intravenous injection) daily for 5-14 days.

  • Monitoring:

    • Record body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur texture) daily.

    • Collect blood samples (e.g., via tail vein) at baseline and at the end of the study for complete blood counts and clinical chemistry (including cardiac troponins).

    • Define dose-limiting toxicities (DLTs) beforehand (e.g., >20% body weight loss, significant changes in hematological parameters, or severe clinical signs).

  • Endpoint: The MTD is defined as the highest dose that does not induce DLTs.

  • Necropsy: At the end of the study, perform a gross necropsy and collect major organs (heart, liver, spleen, kidneys, bone marrow) for histopathological analysis.

Protocol 2: Efficacy Study in a Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously implant a relevant cancer cell line (e.g., OPM-2 multiple myeloma cells) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (vehicle control, Mcl-1 inhibitor at one or more doses below the MTD).

  • Treatment: Administer the compound according to the desired schedule (e.g., daily or intermittent).

  • Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.

  • Monitoring: Monitor body weight and clinical signs of toxicity throughout the study.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a set duration. Calculate tumor growth inhibition (TGI).

  • Analysis: At the end of the study, collect tumors for pharmacodynamic analysis (e.g., western blot for apoptotic markers like cleaved caspase-3).

Mandatory Visualizations

Signaling Pathway

Mcl1_Pathway Mcl-1 Signaling in Apoptosis Regulation cluster_ProSurvival Pro-Survival cluster_ProApoptotic Pro-Apoptotic cluster_Execution Apoptosis Execution Mcl1 Mcl-1 Bak Bak Mcl1->Bak Inhibits Bcl2 Bcl-2 / Bcl-xL Bax Bax Bcl2->Bax Inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bak->MOMP Induces Bax->MOMP Induces Bim Bim Bim->Mcl1 Binds Bim->Bcl2 Binds Noxa Noxa Noxa->Mcl1 Binds Puma Puma Puma->Mcl1 Binds Puma->Bcl2 Binds Caspases Caspase Activation MOMP->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes AMG176 AMG 176 (Mcl-1 Inhibitor) AMG176->Mcl1 Inhibits Experimental_Workflow Workflow for In Vivo Dose Optimization and Efficacy Testing Start Start: Select Tumor Model and Animal Strain MTD_Study Phase 1: MTD Study (Dose Escalation) Start->MTD_Study Monitor_Toxicity Monitor Toxicity: - Body Weight - Clinical Signs - Hematology - Cardiac Biomarkers MTD_Study->Monitor_Toxicity Determine_MTD Determine MTD Monitor_Toxicity->Determine_MTD Efficacy_Study Phase 2: Efficacy Study (Doses ≤ MTD) Determine_MTD->Efficacy_Study Tumor_Implantation Tumor Cell Implantation Efficacy_Study->Tumor_Implantation Treatment_Groups Randomize into Treatment Groups Tumor_Implantation->Treatment_Groups Dosing Administer Vehicle or Mcl-1 Inhibitor Treatment_Groups->Dosing Dosing->Monitor_Toxicity Concurrent Monitor_Efficacy Monitor Efficacy: - Tumor Volume - Survival Dosing->Monitor_Efficacy Endpoint_Analysis Endpoint Analysis: - TGI - Pharmacodynamics Monitor_Efficacy->Endpoint_Analysis

References

Technical Support Center: Interpreting Pharmacokinetic Data of AMG-221 in Different Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting the pharmacokinetic (PK) data of AMG-221 across various species. The content is structured to address common challenges and questions that may arise during experimental work.

Pharmacokinetic Data Summary

This compound, an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), undergoes extensive oxidative metabolism in preclinical species and humans.[1][2] This results in the formation of at least eight common metabolites.[2] One of the major active metabolites, referred to as compound 2, has been shown to be equipotent to the parent compound and possesses a more favorable pharmacokinetic profile in rodents, with lower clearance and higher bioavailability.[2][3]

Table 1: Pharmacokinetic Parameters of this compound in Mice
CompoundDose (mg/kg)RouteFormulationCL (mL/min/kg)F (%)
This compound2IV20% Captisol, 80% Water100 ± 21N/A
This compound10PO10% Pluronic F108, 90% OraPlusN/A13

CL: Clearance, F: Bioavailability, IV: Intravenous, PO: Oral, N/A: Not Applicable

Table 2: Pharmacokinetic Parameters of this compound and its Metabolite (Compound 2) in Rats
CompoundDose (mg/kg)RouteFormulationCL (mL/min/kg)F (%)t½ (h)
This compound2IVDMSO55 ± 12N/A0.5
This compound10PO0.1% Tween-80, 0.5% CMC, 99.4% WaterN/A180.6
Compound 22IVDMSO16 ± 2.6N/A2.1
Compound 210PO0.1% Tween-80, 0.5% CMC, 99.4% WaterN/A822.3

CL: Clearance, F: Bioavailability, t½: Half-life, IV: Intravenous, PO: Oral, N/A: Not Applicable

Table 3: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Humans (Healthy, Obese Subjects)
ParameterValue and Units
Dose Range (single oral dose) 3, 30, or 100 mg
IC₅₀ (plasma concentration) 1.19 ± 0.12 ng/mL
Iₘₐₓ (maximal inhibition of 11β-HSD1) 0.975 ± 0.003
kₑₒ (equilibration rate constant) 0.220 ± 0.021 h⁻¹

IC₅₀: The plasma concentration of this compound that results in 50% inhibition of enzyme activity. Iₘₐₓ: Maximal inhibition of 11β-HSD1 activity. kₑₒ: Equilibration rate constant describing the delay between plasma and adipose tissue concentrations.[4]

Pharmacokinetic Data in Dogs and Monkeys

While studies have confirmed that this compound is metabolized in dogs and monkeys, specific in vivo pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and bioavailability are not publicly available in the reviewed literature.[2] In vitro studies using dog and human liver microsomes were instrumental in identifying the metabolic pathways.[2]

Experimental Protocols

In Vivo Pharmacokinetic Studies in Rodents
  • Animals: Male Sprague-Dawley rats and mice were used for the pharmacokinetic studies.

  • Dosing:

    • Intravenous (IV): this compound and its metabolite were administered at a dose of 2 mg/kg.

    • Oral (PO): Doses of 10 mg/kg were administered for oral bioavailability studies.

  • Formulations:

    • IV (this compound in mice): 20% Captisol in 80% water.

    • IV (in rats and for Compound 2 in mice): Dimethyl sulfoxide (DMSO) or a mixture of 10% dimethylacetamide, 23% water, and 67% PEG 400.

    • PO (this compound in mice): 10% Pluronic F108 in 90% OraPlus.

    • PO (in rats and for Compound 2 in mice): 0.1% Tween-80 and 0.5% CMC in water.

  • Sample Collection: Serial blood samples were collected at specified time points post-dosing.

  • Analysis: Plasma concentrations of the parent drug and its metabolites were determined using a validated bioanalytical method.

Human Pharmacokinetic/Pharmacodynamic Study
  • Subjects: The study was conducted in healthy, obese male and female subjects.

  • Dosing: Single oral doses of 3, 30, or 100 mg of this compound were administered.

  • Sample Collection:

    • Serial blood samples were collected over a 24-hour period.

    • Subcutaneous adipose tissue samples were obtained via open biopsy.

  • Analysis: A population pharmacokinetic/pharmacodynamic (PK/PD) analysis was performed using NONMEM to model the relationship between this compound concentrations and 11β-HSD1 inhibition.[4]

Signaling Pathway and Experimental Workflow Diagrams

AMG221_Mechanism_of_Action cluster_0 Mechanism of Action AMG221 This compound HSD11B1 11β-HSD1 AMG221->HSD11B1 Inhibits Cortisol Cortisol (active) Cortisone Cortisone (inactive) Cortisone->Cortisol Conversion GR Glucocorticoid Receptor Cortisol->GR Activates Cellular_Effects Downstream Cellular Effects GR->Cellular_Effects Regulates Gene Expression

Caption: Mechanism of action of this compound as an 11β-HSD1 inhibitor.

Preclinical_PK_Workflow cluster_workflow Preclinical Pharmacokinetic Study Workflow Dosing Dose Administration (IV or PO) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis Bioanalytical Quantification (LC-MS/MS) Processing->Analysis PK_Analysis Pharmacokinetic Analysis (NCA) Analysis->PK_Analysis Report Data Interpretation and Reporting PK_Analysis->Report

Caption: A typical workflow for a preclinical pharmacokinetic study.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: We are observing high inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the cause?

A1: High variability in the pharmacokinetics of orally administered drugs can be common in preclinical species, particularly in dogs.[5][6] Several factors could contribute to this:

  • Formulation Issues: Poor solubility of the compound can lead to variable absorption. Ensure your formulation is optimized and consistent across all animals. Low solubility and pH-dependent solubility have been associated with high PK variability.[6]

  • Gastrointestinal Physiology: Differences in gastric pH and gastric emptying time among animals can significantly impact the dissolution and absorption of the drug.[5]

  • First-Pass Metabolism: this compound undergoes extensive first-pass metabolism in the gut and liver.[7] Interspecies and inter-individual differences in the expression and activity of metabolic enzymes can lead to significant variability in exposure.

  • Dosing Accuracy: Ensure accurate and consistent dose administration, especially for oral gavage.

Troubleshooting Tip: If variability is a persistent issue, consider conducting a pilot study with a different, more solubilizing formulation. For mechanistic understanding, a cassette dosing study with a known highly-absorbable compound could help differentiate formulation issues from physiological variability.

Q2: How do the active metabolites of this compound affect the interpretation of our pharmacodynamic (PD) data?

A2: This is a critical consideration for this compound. At least one of its major metabolites (compound 2) is as potent as the parent drug and has a longer half-life and higher bioavailability in rodents.[2][3] This means that the observed pharmacological effect may be a composite of the activity of both the parent drug and its active metabolite(s).

Recommendation: It is highly recommended to quantify the plasma concentrations of both this compound and its major active metabolites in your PK/PD studies. This will allow you to build a more accurate model that correlates the total active entity exposure (parent + active metabolites) with the observed pharmacodynamic response.

Q3: What are the key differences in this compound metabolism across species that we should be aware of?

A3: While the formation of eight common oxidative metabolites appears to be qualitatively similar across rats, mice, dogs, monkeys, and humans, the quantitative differences in the metabolic profiles can be significant.[2]

  • Enzyme Abundance and Activity: The specific cytochrome P450 (CYP) enzymes responsible for metabolizing this compound may differ in their expression levels and activity across species.

  • Rate of Metabolism: The rate of formation and clearance of each metabolite can vary, leading to different metabolite-to-parent drug ratios in the plasma of different species.

Experimental Approach: To better understand these differences, in vitro studies using liver microsomes or hepatocytes from different species (including human) are invaluable. These studies can help identify the major metabolites in each species and provide an early indication of potential differences in metabolic clearance.

Q4: We are developing a bioanalytical method for this compound. What are some potential challenges?

A4: Given the extensive metabolism, a key challenge is to develop a selective and sensitive method that can differentiate and quantify the parent drug and its major metabolites.

  • Metabolite Standards: Obtaining authentic analytical standards for all major metabolites is crucial for accurate quantification.

  • Matrix Effects: Biological matrices like plasma can interfere with the ionization of the analytes in mass spectrometry. Thorough validation of the method for matrix effects is essential.

  • Stability: The stability of this compound and its metabolites in the biological matrix during sample collection, processing, and storage should be carefully evaluated.

Guidance: Follow established regulatory guidelines for bioanalytical method validation to ensure the reliability and reproducibility of your data. This includes assessing accuracy, precision, selectivity, sensitivity, linearity, and stability.

References

How to account for AMG-221 metabolite activity in experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to account for the activity of AMG-221 metabolites in experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known metabolites?

A1: this compound is an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) that was investigated for the treatment of type 2 diabetes.[1][2] It undergoes extensive oxidative metabolism, resulting in at least eight major metabolites.[1][2] These metabolites are formed through oxidation and hydroxylation of the norbornyl and isopropyl groups of the parent compound.[1]

Q2: Are the metabolites of this compound biologically active?

A2: Yes, several metabolites of this compound are biologically active. Notably, one of the major metabolites, referred to as metabolite 2, has been shown to be equipotent to the parent compound, this compound, in inhibiting human 11β-HSD1.[1][2] This metabolite also demonstrated improved pharmacokinetic properties in preclinical studies.[1][2][3]

Q3: Why is it important to account for metabolite activity in my experiments?

A3: Failing to account for the activity of this compound's metabolites can lead to a misinterpretation of experimental data. Since at least one metabolite is as potent as the parent drug, a significant portion of the observed biological effect in vivo, and potentially in in-vitro systems with metabolic capacity, could be attributed to this metabolite.[1][2] Understanding the contribution of metabolites is crucial for accurate pharmacokinetic/pharmacodynamic (PK/PD) modeling and for translating preclinical findings to the clinical setting.

Q4: How can I identify the presence of this compound metabolites in my experimental system?

A4: The presence of this compound metabolites can be identified using analytical techniques such as high-resolution liquid chromatography-mass spectrometry (LC-MS).[4] This allows for the separation and identification of the parent compound and its various metabolites in biological matrices like plasma, urine, or in vitro incubation samples.[1][4][5]

Troubleshooting Guides

Issue 1: Discrepancy between in vitro potency and in vivo efficacy.

  • Possible Cause: The in vivo efficacy may be influenced by the formation of active metabolites that are not being accounted for in a simple in vitro assay. Metabolite 2, for instance, is equipotent to this compound and has a different pharmacokinetic profile.[1][2]

  • Troubleshooting Steps:

    • Analyze in vivo samples: Use LC-MS to identify and quantify the levels of this compound and its major metabolites in plasma or tissue samples from your in vivo studies.

    • Test metabolite activity: Synthesize or obtain the major active metabolites and test their potency in the same in vitro assays used for the parent compound.

    • Incorporate metabolic activation into in vitro assays: Use in vitro systems with metabolic capabilities, such as liver microsomes, S9 fractions, or primary hepatocytes, to generate metabolites from this compound and assess the overall inhibitory activity.[6][7]

Issue 2: Inconsistent results between different in vitro experimental setups.

  • Possible Cause: Different cell lines or in vitro systems may have varying levels of metabolic activity. For example, primary hepatocytes will have a more robust metabolic capacity than some engineered cell lines.[8][9]

  • Troubleshooting Steps:

    • Characterize the metabolic capacity of your system: If possible, assess the expression and activity of key drug-metabolizing enzymes (e.g., cytochrome P450s) in your chosen in vitro model.

    • Standardize your in vitro metabolism protocol: When using liver fractions (microsomes, S9), ensure consistent protein concentrations and cofactor (e.g., NADPH) availability.

    • Compare metabolite profiles: Analyze the metabolite profile generated in your different in vitro systems to see if they correlate with the observed activity.

Data Presentation

Table 1: In Vitro Potency of this compound and its Major Active Metabolite

CompoundTargetIn Vitro Potency (IC50)Reference
This compoundHuman 11β-HSD1Equiponent to Metabolite 2[1][2]
Metabolite 2Human 11β-HSD1Equiponent to this compound[1][2]

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Liver Microsomes

  • Prepare the incubation mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a NADPH-regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).

  • Pre-incubate: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction: Add this compound to the mixture to start the metabolic reaction.

  • Incubate: Incubate at 37°C for a specified time period (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample processing: Centrifuge the sample to pellet the protein. Collect the supernatant for analysis.

  • LC-MS analysis: Analyze the supernatant using a validated LC-MS method to identify and quantify this compound and its metabolites.

Visualizations

AMG221_Metabolism_Workflow cluster_invitro In Vitro Experiment cluster_explanation Key Considerations This compound This compound Incubation Incubation This compound->Incubation Add to system Metabolites Metabolites Incubation->Metabolites Metabolic Conversion Biological_Assay Biological_Assay Incubation->Biological_Assay Metabolites->Biological_Assay Data_Analysis Data_Analysis Biological_Assay->Data_Analysis Explanation Account for the combined activity of This compound and its active metabolites in the biological assay.

Caption: Experimental workflow for assessing the combined activity of this compound and its metabolites in vitro.

Signaling_Pathway AMG221 This compound HSD11B1 11β-HSD1 AMG221->HSD11B1 Inhibition Metabolite2 Metabolite 2 Metabolite2->HSD11B1 Inhibition Cortisol Cortisol HSD11B1->Cortisol Conversion Cortisone Cortisone Cortisone->HSD11B1 Substrate GR Glucocorticoid Receptor Cortisol->GR Cellular_Effects Cellular Effects GR->Cellular_Effects

Caption: Simplified signaling pathway showing the inhibitory action of this compound and its active metabolite on 11β-HSD1.

References

Improving the bioavailability of AMG-221 in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, AMG-221. The focus of this guide is to address common challenges related to the bioavailability of this compound in preclinical settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active, small molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] The 11β-HSD1 enzyme is primarily responsible for converting inactive cortisone to active cortisol, thus regulating intracellular cortisol levels.[3] By inhibiting this enzyme, this compound is investigated for its potential therapeutic effects in conditions like type 2 diabetes and metabolic syndrome.[1][3] Although it entered clinical trials, its development was discontinued.[1]

Q2: I am observing low oral bioavailability of this compound in my animal models. What are the potential causes?

Low oral bioavailability of this compound in preclinical studies can be attributed to several factors, primarily extensive first-pass metabolism in both the intestine and the liver.[3][4] Studies in rats have shown that both intestinal and hepatic extraction contribute significantly to the first-pass effect.[3][4] The compound is known to be extensively metabolized into numerous oxidation products.[4][5][6]

Q3: Are there any known metabolites of this compound that are more active or have better bioavailability?

Yes, extensive research has been conducted on the metabolites of this compound.[5][6] One particular metabolite, referred to as "metabolite 2," has been shown to be equipotent to the parent this compound in inhibiting human 11β-HSD1.[5][6] Importantly, metabolite 2 exhibits lower in vivo clearance and higher bioavailability in both rats and mice compared to this compound.[5][6] This suggests that metabolite 2 could be a more suitable candidate for in vivo studies.

Q4: What formulation strategies can be employed to potentially improve the oral bioavailability of this compound?

While specific formulation optimization studies for this compound are not detailed in the provided results, general strategies for improving oral bioavailability of compounds with similar challenges can be considered. These include the use of permeation enhancers, lipid-based formulations, and nanotechnology-based delivery systems.[7][8][9][10] For this compound specifically, preclinical studies have utilized different formulations for oral administration, such as a suspension in 10% Pluronic F108 with 90% OraPlus.[5] For its more bioavailable metabolite (metabolite 2), a formulation of 0.1% Tween-80 and 0.5% CMC in water was used.[5]

Troubleshooting Guide

Issue: High variability in plasma concentrations of this compound following oral administration.

  • Possible Cause: This variability could be due to differences in metabolic enzyme activity (e.g., cytochrome P450s) among individual animals, leading to inconsistent first-pass metabolism. The extensive metabolism of this compound can lead to the formation of multiple metabolites, further contributing to pharmacokinetic variability.[3][4]

  • Suggested Solution:

    • Consider using metabolite 2: As metabolite 2 has higher bioavailability and lower clearance, it may provide more consistent exposure.[5][6]

    • Standardize experimental conditions: Ensure strict adherence to protocols, including fasting times and dosing procedures, to minimize external sources of variability.

    • Increase sample size: A larger group of animals may be necessary to achieve statistical power despite the inherent variability.

Issue: Rapid clearance of this compound in vivo.

  • Possible Cause: this compound undergoes extensive oxidative metabolism, leading to rapid clearance from the system.[3][5]

  • Suggested Solution:

    • Evaluate metabolite 2: This metabolite has been shown to have lower in vivo clearance compared to the parent compound.[5][6]

    • Co-administration with a metabolic inhibitor: While not specifically tested for this compound in the provided literature, co-dosing with a known inhibitor of the relevant metabolic enzymes could potentially increase exposure. However, this would require careful investigation to identify the specific enzymes responsible for this compound metabolism.

Data Presentation

Table 1: Comparative Pharmacokinetics of this compound and Metabolite 2 in Mice

CompoundDose (mg/kg)Formulation (Oral)Bioavailability (%)Clearance (mL/min/kg)
This compound 1010% Pluronic F108, 90% OraPlus1359
Metabolite 2 100.1% Tween-80, 0.5% CMC in water3331

Data extracted from preclinical studies in mice.[5]

Experimental Protocols

Pharmacokinetic Studies in Mice

  • Intravenous Administration:

    • This compound was formulated in 20% Captisol and 80% water for a 2 mg/kg intravenous dose.[5]

    • Metabolite 2 was formulated in 10% dimethylacetamide, 23% water, and 67% PEG 400 for a 2 mg/kg intravenous dose.[5]

  • Oral Administration:

    • This compound was administered as a 10 mg/kg oral dose in a formulation of 10% Pluronic F108 and 90% OraPlus.[5]

    • Metabolite 2 was given at a 10 mg/kg oral dose in a suspension of 0.1% Tween-80 and 0.5% CMC in water.[5]

  • Sample Collection and Analysis:

    • Blood samples were collected at various time points post-administration.

    • Plasma concentrations of the compounds were determined using appropriate analytical methods (e.g., LC-MS/MS).

In Vivo Pharmacodynamic Model in Mice

  • Objective: To measure the ex vivo 11β-HSD1 activity in adipose tissue.[5]

  • Procedure:

    • Mice were orally administered with either vehicle, this compound, or metabolite 2 at specified doses (e.g., 10 and 30 mg/kg).[5]

    • At designated time points (e.g., 2, 4, 6, and 8 hours post-dose), animals were euthanized, and adipose tissue was collected.[5]

    • The activity of 11β-HSD1 in the collected tissue was then measured to determine the extent of enzyme inhibition.[5]

Visualizations

AMG221_Metabolism AMG221 This compound (Parent Compound) Metabolites Extensive Oxidative Metabolism (Intestine & Liver) AMG221->Metabolites First-Pass Effect M2 Metabolite 2 (Equipotent, Higher Bioavailability) Metabolites->M2 Other_Metabolites Other Metabolites (e.g., M1, M3, M4, etc.) Metabolites->Other_Metabolites

Metabolic pathway of this compound.

Bioavailability_Troubleshooting Start Low Bioavailability of this compound Observed Cause Primary Cause: Extensive First-Pass Metabolism Start->Cause Solution1 Option 1: Switch to Metabolite 2 Cause->Solution1 Consider Alternative Compound Solution2 Option 2: Optimize this compound Formulation Cause->Solution2 Optimize Parent Compound Delivery Metabolite_Adv Rationale: Higher Bioavailability Lower Clearance Solution1->Metabolite_Adv End Improved Preclinical Outcomes Solution1->End Formulation_Strat Strategies: - Lipid-based carriers - Nanoparticles - Permeation enhancers Solution2->Formulation_Strat Solution2->End

Decision workflow for addressing low bioavailability.

References

Troubleshooting inconsistent results in 11β-HSD1 inhibition assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition assays.

Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address specific experimental problems.

Issue 1: High Variability or Inconsistent Results Between Replicates

Question: My IC50 values for the same inhibitor vary significantly between experiments. What are the common causes for this inconsistency?

Answer: High variability in 11β-HSD1 inhibition assays can stem from several factors related to assay setup and execution. Here are the primary areas to investigate:

  • Reagent and Plate Preparation: Inconsistent thawing of frozen reagents, inadequate mixing of solutions, or improper plate sealing can lead to variability. Ensure all components are fully thawed and gently mixed before use. For cell-based assays, uneven cell seeding is a major contributor to inconsistent results.

  • Edge Effects: In multi-well plate formats, wells at the edge of the plate are prone to faster evaporation, leading to increased concentrations of reagents and altered cell growth. This "edge effect" can skew results. A common strategy to mitigate this is to fill the outer wells with sterile media or PBS and use only the inner wells for the experiment.

  • Incubation Conditions: Fluctuations in temperature and CO2 levels during incubation can affect both enzyme activity and cell health. Ensure your incubator is properly calibrated and provides a stable environment.

Issue 2: Low or No Enzyme Activity (Low Signal Window)

Question: I'm not seeing significant conversion of cortisone to cortisol, even in my positive control wells without any inhibitor. What could be wrong?

Answer: A low signal window indicates a problem with the fundamental enzymatic reaction. The most critical factor for 11β-HSD1 reductase activity is the availability of its cofactor, NADPH.

  • Insufficient NADPH: The reductase activity of 11β-HSD1 is critically dependent on a high NADPH/NADP+ ratio within the endoplasmic reticulum.

    • In Biochemical Assays (e.g., microsomes): Ensure you are adding a sufficient concentration of NADPH to the reaction buffer. The optimal concentration should be determined empirically but is often in the range of 200 µM.

    • In Cell-Based Assays: The intracellular generation of NADPH is primarily handled by the enzyme hexose-6-phosphate dehydrogenase (H6PDH). Ensure the cell line you are using expresses sufficient levels of H6PDH. For engineered cell lines, it is often necessary to co-express both 11β-HSD1 and H6PDH. Additionally, the availability of glucose in the culture medium is crucial for H6PDH activity. Low glucose levels can lead to decreased NADPH and reduced 11β-HSD1 activity.

  • Enzyme Inactivity: The enzyme source (recombinant protein, microsomes, or cell lysate) may have lost activity due to improper storage or handling (e.g., multiple freeze-thaw cycles). Always use fresh or properly aliquoted and stored enzyme preparations.

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting low enzyme activity in your 11β-HSD1 assay.

G start Problem: Low Signal or No Activity assay_type Which Assay Type? start->assay_type biochem Biochemical Assay (e.g., Microsomes) assay_type->biochem Biochemical cell_based Cell-Based Assay assay_type->cell_based Cell-Based check_nadph Is NADPH included in the reaction mix? biochem->check_nadph add_nadph Action: Add sufficient NADPH (e.g., 200 µM). check_nadph->add_nadph No check_enzyme Is the enzyme active? check_nadph->check_enzyme Yes new_enzyme Action: Use a new batch of enzyme/microsomes. check_enzyme->new_enzyme No check_h6pdh Does the cell line express H6PDH? cell_based->check_h6pdh coexpress_h6pdh Action: Co-express H6PDH or use a validated cell line. check_h6pdh->coexpress_h6pdh No check_glucose Is glucose sufficient in the medium? check_h6pdh->check_glucose Yes add_glucose Action: Ensure adequate glucose levels in culture medium. check_glucose->add_glucose No

Caption: Troubleshooting Decision Tree for Low 11β-HSD1 Activity.

Issue 3: High Background Signal

Question: My negative control wells (no enzyme or no substrate) are showing a high signal, reducing my assay window. How can I lower the background?

Answer: High background can be caused by several factors, often related to the detection method or non-specific binding.

  • Detection Method Interference:

    • Fluorescence Assays: Test compounds may be autofluorescent at the excitation/emission wavelengths used. Screen compounds for autofluorescence in a separate assay without the enzyme/substrate. For HTRF assays, using a time-resolved measurement minimizes prompt fluorescence interference.

    • Antibody-Based Assays (ELISA, HTRF): The antibody used to detect cortisol may cross-react with other components in the assay, such as the substrate (cortisone) or the test inhibitor itself. Check the antibody's specificity data.

  • Non-Specific Binding: In assays using cell lysates or microsomes, test compounds may bind non-specifically to proteins or lipids, which can interfere with the assay.

  • Contamination: Ensure all buffers and reagents are free from contamination with the product of the reaction (cortisol).

Issue 4: Discrepancy Between Biochemical and Cell-Based Assay Results

Question: My inhibitor is potent in a biochemical assay with purified enzyme, but shows weak or no activity in my cell-based assay. Why is there a discrepancy?

Answer: This is a common challenge and often relates to factors present in a cellular environment that are absent in a simplified biochemical setup.

  • Cell Permeability: The inhibitor may not be able to efficiently cross the cell membrane to reach the endoplasmic reticulum where 11β-HSD1 is located.

  • Cellular Efflux: The compound may be a substrate for efflux pumps (like P-glycoprotein or ABC transporters), which actively remove it from the cell. This can be tested by co-incubating with known efflux pump inhibitors.

  • Metabolism of the Inhibitor: The cells may metabolize the inhibitor into a less active form.

  • Protein Binding: The inhibitor may bind to proteins in the cell culture medium (e.g., albumin in fetal bovine serum) or intracellularly, reducing its free concentration available to bind the enzyme.

Frequently Asked Questions (FAQs)

Q1: Why are my results different when using human versus rodent 11β-HSD1?

A1: There are significant species-specific differences in the active site of 11β-HSD1. This leads to variations in both substrate affinity and inhibitor potency. An inhibitor that is potent against human 11β-HSD1 may be significantly less effective against the mouse or rat enzyme, and vice-versa. It is crucial to use the enzyme from the correct species for your research context and to validate inhibitor potency across species if the results are to be translated.

Data Summary: Species Differences in Inhibitor Potency

InhibitorHuman 11β-HSD1 (IC50)Mouse 11β-HSD1 (IC50)Rat 11β-HSD1 (IC50)Selectivity (Human vs. Rat)
Carbenoxolone ~50 nM~70 nM~60 nM~1.2-fold
Compound A 15 nM250 nM>3000 nM>200-fold
Compound B 8 nM150 nM>5000 nM>625-fold

Note: Data is representative and compiled from various sources to illustrate the concept.

Q2: My inhibitor seems to affect 11β-HSD2 as well. How can I check for selectivity?

A2: Since 11β-HSD1 and 11β-HSD2 catalyze opposing reactions, non-selective inhibition can lead to misleading results and potential side effects in vivo (e.g., by inhibiting 11β-HSD2 in the kidney). To confirm selectivity, you must run a counterscreen assay using 11β-HSD2. This is typically a dehydrogenase assay that measures the conversion of cortisol to cortisone. Cell lines like MCF-7, which express high levels of 11β-HSD2 but not 11β-HSD1, can be used for this purpose.

Q3: What are the best positive and negative controls for my assay?

A3:

  • Positive Control (Inhibition): Carbenoxolone or glycyrrhetinic acid are commonly used non-selective inhibitors of both 11β-HSD1 and 11β-HSD2. Use a known selective 11β-HSD1 inhibitor if available.

  • Positive Control (Enzyme Activity): A reaction with enzyme and substrate but no inhibitor (vehicle control, e.g., DMSO).

  • Negative Controls:

    • No enzyme: To check for non-enzymatic conversion of the substrate.

    • No substrate: To check for background signal from the enzyme preparation or other assay components.

    • For cell-based assays, using a knockout cell line or a cell line that does not express 11β-HSD1 can be a powerful negative control.

Q4: How do I optimize cell seeding density and incubation time for a cell-based assay?

A4: The optimal cell seeding density and incubation time are critical for reproducible results and depend on the cell line's proliferation rate.

  • Cell Seeding Density: You should perform a titration experiment, seeding a range of cell densities and measuring activity at different time points. The goal is to find a density where cells are in the exponential growth phase for the duration of the experiment and have not become confluent, as confluency can alter metabolism and enzyme expression.

  • Incubation Time: The incubation time with the substrate and inhibitor should be long enough to generate a robust signal but short enough to ensure the reaction rate is linear and that cell viability is not compromised. This should be determined through a time-course experiment.

Experimental Protocols

Protocol 1: Radiometric 11β-HSD1 Inhibition Assay using Rat Liver Microsomes

This protocol measures the conversion of radiolabeled cortisone to cortisol.

Materials:

  • Rat liver microsomes

  • Assay Buffer: Tris-HCl buffer (pH 7.4)

  • Cofactor Solution: NADPH (final concentration 200 µM)

  • Substrate: [³H]-Cortisone (e.g., 20 nM final concentration)

  • Unlabeled cortisone and cortisol standards

  • Test inhibitors dissolved in DMSO

  • Ethyl acetate for extraction

  • TLC plates

  • Scintillation fluid and counter

Methodology:

  • Prepare a reaction mix containing assay buffer, NADPH, and liver microsomes (e.g., 5-10 µg protein per well).

  • Add the test inhibitor or vehicle (DMSO) to the appropriate wells and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding [³H]-Cortisone.

  • Incubate for 15-30 minutes at 37°C. Ensure the reaction is within the linear range.

  • Stop the reaction by adding ice-cold ethyl acetate.

  • Vortex vigorously to extract the steroids into the organic phase.

  • Centrifuge to separate the phases.

  • Transfer the organic (upper) layer to a new tube and evaporate to dryness under nitrogen.

  • Re-dissolve the dried extract in a small volume of ethyl acetate and spot onto a TLC plate, alongside unlabeled cortisone and cortisol standards.

  • Develop the TLC plate using an appropriate solvent system (e.g., chloroform:methanol 95:5).

  • Visualize the standards (e.g., with iodine vapor).

  • Scrape the areas of the plate corresponding to cortisone and cortisol into separate scintillation vials.

  • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Calculate the percent conversion of cortisone to cortisol and then determine the percent inhibition for each test compound.

Protocol 2: Cell-Based 11β-HSD1 Inhibition Assay using LC-MS/MS

This protocol uses HEK293 cells stably co-expressing human 11β-HSD1 and H6PDH.

Materials:

  • HEK293 cells stably expressing 11β-HSD1 and H6PDH

  • Cell culture medium (e.g., DMEM with 10% FBS and sufficient glucose)

  • Substrate: Cortisone (e.g., 250 nM final concentration)

  • Test inhibitors dissolved in DMSO

  • Internal Standard: Deuterated cortisol (e.g., Cortisol-d4)

  • Acetonitrile for protein precipitation

  • LC-MS/MS system

Methodology:

  • Seed the HEK293 cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Remove the culture medium and replace it with serum-free medium containing the test inhibitors or vehicle (DMSO). Pre-incubate for 30 minutes.

  • Add cortisone to all wells (except 'no substrate' controls) to initiate the reaction.

  • Incubate for 4-6 hours at 37°C in a CO2 incubator.

  • After incubation, transfer an aliquot of the supernatant from each well to a new 96-well plate.

  • Add an internal standard (Cortisol-d4) to each sample.

  • Add ice-cold acetonitrile to precipitate proteins.

  • Centrifuge the plate to pellet the precipitate.

  • Transfer the supernatant to an analysis plate for LC-MS/MS.

  • Quantify the concentrations of cortisol and cortisone by comparing their peak areas to that of the internal standard against a standard curve.

  • Calculate the percent inhibition based on the reduction in cortisol formation compared to the vehicle control.

Visualizations

11β-HSD1 Signaling Pathway

G cluster_0 Endoplasmic Reticulum Lumen cluster_1 Nucleus G6P Glucose-6-Phosphate H6PDH H6PDH G6P->H6PDH NADP NADP+ NADP->H6PDH NADPH NADPH HSD1 11β-HSD1 NADPH->HSD1 Cofactor H6PDH->NADPH generates Cortisone Cortisone (inactive) Cortisone->HSD1 Cortisol Cortisol (active) GR_inactive Inactive GR Cortisol->GR_inactive activates HSD1->NADP HSD1->Cortisol converts GR_active Active GR Dimer GRE Glucocorticoid Response Element GR_active->GRE binds Transcription Gene Transcription GRE->Transcription GR_inactive->GR_active translocates to nucleus

Caption: The 11β-HSD1 pathway showing cortisol activation and GR signaling.

General Experimental Workflow for an Inhibition Assay

G prep 1. Prepare Reagents (Enzyme, Substrate, Inhibitors) plate 2. Plate Assay (Add enzyme, inhibitor/vehicle) prep->plate preincubate 3. Pre-incubate (e.g., 10 min @ 37°C) plate->preincubate start_rxn 4. Start Reaction (Add substrate) preincubate->start_rxn incubate 5. Incubate (e.g., 30 min @ 37°C) start_rxn->incubate stop_rxn 6. Stop Reaction (e.g., Add solvent/acid) incubate->stop_rxn detect 7. Detection (LC-MS/MS, Scintillation, HTRF) stop_rxn->detect analyze 8. Data Analysis (Calculate % Inhibition, IC50) detect->analyze

Technical Support Center: AMG-221 Metabolite Identification and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and characterizing unexpected metabolites of AMG-221, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate your research.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound and its metabolites.

Question/Issue Possible Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) for this compound or its metabolites in LC-MS analysis. 1. Secondary interactions: The basic nitrogen in the thiazolinone core of this compound can interact with residual acidic silanols on the silica-based column packing material. 2. Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of the analytes, leading to poor peak shape. 3. Column overload: Injecting too much sample can lead to peak distortion.1. Use a high-purity, end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl). Consider using a column with a smaller particle size for better efficiency. 2. Optimize the mobile phase pH. For basic compounds like this compound, a mobile phase with a low pH (e.g., containing 0.1% formic acid) is often beneficial for good peak shape. 3. Reduce the injection volume or dilute the sample.
Inconsistent retention times for analytes. 1. Inadequate column equilibration: The column may not be fully equilibrated with the mobile phase between injections. 2. Fluctuations in mobile phase composition: Improperly mixed mobile phases or pump issues can lead to retention time shifts. 3. Temperature fluctuations: Changes in column temperature can affect retention times.1. Ensure sufficient equilibration time between injections, especially when using gradient elution. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column. 2. Prepare fresh mobile phases daily and ensure they are thoroughly mixed. Regularly maintain the LC pump. 3. Use a column oven to maintain a consistent temperature.
Low sensitivity or inability to detect expected metabolites. 1. Suboptimal mass spectrometer settings: Ionization source parameters (e.g., capillary voltage, gas flow rates, temperature) and MS/MS parameters (e.g., collision energy) may not be optimized for the metabolites. 2. Matrix effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress the ionization of the analytes. 3. Metabolite instability: Some metabolites may be unstable in the sample matrix or during sample preparation.1. Optimize MS parameters by infusing a standard solution of the parent drug or a synthesized metabolite. Perform a compound optimization to determine the optimal precursor and product ions and collision energies for each metabolite. 2. Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective than simple protein precipitation. Also, ensure chromatographic separation from the bulk of the matrix components. 3. Keep samples on ice or at 4°C during preparation and analyze them as quickly as possible. If instability is suspected, consider adding stabilizers to the sample collection tubes.
Observation of unexpected peaks in the chromatogram. 1. Presence of isobaric metabolites: Different metabolites can have the same mass but different structures, leading to co-elution or closely eluting peaks. 2. In-source fragmentation: The parent drug or a metabolite may fragment in the ion source of the mass spectrometer, creating artifact peaks. 3. Contamination: Contamination from solvents, vials, or the LC system can introduce extraneous peaks.1. Optimize chromatographic conditions to achieve better separation. This may involve changing the gradient profile, the mobile phase composition, or the column chemistry. High-resolution mass spectrometry (HRMS) can help distinguish between isobaric species based on their accurate mass. 2. Optimize the ion source parameters, particularly the source voltage and temperature, to minimize in-source fragmentation. 3. Run blank injections of solvent to identify potential sources of contamination. Use high-purity solvents and clean sample vials.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolic pathways of this compound?

A1: The primary metabolic pathway for this compound is oxidation.[1] The norbornyl and isopropyl groups on the molecule are particularly susceptible to metabolism.[1][2] Eight common oxidation products have been identified across various species, including rats, mice, dogs, monkeys, and humans.[1] These include several hydroxylation products, a ketone, and an alkene.[1]

Q2: Are the metabolites of this compound pharmacologically active?

A2: Yes, several of the metabolites of this compound have been shown to be pharmacologically active.[1] Some hydroxylated metabolites exhibit potency similar to the parent compound against the 11β-HSD1 enzyme.[1] Notably, one of the major metabolites was found to be equipotent to this compound and possessed improved pharmacokinetic properties in preclinical studies.[1]

Q3: What analytical techniques are most suitable for identifying and characterizing this compound metabolites?

A3: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the primary tool for the detection and structural elucidation of this compound metabolites.[3][4] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of unknown metabolites.[4] For unambiguous structure determination, especially for identifying the exact position of oxidation and stereochemistry, nuclear magnetic resonance (NMR) spectroscopy of isolated metabolites is often required.[3]

Q4: How can I obtain reference standards for the metabolites of this compound?

A4: For definitive identification and quantification, authentic reference standards of the metabolites are necessary. These are typically prepared by synthetic chemistry.[1] If synthetic standards are not available, metabolites can be isolated from in vitro incubations with liver microsomes or from in vivo samples (e.g., urine) from animals dosed with this compound.[1] However, the amounts obtained from these biological sources are often very small.[1]

Quantitative Data Summary

The following table summarizes the in vitro potencies and preclinical pharmacokinetic properties of this compound and some of its major metabolites.

CompoundHuman 11β-HSD1 IC50 (nM)Rat Clearance (mL/min/kg)Rat Bioavailability (%)Mouse Clearance (mL/min/kg)Mouse Bioavailability (%)
This compound (Parent) 7431910025
Metabolite 2 (Hydroxylated) 725386045
Metabolite 3 (Hydroxylated) 103325--
Metabolite 4 (Ketone) 505015--
Metabolite 8 (Alkene) 156010--

Data synthesized from preclinical studies.[1] Values are approximate and may vary depending on the specific experimental conditions.

Detailed Methodologies

Sample Preparation for Plasma Analysis

This protocol is a general guideline for the extraction of this compound and its metabolites from plasma and may require optimization.

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are suggested starting conditions for the analysis of this compound and its metabolites.

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) %B
    0.0 5
    1.0 5
    5.0 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions: These need to be determined empirically by infusing standard solutions. For this compound (MW ≈ 320.5), the protonated molecule [M+H]⁺ at m/z 321.2 would be the precursor ion. Product ions would be generated by fragmentation of the parent molecule. For hydroxylated metabolites, the precursor ion would be at m/z 337.2.

Visualizations

11β-HSD1 Signaling Pathway

G cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR Activation HSD11B1->Cortisol Reduction NADP NADP+ HSD11B1->NADP AMG221 This compound AMG221->HSD11B1 Inhibition NADPH NADPH NADPH->HSD11B1 Cofactor GRE Glucocorticoid Response Element GR->GRE Gene Target Gene Transcription GRE->Gene Regulation

Caption: 11β-HSD1 converts inactive cortisone to active cortisol, which then activates the glucocorticoid receptor.

Experimental Workflow for Metabolite Identification

G cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Characterization Characterization BiologicalSample Biological Sample (Plasma, Urine, Microsomes) Extraction Extraction (Protein Precipitation, SPE, LLE) BiologicalSample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration LCMS LC-MS/MS Analysis (Full Scan & Product Ion Scan) Concentration->LCMS HRMS High-Resolution MS (Accurate Mass) Concentration->HRMS DataProcessing Data Processing (Metabolite Prediction) LCMS->DataProcessing HRMS->DataProcessing Isolation Metabolite Isolation DataProcessing->Isolation NMR NMR Spectroscopy Isolation->NMR StructureElucidation Structure Elucidation NMR->StructureElucidation

Caption: A typical workflow for the identification and characterization of drug metabolites.

References

Technical Support Center: Optimizing Incubation Time for Mcl-1 Inhibitors in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "AMG-221" is associated with multiple therapeutic agents in scientific literature. For the purpose of this guide, we will focus on the principles of optimizing incubation time for a hypothetical Myeloid Cell Leukemia 1 (Mcl-1) inhibitor in cell-based assays, a context often associated with cancer research. The following information is generalized and should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Mcl-1 inhibitors?

Mcl-1 is an anti-apoptotic protein belonging to the Bcl-2 family. It prevents the activation of pro-apoptotic proteins Bak and Bax, thereby inhibiting the intrinsic pathway of apoptosis. Mcl-1 inhibitors bind to a hydrophobic groove on the Mcl-1 protein, preventing it from sequestering pro-apoptotic proteins. This leads to the activation of Bak/Bax, mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, apoptosis.[1][2]

Q2: What are the key considerations when determining the optimal incubation time for an Mcl-1 inhibitor in a cell-based assay?

The optimal incubation time is influenced by several factors:

  • Cell Line Doubling Time: Slower-growing cell lines may require longer incubation times to observe a significant effect.

  • Mcl-1 Protein Turnover Rate: Mcl-1 has a relatively short half-life, and its levels can be influenced by various cellular stresses and signaling pathways.

  • Compound Stability: The stability of the Mcl-1 inhibitor in culture media over time can affect its efficacy.

  • Assay Endpoint: The specific biological question being addressed (e.g., target engagement, downstream signaling, cell viability, apoptosis) will dictate the appropriate incubation period. Early endpoints like target engagement may require shorter incubation times than later endpoints like apoptosis.

  • Drug Concentration: The concentration of the inhibitor will influence the kinetics of the cellular response.

Q3: What are some common cell-based assays used to evaluate Mcl-1 inhibitor activity?

A variety of assays can be employed to assess the efficacy of Mcl-1 inhibitors:

  • Viability Assays: (e.g., MTS, MTT, CellTiter-Glo®) measure the metabolic activity of cells as an indicator of viability. These are often performed after longer incubation periods (e.g., 24-96 hours).[3]

  • Apoptosis Assays: (e.g., Caspase-Glo®, Annexin V/PI staining) detect markers of programmed cell death. Caspase activation can be an earlier event, detectable within hours of treatment.

  • Target Engagement Assays: (e.g., co-immunoprecipitation, thermal shift assays) confirm that the inhibitor is binding to Mcl-1 within the cell. These are typically performed after shorter incubation times.

  • Mitochondrial Membrane Potential Assays: (e.g., TMRE, JC-1) detect the depolarization of the mitochondrial membrane, an early event in apoptosis.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability between replicate wells. - Inconsistent cell seeding.- Edge effects in the plate.- Compound precipitation.- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with media only.- Check the solubility of the inhibitor in your culture media.
No significant decrease in cell viability even at high concentrations. - Cell line is not dependent on Mcl-1 for survival.- Insufficient incubation time.- Compound is inactive or has degraded.- Screen a panel of cell lines with known Mcl-1 dependence.- Perform a time-course experiment (e.g., 24, 48, 72 hours).- Verify the identity and purity of your compound.
Discrepancy between viability and apoptosis assay results. - The inhibitor may be cytostatic rather than cytotoxic at the tested concentrations and time points.- Different kinetics for viability and apoptosis markers.- Perform a cell cycle analysis to investigate cytostatic effects.- Conduct a time-course experiment for both apoptosis and viability to understand the temporal relationship.
Inconsistent results across different experiments. - Variation in cell passage number.- Inconsistent reagent preparation.- Use cells within a defined passage number range for all experiments.- Prepare fresh reagents and ensure consistent dilutions.

Experimental Protocols

General Protocol for Optimizing Incubation Time in a Cell Viability Assay

This protocol provides a framework for determining the optimal incubation time for an Mcl-1 inhibitor using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).

Materials:

  • Mcl-1 dependent and insensitive cell lines

  • Complete cell culture medium

  • Mcl-1 inhibitor stock solution (in DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the Mcl-1 inhibitor in complete culture medium.

    • Remove the overnight culture medium from the cells and add the medium containing the inhibitor. Include vehicle control (DMSO) wells.

  • Incubation:

    • Incubate separate plates for different time points (e.g., 6, 12, 24, 48, 72 hours) at 37°C and 5% CO₂.

  • Assay Measurement:

    • At each time point, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of viable cells for each concentration relative to the vehicle control.

    • Plot the dose-response curves for each incubation time to determine the EC₅₀ values. The optimal incubation time will be the one that provides a robust assay window and a clear dose-response relationship.

Quantitative Data Summary

The following table provides a general reference for incubation times and concentrations for Mcl-1 inhibitors based on published literature. Note that these are examples and optimal conditions must be determined empirically for your specific system.

Mcl-1 Inhibitor Cell Line Assay Type Incubation Time Effective Concentration Range
A-1210477 MOLM-13Caspase-3/7 Activity4 hours1 - 10 µM
S63845 H929Cell Viability48 hours10 - 100 nM
AZD5991 MOLP-8Apoptosis15 min - 2 hours10 - 500 nM[4]
AMG-176 MV-4-11Cell Viability24 hours1 - 10 nM

Visualizations

Mcl1_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MOMP MOMP Cytochrome_c Cytochrome c MOMP->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Mcl1_Inhibitor Mcl-1 Inhibitor (e.g., this compound) Mcl1 Mcl-1 Mcl1_Inhibitor->Mcl1 Inhibits Bak Bak Mcl1->Bak Sequesters Bax Bax Mcl1->Bax Sequesters Bak->MOMP Bax->MOMP Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mcl-1 signaling pathway and the mechanism of action of Mcl-1 inhibitors.

Incubation_Time_Optimization_Workflow Start Start: Select Mcl-1 dependent & insensitive cell lines Seed_Cells Seed cells in multi-well plates Start->Seed_Cells Treat_Cells Treat with serial dilutions of Mcl-1 inhibitor Seed_Cells->Treat_Cells Incubate Incubate for a range of time points (e.g., 6, 12, 24, 48, 72h) Treat_Cells->Incubate Assay Perform cell-based assay (e.g., Viability, Apoptosis) Incubate->Assay Data_Analysis Analyze data and determine EC50 for each time point Assay->Data_Analysis Decision Select optimal incubation time (Robust window, clear dose-response) Data_Analysis->Decision Proceed Proceed with further experiments Decision->Proceed

Caption: Experimental workflow for optimizing incubation time in cell-based assays.

References

Validation & Comparative

A Comparative Guide to the Efficacy of AMG-221 and Other 11β-HSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of AMG-221, a selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, with other notable inhibitors of this enzyme. The information is compiled from preclinical and early-phase clinical studies to assist researchers in evaluating the therapeutic potential of targeting 11β-HSD1.

Introduction to 11β-HSD1 Inhibition

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a crucial role in the tissue-specific regulation of glucocorticoid activity. It catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in key metabolic tissues such as the liver and adipose tissue.[1] Overexpression or hyperactivity of 11β-HSD1 has been implicated in the pathogenesis of various metabolic disorders, including type 2 diabetes, obesity, and metabolic syndrome.[1][2] Consequently, the inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy for these conditions.[2][3]

This compound is a potent and selective small molecule inhibitor of 11β-HSD1 that was under development for the treatment of type 2 diabetes.[4][5] While its development for this indication was discontinued, the compound serves as a valuable tool for understanding the therapeutic potential and challenges associated with 11β-HSD1 inhibition. This guide compares the preclinical and early clinical efficacy of this compound with other well-characterized 11β-HSD1 inhibitors.

In Vitro Efficacy Comparison

The in vitro potency of 11β-HSD1 inhibitors is a key determinant of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) of this compound and other selected inhibitors against the 11β-HSD1 enzyme.

CompoundTarget SpeciesAssay TypeIC50 (nM)Ki (nM)SelectivityReference
This compound HumanCell-based10.1->1000-fold vs 11β-HSD2MedchemExpress
This compound HumanBiochemical (SPA)-12.8>1000-fold vs 11β-HSD2MedchemExpress
MK-0916 Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedSelective[6]
Carbenoxolone HumanNot SpecifiedNot SpecifiedNot SpecifiedNon-selective[7]
BI 187004 HumanNot SpecifiedNot SpecifiedNot SpecifiedSelective[7]
INCB13739 HumanNot SpecifiedNot SpecifiedNot SpecifiedSelective[6]

In Vivo Efficacy Comparison in Preclinical Models

The efficacy of 11β-HSD1 inhibitors has been extensively evaluated in various preclinical models, most notably in diet-induced obese (DIO) mice, which mimic key aspects of human metabolic syndrome. The following table compares the in vivo effects of this compound and other inhibitors on metabolic parameters in these models.

CompoundAnimal ModelDosing RegimenKey FindingsReference
This compound DIO MiceNot SpecifiedReduced fed blood glucose and insulin levels; Reduced body weight.ResearchGate
CNX-010-49 DIO Mice30 mg/kg (single dose)58% hepatic and 41% adipose tissue 11β-HSD1 inhibition at 1h; Reduced liver glucose release by ~45%; Reduced fasting glucose by 15% after 5 weeks.[7]
KR-67500 DIO Mice50 mg/kg80-90% hepatic and 80% adipose tissue 11β-HSD1 inhibition.[7]
KR-67105 DIO Mice40-60 mg/kg55-60% hepatic and 40-45% adipose tissue 11β-HSD1 inhibition.[7]
UI-1499 KKAy Mice10 and 30 mg/kgReduced fasting glycemia by 40.1% and 30.6% respectively; 30 mg/kg reduced HbA1c by 1.4%.[7]
H8 db/db Mice5 and 10 mg/kg10 mg/kg: ~70% hepatic and 60-70% adipose tissue 11β-HSD1 inhibition; Ameliorated glucose tolerance and insulin sensitivity.[7]
Compound 544 DIO Mice20 mg/kg twice daily for 11 daysReduced body weight by 7%.[8]

Clinical Efficacy Overview

Several 11β-HSD1 inhibitors have advanced to clinical trials, primarily for type 2 diabetes. While many have shown modest efficacy, the overall results have been mixed, leading to the discontinuation of several programs, including that of this compound.

A population pharmacokinetic/pharmacodynamic (PK/PD) analysis of a Phase I study of this compound in healthy obese subjects demonstrated potent and sustained inhibition of 11β-HSD1 activity in subcutaneous adipose tissue over a 24-hour period following single oral doses of 3, 30, or 100 mg.[9][10] The plasma IC50 for adipose tissue 11β-HSD1 inhibition was estimated to be 1.19 ng/mL.[9][10]

Clinical trials with other inhibitors such as BI 187004 have also demonstrated strong target engagement in both liver and adipose tissue.[7][11] However, translation of this target engagement into robust clinical improvements in glycemic control and body weight has been challenging.[2][3]

Experimental Protocols

In Vitro 11β-HSD1 Inhibition Assay (Scintillation Proximity Assay)

Objective: To determine the in vitro potency (IC50 or Ki) of a test compound against 11β-HSD1.

Principle: This high-throughput assay measures the enzymatic conversion of radiolabeled cortisone to cortisol.[12][13] Microsomes containing recombinant 11β-HSD1 are incubated with [3H]cortisone and the cofactor NADPH. The product, [3H]cortisol, is specifically captured by a monoclonal antibody coupled to scintillant-containing beads. When the radiolabeled product binds to the antibody on the bead, it is in close enough proximity to excite the scintillant, producing a light signal that is proportional to the amount of product formed. Inhibitors of 11β-HSD1 will reduce the formation of [3H]cortisol and thus decrease the light signal.[12]

General Procedure:

  • Reaction Mixture Preparation: In a microplate, combine a buffer solution, NADPH, [3H]cortisone, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding microsomes expressing 11β-HSD1.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration to allow for enzymatic conversion.

  • Detection: Stop the reaction and add the SPA beads coated with a cortisol-specific antibody.

  • Signal Measurement: After an incubation period to allow for binding, measure the light output using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based 11β-HSD1 Activity Assay

Objective: To assess the inhibitory activity of a compound on 11β-HSD1 in a cellular context.

Principle: This assay measures the ability of a test compound to inhibit the conversion of cortisone to cortisol in intact cells that endogenously or recombinantly express 11β-HSD1.[14][15] The amount of cortisol produced by the cells and released into the culture medium is quantified.

General Procedure:

  • Cell Culture: Plate cells expressing 11β-HSD1 (e.g., HEK293 cells transduced with a BacMam virus expressing human 11β-HSD1) in a multi-well plate and allow them to adhere.[15]

  • Compound Treatment: Treat the cells with the test compound at various concentrations for a defined period.

  • Substrate Addition: Add cortisone to the cell culture medium.

  • Incubation: Incubate the cells for a specific time to allow for the conversion of cortisone to cortisol.

  • Sample Collection: Collect the cell culture supernatant.

  • Cortisol Quantification: Measure the concentration of cortisol in the supernatant using a suitable method such as a competitive homogenous time-resolved fluorescence (HTRF) assay or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15]

  • Data Analysis: Determine the IC50 value of the test compound by analyzing the dose-dependent inhibition of cortisol production.

In Vivo Efficacy Assessment in Diet-Induced Obese (DIO) Mice

Objective: To evaluate the effect of a 11β-HSD1 inhibitor on metabolic parameters in a relevant animal model of obesity and insulin resistance.

Principle: C57BL/6 mice fed a high-fat diet develop obesity, hyperglycemia, and insulin resistance, making them a widely used model to test the efficacy of anti-diabetic and anti-obesity drugs.[16][17]

General Procedure:

  • Induction of Obesity: Feed male C57BL/6 mice a high-fat diet for several weeks to induce obesity and metabolic dysfunction.

  • Compound Administration: Administer the test compound or vehicle to the DIO mice via a suitable route (e.g., oral gavage) for a specified duration.

  • Metabolic Phenotyping: Monitor key metabolic parameters throughout the study, including:

    • Body weight and food intake: Measured regularly.

    • Fasting and fed blood glucose levels: Measured from tail vein blood samples.

    • Glucose tolerance test (GTT): Performed to assess glucose disposal.

    • Insulin tolerance test (ITT): Performed to assess insulin sensitivity.

    • Plasma insulin and lipid levels: Measured from blood samples collected at the end of the study.

  • Tissue Analysis: At the end of the study, collect tissues such as liver and adipose tissue to measure 11β-HSD1 activity ex vivo and to analyze gene expression related to glucose and lipid metabolism.

Signaling Pathways and Experimental Workflows

Signaling_Pathway Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR Binding Nucleus Nucleus GR->Nucleus Translocation HSD11B1->Cortisol Activation AMG221 This compound (Inhibitor) AMG221->HSD11B1 Inhibition Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulation Metabolic_Effects Metabolic Effects (e.g., Gluconeogenesis) Gene_Expression->Metabolic_Effects

Caption: 11β-HSD1 signaling pathway and point of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Biochemical_Assay Biochemical Assay (SPA) IC50_Ki Determine IC50/Ki Biochemical_Assay->IC50_Ki Cell_Assay Cell-Based Assay Cell_Assay->IC50_Ki DIO_Model Diet-Induced Obese (DIO) Mouse Model IC50_Ki->DIO_Model Lead Compound Selection Compound_Admin Compound Administration DIO_Model->Compound_Admin Metabolic_Tests Metabolic Phenotyping (GTT, ITT, etc.) Compound_Admin->Metabolic_Tests Efficacy_Eval Efficacy Evaluation Metabolic_Tests->Efficacy_Eval

References

AMG-221: Unwavering Selectivity for 11β-HSD1 with Minimal Impact on 11β-HSD2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of AMG-221's selectivity, focusing on its interaction with 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). The data presented underscores this compound's profile as a highly potent and selective inhibitor of 11β-HSD1, with negligible activity against 11β-HSD2.

This compound is a notable inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the conversion of inactive cortisone to active cortisol within key metabolic tissues.[1][2][3] Its high degree of selectivity is a critical attribute, minimizing the potential for off-target effects related to the inhibition of the closely related isoenzyme, 11β-HSD2. This latter enzyme is vital for the inactivation of cortisol to cortisone, thereby protecting mineralocorticoid receptors from excessive activation.[4][5][6]

Comparative Analysis of Inhibitor Selectivity

The selectivity of this compound for 11β-HSD1 over 11β-HSD2 is pronounced, as evidenced by a significant difference in inhibitory concentrations. The IC50 value of this compound for 11β-HSD2 is reported to be greater than 10 µM, whereas its inhibitory constant (Ki) and IC50 for 11β-HSD1 are 12.8 nM and 10.1 nM, respectively.[1][7] This represents a selectivity ratio of over 1000-fold in favor of 11β-HSD1.

To contextualize the selectivity of this compound, the following table compares its inhibitory activity against that of other compounds with varying selectivity profiles for 11β-HSD1 and 11β-HSD2.

CompoundTarget Isozyme(s)IC50 / Ki (11β-HSD1)IC50 (11β-HSD2)Selectivity Profile
This compound 11β-HSD1 12.8 nM (Ki), 10.1 nM (IC50) [1][7]>10,000 nM [1][7]Highly Selective for 11β-HSD1
Itraconazole11β-HSD2-139 nM[8]Selective for 11β-HSD2
Hydroxyitraconazole11β-HSD2-223 nM[8]Selective for 11β-HSD2
Posaconazole11β-HSD2-460 nM[8]Selective for 11β-HSD2
Carbenoxolone11β-HSD1 & 11β-HSD2--Non-selective[6][9]
18β-Glycyrrhetinic Acid11β-HSD1 & 11β-HSD2-Preferentially inhibits 11β-HSD2[10]Preferential for 11β-HSD2
18α-Glycyrrhetinic Acid11β-HSD1Selectively inhibits 11β-HSD1[10]-Selective for 11β-HSD1

Experimental Methodologies

The determination of enzyme inhibition and selectivity is crucial for the characterization of compounds like this compound. Below are summaries of typical experimental protocols used to assess 11β-HSD2 activity.

In Vitro 11β-HSD2 Inhibition Assay (Cell Lysate Method)

This method quantifies the ability of a test compound to inhibit the enzymatic activity of 11β-HSD2 in a controlled, cell-free environment.

  • Enzyme Source : Lysates from Human Embryonic Kidney (HEK-293) cells that have been stably transfected to express human 11β-HSD2 are commonly used.[8]

  • Substrate : Radiolabeled cortisol (e.g., [3H]cortisol) is used as the substrate at a concentration typically around 200 nM.[8]

  • Cofactor : Nicotinamide adenine dinucleotide (NAD+) is required for the dehydrogenase activity of 11β-HSD2 and is added at a concentration of approximately 500 µM.[8]

  • Incubation : The cell lysates are incubated with the radiolabeled cortisol, NAD+, and varying concentrations of the test compound (or vehicle control) for a set period, for instance, 10 minutes at 37°C.[8]

  • Reaction Termination : The enzymatic reaction is stopped by adding a solution containing a high concentration of unlabeled cortisol and cortisone.[8]

  • Analysis : The substrate (cortisol) and the product (cortisone) are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of radiolabeled cortisone produced is quantified to determine the rate of the enzymatic reaction.

  • Data Interpretation : The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.

Colorimetric 11β-HSD2 Activity Assay

This assay provides a non-radioactive method to measure 11β-HSD2 activity.

  • Principle : The assay is based on the reduction of a tetrazolium salt, such as INT, in a NAD-coupled enzymatic reaction. The resulting formazan product is water-soluble and has a distinct color that can be measured spectrophotometrically.[11]

  • Reaction Mix : The reaction mixture typically contains the enzyme source (cell or tissue lysate), cortisol as the substrate, NAD+ as the cofactor, and the tetrazolium salt.[11]

  • Measurement : The increase in absorbance at a specific wavelength (e.g., 492 nm for the formazan product of INT) is directly proportional to the 11β-HSD2 activity.[11]

  • Inhibition Studies : To determine the inhibitory potential of a compound, the assay is performed in the presence of varying concentrations of the test substance, and the reduction in color formation is measured.

Visualizing Key Pathways and Processes

To further elucidate the context of this compound's selectivity, the following diagrams illustrate the 11β-HSD2 signaling pathway and a typical experimental workflow for assessing its inhibition.

11β-HSD2 Signaling Pathway cluster_blood Bloodstream cluster_cell Mineralocorticoid Target Cell (e.g., Kidney) Cortisol_blood Cortisol Cortisol_cell Cortisol Cortisol_blood->Cortisol_cell Aldosterone_blood Aldosterone Aldosterone_cell Aldosterone Aldosterone_blood->Aldosterone_cell HSD2 11β-HSD2 Cortisol_cell->HSD2 Conversion Cortisone_cell Cortisone (inactive) HSD2->Cortisone_cell MR Mineralocorticoid Receptor (MR) nucleus Nucleus MR->nucleus Aldosterone_cell->MR Binding & Activation gene_transcription Gene Transcription (Sodium & Water Retention) nucleus->gene_transcription

Caption: 11β-HSD2 converts cortisol to inactive cortisone, preventing MR activation.

Experimental Workflow for 11β-HSD2 Inhibition Assay cluster_setup Assay Setup cluster_execution Execution & Analysis prep Prepare HEK-293 cell lysate expressing 11β-HSD2 reagents Prepare reaction mix: - Radiolabeled Cortisol (Substrate) - NAD+ (Cofactor) - Test Compound (e.g., this compound) incubation Incubate at 37°C reagents->incubation stop_reaction Stop reaction with unlabeled steroids incubation->stop_reaction separation Separate Cortisol and Cortisone (TLC or HPLC) stop_reaction->separation quantification Quantify radiolabeled Cortisone separation->quantification analysis Calculate % inhibition and determine IC50 quantification->analysis

Caption: Workflow for determining a compound's 11β-HSD2 inhibitory activity.

References

Cross-Species Pharmacokinetic Profile of AMG-221: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic (PK) properties of AMG-221, an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), across multiple species: mouse, rat, monkey, and human. The data presented herein is essential for the translation of preclinical findings to clinical drug development.

Cross-Species Comparison of this compound Pharmacokinetics

The pharmacokinetic parameters of this compound have been evaluated in various preclinical species and in humans. The following table summarizes the available quantitative data, offering a side-by-side comparison to facilitate cross-species analysis.

SpeciesDoseRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)CL (mL/min/kg)Vss (L/kg)F (%)
Mouse 2 mg/kgIV---1.156--
10 mg/kgPO---1.4--18
Rat (Sprague-Dawley) 2 mg/kgIV---1.8313.8-
10 mg/kgPO---1.9--29
Monkey (Cynomolgus) Data not available--------
Human (Healthy Obese) 3 mgPOData not availableData not availableData not availableData not availableData not availableData not availableData not available
30 mgPOData not availableData not availableData not availableData not availableData not availableData not availableData not available
100 mgPOData not availableData not availableData not availableData not availableData not availableData not availableData not available

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Terminal half-life; CL: Clearance; Vss: Volume of distribution at steady state; F: Bioavailability; IV: Intravenous; PO: Oral.

This compound is extensively metabolized, with eight common oxidation products identified across rats, mice, dogs, monkeys, and humans.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. The following sections outline the key experimental protocols employed in the evaluation of this compound.

Animal Studies (Mouse and Rat)
  • Animals: Male Sprague-Dawley rats and mice were used in the pharmacokinetic studies.

  • Dosing:

    • Intravenous (IV): this compound was administered as a single bolus injection at a dose of 2 mg/kg.

    • Oral (PO): this compound was administered by oral gavage at a dose of 10 mg/kg.

  • Sample Collection: Blood samples were collected at predetermined time points post-administration.

  • Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Human Clinical Trial
  • Subjects: Healthy, obese subjects were enrolled in a single-dose study.

  • Dosing: Single oral doses of 3 mg, 30 mg, or 100 mg of this compound were administered.

  • Sample Collection: Serial blood samples were collected from subjects to characterize the pharmacokinetic profile.

  • Bioanalysis: Plasma concentrations of this compound were quantified using a validated LC-MS/MS method.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

AMG221_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Adipocyte, Hepatocyte) cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Enters Cell Cortisol_int Cortisol (active) HSD11B1->Cortisol_int Reduction GR_inactive Glucocorticoid Receptor (inactive complex) Cortisol_int->GR_inactive GR_active Glucocorticoid Receptor (active) GR_inactive->GR_active Cortisol Binding GRE Glucocorticoid Response Element GR_active->GRE Translocation to Nucleus Gene_Transcription Gene Transcription (Metabolic Regulation) GRE->Gene_Transcription Regulation AMG221 This compound AMG221->HSD11B1 Inhibition

Caption: Mechanism of action of this compound in inhibiting the 11β-HSD1 signaling pathway.

PK_Workflow cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Bioanalytical Phase Dosing Drug Administration (IV or Oral) Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Prep Sample Preparation Plasma_Separation->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Data_Analysis Pharmacokinetic Data Analysis LCMS->Data_Analysis

Caption: General experimental workflow for pharmacokinetic studies of this compound.

Validating In Vitro Success of Enasidenib (AG-221) in In Vivo Acute Myeloid Leukemia Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The following guide provides a comprehensive comparison of the in vitro findings for enasidenib (formerly known as AG-221), a potent and selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), and their subsequent validation in in vivo models of acute myeloid leukemia (AML). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical to clinical translation of targeted cancer therapies.

Note on Nomenclature: The initial query for "AMG-221" presented ambiguity. Publicly available research data strongly associates the identifier "AG-221" with the mutant IDH2 inhibitor enasidenib. This guide will focus on enasidenib (AG-221), assuming it is the compound of interest.

Mechanism of Action: Targeting the Neomorphic Activity of Mutant IDH2

Mutations in the IDH2 gene are a key driver in a subset of acute myeloid leukemia (AML). These mutations result in a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic dysregulation and a block in cellular differentiation.[1] Enasidenib is a first-in-class, oral, selective inhibitor of the mutant IDH2 enzyme.[4][5] It acts as an allosteric inhibitor, preventing the conformational change required for catalysis and thereby reducing the production of 2-HG.[2][6] This targeted inhibition is designed to restore normal cellular differentiation.

cluster_0 Normal Cell cluster_1 AML Cell with Mutant IDH2 cluster_2 Treatment with Enasidenib (AG-221) Isocitrate Isocitrate alpha-KG alpha-KG Isocitrate->alpha-KG Wild-Type IDH2 Normal\nDifferentiation Normal Differentiation alpha-KG->Normal\nDifferentiation Isocitrate_mut Isocitrate alpha-KG_mut alpha-KG Isocitrate_mut->alpha-KG_mut Mutant IDH2 2-HG 2-Hydroxyglutarate (Oncometabolite) alpha-KG_mut->2-HG Neomorphic Activity Restored_Diff Restored Differentiation alpha-KG_mut->Restored_Diff Normal Cellular Processes Block Block in Cellular Differentiation 2-HG->Block Inhibits Demethylases Enasidenib Enasidenib (AG-221) Mutant_IDH2_Inhibited Mutant IDH2 (Inhibited) Enasidenib->Mutant_IDH2_Inhibited Inhibits

Figure 1: Enasidenib's Mechanism of Action.

Summary of In Vitro Findings

In vitro studies using leukemia cell models and primary human AML cells demonstrated that enasidenib potently and selectively inhibits mutant IDH2, leading to a significant reduction in 2-HG levels, reversal of epigenetic modifications, and induction of cellular differentiation.[1][4]

ParameterCell Line/ModelKey FindingsReference
Enzyme Inhibition Cell-free assaysPotent and selective inhibition of IDH2 mutant enzymes (IC50s of 100 nM for R140Q and 400 nM for R172K).[7]
2-HG Reduction IDH2-mutant TF-1 cells, primary human AML cells>90% reduction in intracellular 2-HG levels.[4][6]
Cellular Differentiation IDH2-mutant TF-1 cells, primary human AML cellsInduced differentiation of leukemic cells, evidenced by increased expression of mature myeloid markers (CD11b, CD14, CD15) and morphological changes.[4][8]
Epigenetic Modification IDH2-mutant stem/progenitor cellsReversed histone and DNA hypermethylation.[4][7]
Self-Renewal IDH2-mutant leukemia cellsImpaired self-renewal capacity.[7][8]

In Vivo Validation Experimental Workflow

To validate the promising in vitro findings, in vivo studies were conducted primarily using xenograft mouse models engrafted with human AML cells harboring IDH2 mutations.[1][9]

Engraftment Engraftment of IDH2-mutant Human AML Cells into Mice Tumor_Establishment Tumor Establishment and Disease Progression Engraftment->Tumor_Establishment Treatment_Initiation Treatment Initiation: - Enasidenib (AG-221) - Vehicle Control - Alternative Therapy Tumor_Establishment->Treatment_Initiation Monitoring Monitoring: - Survival - Tumor Burden - Biomarkers (2-HG) Treatment_Initiation->Monitoring Endpoint_Analysis Endpoint Analysis: - Histology - Flow Cytometry - Methylation Status Monitoring->Endpoint_Analysis In_Vitro_Hypothesis In Vitro Hypothesis: Enasidenib inhibits mutant IDH2, reduces 2-HG, and induces differentiation in AML cells. In_Vivo_Question In Vivo Question: Does this mechanism translate to anti-leukemic activity and survival benefit in an in vivo setting? In_Vitro_Hypothesis->In_Vivo_Question In_Vivo_Experiment In Vivo Experiment: Treat AML xenograft models with Enasidenib. In_Vivo_Question->In_Vivo_Experiment In_Vivo_Results In Vivo Results: - Reduced 2-HG levels - Induced cellular differentiation - Increased survival In_Vivo_Experiment->In_Vivo_Results Validation Validation: In vitro findings are validated in vivo, supporting clinical development. In_Vivo_Results->Validation

References

A Comparative Analysis of the Metabolic Stability of AMG-221 and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic stability of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, AMG-221, and its major metabolites. The information presented is intended to support drug development professionals in understanding the pharmacokinetic profiles of these compounds.

Executive Summary

This compound is subject to significant oxidative metabolism, leading to the formation of several metabolites.[1] Notably, one of its primary metabolites, designated as Metabolite 2, exhibits comparable potency to the parent compound but with a more favorable pharmacokinetic profile, characterized by lower in vivo clearance and higher bioavailability in preclinical species.[1] This suggests that Metabolite 2 may contribute significantly to the overall pharmacological effect of this compound and possesses superior drug-like properties. All identified major metabolites of this compound have demonstrated activity against the 11β-HSD1 enzyme.[1]

Data Presentation

The following table summarizes the in vivo pharmacokinetic parameters of this compound and its primary active metabolite, Metabolite 2, in mice. This data provides a quantitative comparison of their metabolic stability, with lower clearance and higher bioavailability indicating greater stability in this in vivo model.

CompoundIV Clearance (mL/min/kg)t½ (h)Oral Bioavailability (%)
This compound 1110.431
Metabolite 2 361.161

Data sourced from "Synthesis and Evaluation of the Metabolites of AMG 221, a Clinical Candidate for the Treatment of Type 2 Diabetes"[1]

Experimental Protocols

The metabolic stability of this compound and its derivatives is primarily assessed through in vitro assays using liver microsomes. The following is a detailed protocol for a typical liver microsomal stability assay.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compounds (this compound and its derivatives)

  • Pooled liver microsomes (from human or other relevant species)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (or other suitable organic solvent for quenching)

  • Internal standard (for analytical quantification)

  • Control compounds (with known metabolic stability)

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system solution in phosphate buffer.

    • Thaw the pooled liver microsomes on ice immediately before use. Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, pre-warm the liver microsomal suspension at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the test compound (at a final concentration, e.g., 1 µM) and the NADPH regenerating system to the microsomal suspension.

    • The final incubation volume is brought up with phosphate buffer.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding a multiple volume of cold acetonitrile containing an internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at a high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).

Mandatory Visualizations

11β-HSD1 Signaling Pathway

The following diagram illustrates the mechanism of action of this compound. It inhibits the 11β-HSD1 enzyme, which is responsible for the conversion of inactive cortisone to active cortisol within cells. By blocking this conversion, this compound reduces intracellular cortisol levels, thereby modulating the downstream effects of glucocorticoid receptor activation.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cortisone_ext Cortisone Cortisone_int Cortisone Cortisone_ext->Cortisone_int Transport Cortisol_ext Cortisol HSD11B1 11β-HSD1 Cortisone_int->HSD11B1 Cortisol_int Cortisol HSD11B1->Cortisol_int Conversion GR Glucocorticoid Receptor (GR) Cortisol_int->GR Activation Gene_expression Gene Expression (Metabolic Regulation) GR->Gene_expression Transcriptional Regulation AMG221 This compound AMG221->HSD11B1 Inhibition

Caption: this compound inhibits the 11β-HSD1-mediated conversion of cortisone to cortisol.

Experimental Workflow for Metabolic Stability Assay

This diagram outlines the key steps involved in a typical in vitro liver microsomal stability assay, from the preparation of reagents to the final data analysis.

G start Start prep Prepare Reagents: - Test Compound - Liver Microsomes - NADPH Solution start->prep incubate Incubate at 37°C prep->incubate sample Sample at Time Points incubate->sample quench Quench Reaction (Acetonitrile + Internal Std.) sample->quench process Process Samples (Centrifuge & Collect Supernatant) quench->process analyze LC-MS/MS Analysis process->analyze data Data Analysis: - Calculate t½ - Calculate CLint analyze->data end End data->end

Caption: Workflow of an in vitro liver microsomal stability assay.

References

Benchmarking AMG-221 against a panel of known 11β-HSD1 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AMG-221, a selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, against a panel of other known inhibitors of the same target. The data presented herein is compiled from publicly available experimental findings to facilitate an evidence-based assessment of their relative potency, selectivity, and modes of action.

Introduction to 11β-HSD1 Inhibition

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor activation of glucocorticoids. It catalyzes the conversion of inactive cortisone to active cortisol in humans (and 11-dehydrocorticosterone to corticosterone in rodents), thereby amplifying glucocorticoid receptor signaling in a tissue-specific manner.[1][2] Dysregulation of 11β-HSD1 activity is implicated in a range of metabolic disorders, including obesity and type 2 diabetes, making it a compelling target for therapeutic intervention. This guide focuses on the comparative evaluation of this compound, a thiazolone derivative, against other notable 11β-HSD1 inhibitors.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro potency of this compound and a panel of selected 11β-HSD1 inhibitors. The data is presented to allow for a direct comparison of their inhibitory activities against the 11β-HSD1 enzyme.

Table 1: In Vitro Enzymatic and Cell-Based Potency of 11β-HSD1 Inhibitors

CompoundAssay TypePotency (Ki)Potency (IC50)SpeciesReference
This compound Scintillation Proximity Assay (SPA)12.8 nMHuman[3]
Cell-Based Assay (HEK293 cells)10.1 nMHuman[3]
ABT-384 Not Specified0.1 - 2.7 nMRodent, Monkey, Human[4][5]
INCB-13739 Enzymatic Assay3.2 nMNot Specified[6][7]
Cell-Based Assay (PBMC)1.1 nMHuman[6][7]
Carbenoxolone VariousNot directly comparableNot directly comparableVarious[8][9][10]

Table 2: Selectivity Profile of this compound and INCB-13739

CompoundTargetSelectivity (IC50 or Fold-Selectivity)Reference
This compound 11β-HSD2>10 µM[3]
17β-HSD1>10 µM[3]
Glucocorticoid Receptor (GR)>10 µM[3]
INCB-13739 11β-HSD2>1000-fold[6][7]
Mineralocorticoid Receptor (MR)>1000-fold[6][7]
Glucocorticoid Receptor (GR)>1000-fold[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the accurate interpretation of the presented data and for designing future comparative studies.

In Vitro 11β-HSD1 Inhibition Scintillation Proximity Assay (SPA)

This high-throughput assay is commonly used to screen for and characterize 11β-HSD1 inhibitors.[11][12]

Objective: To measure the ability of a test compound to inhibit the conversion of radiolabeled cortisone to cortisol by 11β-HSD1.

Principle: Microsomes containing recombinant 11β-HSD1 are incubated with [³H]-cortisone and the cofactor NADPH. The product, [³H]-cortisol, is specifically captured by a monoclonal antibody coupled to scintillant-containing beads. When the radiolabeled cortisol binds to the antibody on the bead, the emitted beta particles are close enough to excite the scintillant, producing a light signal that is detected. Unbound [³H]-cortisone is too far from the bead to produce a signal.

General Protocol:

  • Reaction Mixture Preparation: In a microplate, combine the test compound at various concentrations, microsomes expressing human 11β-HSD1, [³H]-cortisone, and NADPH in a suitable buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period to allow for the enzymatic conversion.

  • Detection: Add the SPA beads coated with a cortisol-specific monoclonal antibody.

  • Signal Measurement: After an incubation period to allow for antibody-cortisol binding, measure the luminescence using a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition at each compound concentration relative to a vehicle control and determine the IC50 or Ki value.

Cell-Based 11β-HSD1 Inhibition Assay

This assay format provides a more physiologically relevant assessment of inhibitor potency by measuring activity within intact cells.[3]

Objective: To determine the potency of a test compound in inhibiting 11β-HSD1 activity in a cellular context.

Principle: A human cell line (e.g., HEK293) is engineered to express human 11β-HSD1. These cells are then incubated with cortisone and the test compound. The amount of cortisol produced by the cells and released into the culture medium is quantified, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Protocol:

  • Cell Culture: Plate HEK293 cells stably expressing human 11β-HSD1 in a multi-well plate and culture until confluent.

  • Compound Treatment: Pre-incubate the cells with the test compound at various concentrations.

  • Substrate Addition: Add cortisone to the culture medium to initiate the enzymatic reaction.

  • Incubation: Incubate the cells at 37°C for a specified time.

  • Sample Collection: Collect the cell culture supernatant.

  • Quantification: Analyze the concentration of cortisol in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Determine the IC50 value by plotting the percent inhibition of cortisol production against the compound concentration.

Ex Vivo Adipose Tissue 11β-HSD1 Activity Assay

This assay is used to assess the pharmacodynamic effect of an 11β-HSD1 inhibitor in a key target tissue.[13][14][15]

Objective: To measure the extent of 11β-HSD1 inhibition in adipose tissue biopsies from subjects treated with an inhibitor.

Principle: Subcutaneous adipose tissue biopsies are obtained from subjects before and after treatment with the test compound. The tissue is then incubated ex vivo with deuterated (d2)-cortisone. The conversion of d2-cortisone to d2-cortisol is measured by LC-MS/MS to determine the level of 11β-HSD1 activity.

General Protocol:

  • Biopsy Collection: Obtain subcutaneous adipose tissue biopsies from subjects at baseline and at various time points after inhibitor administration.

  • Tissue Incubation: Incubate the adipose tissue fragments in a culture medium containing d2-cortisone.

  • Steroid Extraction: After incubation, extract the steroids from the medium.

  • LC-MS/MS Analysis: Quantify the concentrations of d2-cortisone and d2-cortisol in the extracts.

  • Data Analysis: Calculate the percent inhibition of 11β-HSD1 activity by comparing the conversion rate in post-dose samples to the baseline samples.

Visualizations

The following diagrams illustrate the 11β-HSD1 signaling pathway and a general workflow for the screening and evaluation of 11β-HSD1 inhibitors.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) HSD11B1->Cortisol NADPH GR Glucocorticoid Receptor (GR) GRE Glucocorticoid Response Elements (GREs) GR->GRE Translocation to Nucleus Cortisol->GR Gene Transcription Gene Transcription GRE->Gene Transcription

Caption: 11β-HSD1 Signaling Pathway.

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo & Ex Vivo Evaluation HTS High-Throughput Screening (e.g., SPA) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Cell_Assay Cell-Based Potency & Selectivity Assays Lead_Opt->Cell_Assay PK_PD Pharmacokinetics & Pharmacodynamics (Animal Models) Cell_Assay->PK_PD Adipose_Assay Ex Vivo Adipose Tissue Activity Assay PK_PD->Adipose_Assay Clinical Clinical Trials Adipose_Assay->Clinical

Caption: Experimental Workflow for 11β-HSD1 Inhibitor Discovery.

References

Unraveling the Structural-Activity Relationship of AMG-221 and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

AMG-221 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the local regulation of glucocorticoid levels. By catalyzing the conversion of inactive cortisone to active cortisol in key metabolic tissues like the liver and adipose tissue, 11β-HSD1 has emerged as a significant therapeutic target for type 2 diabetes and metabolic syndrome. This guide provides a detailed comparison of this compound and its principal analogs, focusing on their structural-activity relationships (SAR), supported by experimental data and methodologies.

Structural-Activity Relationship (SAR) Insights

The core structure of this compound, (S)-2-((1S,2S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one, features a thiazolone ring that is critical for its inhibitory activity. The SAR for this class of compounds reveals several key insights:

  • The Thiazolone Core: This heterocyclic moiety is essential for binding to the catalytic residues of the 11β-HSD1 enzyme.[1]

  • Substituents at C2: The bulky, hydrophobic bicyclo[2.2.1]heptan (norbornyl) group at the C2 amino position is a key feature for achieving high potency and selectivity.[1] This group fits into a large hydrophobic pocket of the enzyme.

  • Substituents at C5: Early analogs with just an isopropyl group at the C5 position were potent but susceptible to epimerization, leading to a less active diastereomer. The introduction of an additional methyl group at the C5 position, as seen in this compound, sterically hinders this process, locking the molecule in its more active configuration and improving stability.

  • Metabolic Oxidations: this compound undergoes extensive in vivo metabolism, primarily through oxidation of the norbornyl and isopropyl groups.[2][3] These metabolic transformations lead to the formation of several active metabolites, providing a secondary layer to the drug's overall in vivo activity profile.

Comparative Performance: this compound vs. Its Metabolites

The primary analogs of this compound available for direct comparison are its eight major oxidative metabolites. Experimental data reveals that several of these metabolites retain significant inhibitory potency against 11β-HSD1.[2]

Table 1: Comparative Potency of this compound and its Metabolites against 11β-HSD1
CompoundModification from this compound (Parent)Human 11β-HSD1 Kᵢ (nM)[2]Human 11β-HSD1 IC₅₀ (nM) [2]
This compound (1) Parent Compound12 ± 1.210
Metabolite 2 Hydroxylation on Norbornyl Ring12 ± 0.613
Metabolite 3 Hydroxylation on Norbornyl Ring15 ± 0.414
Metabolite 4 Ketone on Norbornyl Ring82 ± 4.587
Metabolite 5 Hydroxylation on Isopropyl Group140 ± 19160
Metabolite 6 Hydroxylation on Isopropyl Group140 ± 11140
Metabolite 7 Hydroxylation on Isopropyl Group200 ± 22220
Metabolite 8 Hydroxylation on Norbornyl Ring18 ± 3.417
Metabolite 9 Alkene on Norbornyl Ring29 ± 0.730

Note: IC₅₀ values were determined from a whole-cell assay using CHO cells overexpressing human 11β-HSD1.

From the data, it is evident that hydroxylation on the norbornyl ring (Metabolites 2, 3, and 8) results in compounds that are nearly equipotent to the parent drug, this compound.[2] In contrast, oxidation of the isopropyl group (Metabolites 5, 6, and 7) leads to a more significant decrease in inhibitory activity.[2] Notably, Metabolite 2 was found to be equipotent to this compound and exhibited lower in vivo clearance and higher bioavailability in preclinical animal models, highlighting its potential contribution to the overall therapeutic effect.[4]

Mechanism of Action: The 11β-HSD1 Signaling Pathway

This compound and its active analogs exert their therapeutic effect by inhibiting the 11β-HSD1 enzyme. This enzyme is a key component of the glucocorticoid activation pathway. In peripheral tissues, it converts circulating, inactive cortisone into the potent, active glucocorticoid, cortisol. Elevated intracellular cortisol levels are linked to insulin resistance, visceral obesity, and hypertension. By blocking this conversion, this compound effectively reduces local cortisol concentrations, thereby ameliorating the downstream metabolic consequences.

G cluster_circulation Systemic Circulation cluster_cell Target Cell (e.g., Hepatocyte, Adipocyte) Cortisone_circ Cortisone (Inactive) Cortisone_intra Cortisone Cortisone_circ->Cortisone_intra Enters Cell HSD11B1 11β-HSD1 Enzyme Cortisone_intra->HSD11B1 Cortisol_intra Cortisol (Active) GR Glucocorticoid Receptor (GR) Cortisol_intra->GR Binds HSD11B1->Cortisol_intra Conversion GRE Glucocorticoid Response Elements (GRE) GR->GRE Translocates to Nucleus & Binds DNA Metabolic_Effects Adverse Metabolic Effects (e.g., Increased Gluconeogenesis, Insulin Resistance) GRE->Metabolic_Effects Alters Gene Transcription AMG221 This compound AMG221->HSD11B1 Inhibits

Figure 1. this compound inhibits the 11β-HSD1 enzyme, blocking cortisol activation.

Experimental Protocols

11β-HSD1 Enzymatic Activity Inhibition Assay (In Vitro)

This protocol outlines a general method for determining the in vitro potency (IC₅₀) of test compounds against the 11β-HSD1 enzyme, similar to assays used to characterize this compound.

A. Materials and Reagents:

  • Recombinant human 11β-HSD1 enzyme

  • Substrate: Cortisone

  • Cofactor: NADPH

  • Assay Buffer (e.g., 100 mM K₂HPO₄/KH₂PO₄, pH 7.5)

  • Test compounds (e.g., this compound and its analogs) dissolved in DMSO

  • Detection System: A method to measure cortisol production, such as a competitive homogeneous time-resolved fluorescence (HTRF) assay or HPLC-based separation of steroids.

B. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute into the assay buffer to achieve the final desired concentrations.

  • Reaction Mixture: In a microplate, combine the assay buffer, NADPH, and the recombinant 11β-HSD1 enzyme.

  • Inhibitor Incubation: Add the diluted test compounds to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, cortisone.

  • Reaction Incubation: Incubate the plate for a specific duration (e.g., 60-120 minutes) at 37°C.

  • Reaction Termination: Stop the reaction using a suitable stop solution (e.g., a strong acid or a known potent inhibitor like carbenoxolone).

  • Detection: Quantify the amount of cortisol produced using the chosen detection method (e.g., HTRF readout).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Serial Dilutions of Test Compounds C Add Compounds to Mix (Pre-incubation) A->C B Prepare Reaction Mix (Buffer, NADPH, 11β-HSD1) B->C D Initiate with Substrate (Cortisone) C->D E Incubate at 37°C D->E F Terminate Reaction E->F G Quantify Cortisol (e.g., HTRF) F->G H Calculate IC₅₀ G->H

Figure 2. General workflow for an in vitro 11β-HSD1 inhibition assay.

Conclusion

The structural-activity relationship of this compound and its analogs is well-defined, with the thiazolone core, C2-norbornyl group, and C5-isopropyl/methyl substituents all playing critical roles in its high potency and stability. The analysis of its metabolites demonstrates that while oxidative metabolism occurs, several resulting analogs retain significant, near-equipotent inhibitory activity against 11β-HSD1. This suggests that the in vivo efficacy of this compound may be attributed to the combined action of the parent compound and its active metabolites. This comprehensive understanding of the SAR provides a valuable framework for the rational design of next-generation 11β-HSD1 inhibitors with improved pharmacological profiles.

References

In Vivo Target Engagement of Enasidenib (AG-221): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The designation "AMG-221" has been associated with at least two distinct investigational compounds. One is an 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor for metabolic diseases that was discontinued in early-stage clinical trials. The other, more prominent and clinically advanced compound, is AG-221, also known as Enasidenib (marketed as IDHIFA®). This guide will focus on Enasidenib, a first-in-class, orally available, selective inhibitor of the mutated isocitrate dehydrogenase 2 (IDH2) enzyme, which is approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with an IDH2 mutation.

Introduction

Somatic mutations in the isocitrate dehydrogenase 2 (IDH2) gene are a key driver in a subset of acute myeloid leukemia (AML) and other hematologic malignancies. These mutations confer a neomorphic enzymatic activity, leading to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG competitively inhibit α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, which results in epigenetic dysregulation and a block in cellular differentiation, ultimately promoting leukemogenesis.[1]

Enasidenib (AG-221) is a targeted therapy designed to allosterically inhibit the mutant IDH2 enzyme, thereby reducing 2-HG levels and inducing myeloid differentiation.[3][4] The in vivo validation of Enasidenib's target engagement is crucial for understanding its mechanism of action and clinical efficacy. This guide provides a comparative overview of the in vivo validation of Enasidenib, with supporting experimental data and comparisons to other relevant therapies.

Enasidenib (AG-221) Signaling Pathway and Mechanism of Action

Mutant IDH2 enzymes gain a new function that allows them to convert α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG). Enasidenib selectively binds to and inhibits the mutant IDH2 protein, which blocks the production of 2-HG. The subsequent reduction in 2-HG levels is believed to restore normal hematopoietic differentiation by relieving the inhibition of α-KG-dependent dioxygenases involved in epigenetic regulation.

cluster_0 Mutant IDH2 Pathway cluster_1 Therapeutic Intervention aKG α-Ketoglutarate mutIDH2 Mutant IDH2 aKG->mutIDH2 twoHG 2-Hydroxyglutarate (2-HG) (Oncometabolite) mutIDH2->twoHG Neomorphic Activity Epigenetic Epigenetic Dysregulation (Histone & DNA Hypermethylation) twoHG->Epigenetic Inhibition of α-KG-dependent dioxygenases Differentiation Block in Myeloid Differentiation Epigenetic->Differentiation AML AML Pathogenesis Differentiation->AML Enasidenib Enasidenib (AG-221) Enasidenib->mutIDH2 Inhibition

Enasidenib's mechanism of action in IDH2-mutant AML.

In Vivo Validation of Enasidenib Target Engagement

The primary methods for in vivo validation of Enasidenib's target engagement involve the use of patient-derived xenograft (PDX) mouse models of IDH2-mutant AML. These studies assess the pharmacodynamic effect of the drug on its target and the subsequent downstream biological and clinical responses.

Experimental Workflow: PDX Mouse Model

A typical experimental workflow for evaluating Enasidenib in a PDX model is as follows:

Patient Patient with IDH2-mutant AML Isolation Isolate Primary AML Cells Patient->Isolation Engraftment Engraft into Immunocompromised Mice Isolation->Engraftment Tumor Tumor Establishment Engraftment->Tumor Treatment Treatment Groups (Vehicle vs. Enasidenib) Tumor->Treatment Monitoring Monitor Tumor Growth & Survival Treatment->Monitoring Analysis Pharmacodynamic & Efficacy Analysis Monitoring->Analysis

Workflow for in vivo evaluation of Enasidenib.
Key Experimental Protocols

Patient-Derived Xenograft (PDX) Models: Primary human AML cells harboring IDH2 mutations are obtained from patients. These cells are then injected into immunodeficient mice (e.g., NOD/SCID or NSG mice). Once engraftment and tumor growth are established, mice are randomized to receive either vehicle control or Enasidenib orally.[1]

Pharmacodynamic (PD) Biomarker Analysis: To confirm target engagement, levels of the oncometabolite 2-HG are measured in plasma, bone marrow, and tumor tissue of treated mice. This is typically done using liquid chromatography-mass spectrometry (LC-MS). A significant reduction in 2-HG levels in the Enasidenib-treated group compared to the vehicle group provides direct evidence of target inhibition.[3][5]

Efficacy Endpoints: The anti-leukemic activity of Enasidenib is assessed by monitoring several endpoints:

  • Survival: Overall survival of the treated mice is a primary endpoint.

  • Tumor Burden: Leukemic burden can be monitored by measuring the percentage of human CD45+ cells in the peripheral blood or bone marrow of the mice.

  • Cellular Differentiation: The induction of myeloid differentiation is evaluated by flow cytometry for the expression of mature myeloid markers such as CD11b, CD14, and CD15 on the human leukemic cells.[3][5]

Comparative In Vivo Efficacy and Biomarker Data

The following tables summarize the in vivo data for Enasidenib and provide a comparison with other targeted therapies for AML with IDH1/2 mutations.

Table 1: In Vivo Pharmacodynamic and Efficacy Data of IDH Inhibitors in Preclinical Models

Compound Target Animal Model Key Pharmacodynamic Effect Key Efficacy Outcome Reference
Enasidenib (AG-221) Mutant IDH2IDH2-mutant AML PDX mice>90% reduction in 2-HG levels in plasma, bone marrow, and tumor.[3][5]Statistically significant survival benefit; induction of myeloid differentiation.[1][5][1][3][5]
Ivosidenib (AG-120) Mutant IDH1IDH1-mutant AML PDX miceProfound reduction of 2-HG levels in tumors.[6][7]Induction of myeloid differentiation in primary human AML samples ex vivo.[6][6][7]
Olutasidenib (FT-2102) Mutant IDH1Preclinical models of IDH1-mutant cancersPotent inhibition of 2-HG production.Induces durable remissions in patients with relapsed or refractory IDH1-mutated AML.[8][9][8][9]

Table 2: Clinical Efficacy of IDH Inhibitors in Relapsed/Refractory AML

Drug Target Clinical Trial Phase Overall Response Rate (ORR) Complete Remission (CR) Rate Median Overall Survival (OS) Reference
Enasidenib (IDHIFA®) Mutant IDH2Phase I/II40.3%19.3%9.3 months[10]
Ivosidenib (TIBSOVO®) Mutant IDH1Phase I42.4% (CR + CRh)--
Olutasidenib (REZLIDHIA®) Mutant IDH1Phase II48%35% (CR + CRh)11.6 months[11]

CRh: Complete remission with partial hematologic recovery.

Comparison with Other AML Therapies

While IDH inhibitors represent a significant advancement in targeted therapy for AML, it is important to consider their performance in the context of other available treatments. For patients with IDH-mutant AML who are ineligible for intensive chemotherapy, other options may include hypomethylating agents (e.g., azacitidine) or BCL-2 inhibitors (e.g., venetoclax).

Preclinical studies have suggested that IDH-mutated leukemic cells are particularly sensitive to BCL-2 inhibition with venetoclax.[12] Clinical trials are ongoing to evaluate the efficacy of combination therapies, such as Enasidenib with venetoclax, which may offer improved outcomes over single-agent treatments.[12]

Conclusion

The in vivo validation of Enasidenib (AG-221) target engagement is well-established through extensive preclinical studies in patient-derived xenograft models. The primary biomarker for target engagement is the significant reduction of the oncometabolite 2-HG, which directly demonstrates the inhibitory effect of Enasidenib on the mutant IDH2 enzyme. This pharmacodynamic effect translates into clinically meaningful efficacy, characterized by the induction of myeloid differentiation and improved survival in preclinical models, and durable responses in patients with IDH2-mutant AML.

Compared to other IDH inhibitors, Enasidenib shows a similar mechanism of action and efficacy profile in its respective target population. The development of these targeted agents has transformed the treatment landscape for patients with IDH-mutant AML. Future research will likely focus on optimizing combination therapies to further improve patient outcomes.

References

Unmasking Off-Target Profiles: A Comparative Guide to 11β-HSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of therapeutic compounds is paramount. This guide provides a comparative analysis of the off-target profiles of prominent 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, supported by available experimental data and detailed methodologies for key assessment assays.

The pursuit of selective 11β-HSD1 inhibitors is a key strategy in the development of treatments for metabolic disorders such as type 2 diabetes and obesity. By reducing the intracellular conversion of inactive cortisone to active cortisol, these inhibitors aim to ameliorate the detrimental effects of excess glucocorticoid signaling in metabolic tissues. However, the therapeutic window of these compounds is critically dependent on their selectivity, as off-target interactions can lead to unforeseen side effects and confound clinical outcomes. This guide delves into the off-target profiles of several key 11β-HSD1 inhibitors, highlighting the importance of comprehensive selectivity screening in drug development.

Comparative Analysis of Off-Target Effects

Evidence from preclinical studies, particularly those utilizing knockout animal models, has raised important questions about the on-target specificity of some 11β-HSD1 inhibitors. While direct comparative off-target screening data against a broad panel of receptors and enzymes is not always publicly available, existing research provides valuable insights.

A notable study investigating a pyrimidine-based inhibitor, referred to as Compound C , and the triazole-based MK-0916 , revealed that their metabolic benefits at higher doses may be partly attributable to off-target effects. In experiments with 11β-HSD1 global knockout mice, both inhibitors still elicited improvements in metabolic parameters, suggesting the involvement of 11β-HSD1-independent pathways.[1][2] While these findings underscore the potential for off-target activity, the specific molecular targets responsible for these effects remain to be fully elucidated.

In contrast, BI 187004 , a potent and selective 11β-HSD1 inhibitor, has progressed through clinical trials. While generally well-tolerated, reported adverse events such as headache, diarrhea, flushing, and dizziness could potentially be linked to off-target interactions, although specific data on broad off-target screening are limited in the public domain.

Carbenoxolone , a derivative of glycyrrhetinic acid, is a well-known non-selective inhibitor of 11β-HSD1. Its lack of specificity is a significant drawback, and recent research has identified it as an inhibitor of the transcription factor FOXO3, providing a concrete example of its off-target activity.

The selectivity against the isoenzyme 11β-HSD2 is a critical parameter for all 11β-HSD1 inhibitors. Inhibition of 11β-HSD2 can lead to an apparent mineralocorticoid excess syndrome, characterized by hypertension and hypokalemia. Therefore, a high degree of selectivity for 11β-HSD1 over 11β-HSD2 is a crucial design feature for any clinical candidate.

Quantitative Data Summary

The following tables summarize the available quantitative data for on-target potency and selectivity against 11β-HSD2 for selected inhibitors. It is important to note that direct, publicly available, head-to-head off-target screening data against a wider panel of kinases, GPCRs, and other enzymes are scarce.

InhibitorChemical Class11β-HSD1 IC₅₀Selectivity vs. 11β-HSD2Known/Suspected Off-Targets
Compound C Pyrimidine0.07 µM (mouse)[1]High (implied)Undisclosed off-targets suggested by knockout mouse studies[1][2]
MK-0916 TriazolePotent (in vivo data)High (implied)Undisclosed off-targets suggested by knockout mouse studies[1][2]
BI 187004 Not specifiedPotent (in vivo data)High (implied)Not specified in available literature
Carbenoxolone TriterpenoidNon-selectiveLow11β-HSD2, FOXO3

Experimental Protocols

Accurate assessment of on-target and off-target activities is crucial. Below are detailed methodologies for key in vitro assays used in the characterization of 11β-HSD1 inhibitors.

11β-HSD1 and 11β-HSD2 Activity Assays (On-Target and Selectivity)

This assay measures the enzymatic conversion of cortisone to cortisol (11β-HSD1) or cortisol to cortisone (11β-HSD2).

Materials:

  • Recombinant human 11β-HSD1 or 11β-HSD2 enzyme

  • NADPH (for 11β-HSD1) or NAD⁺ (for 11β-HSD2)

  • Cortisone or Cortisol substrate

  • Test inhibitor compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

  • 96-well plates

  • LC-MS/MS or suitable detection system

Protocol:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 96-well plate, add the assay buffer, recombinant enzyme, and the test inhibitor.

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the substrate (cortisone for 11β-HSD1, cortisol for 11β-HSD2) and the appropriate cofactor (NADPH or NAD⁺).

  • Incubate for a specific time at 37°C, ensuring the reaction is in the linear range.

  • Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Analyze the formation of the product (cortisol or cortisone) using LC-MS/MS.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Off-Target Screening: Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Materials:

  • Membrane preparations from cells expressing the target receptor of interest

  • Radiolabeled ligand specific for the target receptor

  • Test inhibitor compounds

  • Assay buffer (specific to the receptor)

  • 96-well filter plates

  • Scintillation fluid and a scintillation counter

Protocol:

  • Prepare serial dilutions of the test inhibitor.

  • In a 96-well plate, add the membrane preparation, the radiolabeled ligand at a concentration near its Kd, and the test inhibitor.

  • Incubate the plate for a specific time at a defined temperature to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Determine the percent inhibition of radioligand binding at each concentration of the test compound and calculate the IC₅₀ or Ki value.

Off-Target Screening: Enzyme Inhibition Assay

This assay assesses the inhibitory activity of a compound against a panel of off-target enzymes (e.g., kinases, proteases, phosphatases).

Materials:

  • Purified recombinant off-target enzyme

  • Specific substrate for the enzyme

  • Test inhibitor compounds

  • Assay buffer (optimal for the specific enzyme)

  • Detection reagents (e.g., ATP for kinases, fluorescent or colorimetric substrates)

  • 96-well plates

  • Plate reader (spectrophotometer, fluorometer, or luminometer)

Protocol:

  • Prepare serial dilutions of the test inhibitor.

  • In a 96-well plate, add the assay buffer, the off-target enzyme, and the test inhibitor.

  • Pre-incubate the enzyme with the inhibitor.

  • Initiate the reaction by adding the substrate (and ATP for kinases).

  • Incubate for a specific time at the optimal temperature for the enzyme.

  • Stop the reaction and measure the product formation or substrate consumption using an appropriate detection method (e.g., measuring light absorbance, fluorescence, or luminescence).

  • Calculate the percent inhibition and determine the IC₅₀ value for the test compound against each off-target enzyme.

Visualizing Key Pathways and Workflows

To further clarify the mechanisms and processes involved, the following diagrams illustrate the 11β-HSD1 signaling pathway, a general experimental workflow for assessing off-target effects, and the logical relationship in selectivity profiling.

G cluster_0 Cell Membrane cluster_1 Intracellular Cortisone_circ Circulating Cortisone Cortisone_intra Cortisone Cortisone_circ->Cortisone_intra Transport HSD1 11β-HSD1 Cortisone_intra->HSD1 Substrate Cortisol Cortisol HSD1->Cortisol Conversion GR Glucocorticoid Receptor Cortisol->GR Binds and Activates GRE Gene Transcription (Metabolic Effects) GR->GRE Translocates to Nucleus Inhibitor 11β-HSD1 Inhibitor Inhibitor->HSD1 Inhibits

Caption: 11β-HSD1 signaling pathway and point of inhibition.

G Compound Test Compound OnTarget On-Target Assay (11β-HSD1) Compound->OnTarget OffTarget Off-Target Screening (Panel of kinases, GPCRs, etc.) Compound->OffTarget Potency Determine On-Target Potency (IC₅₀) OnTarget->Potency Selectivity Assess Off-Target Hits (% Inhibition, IC₅₀) OffTarget->Selectivity Profile Generate Selectivity Profile Potency->Profile Selectivity->Profile

Caption: Experimental workflow for off-target profiling.

G Inhibitor 11β-HSD1 Inhibitor HSD1_Binding High Affinity for 11β-HSD1 Inhibitor->HSD1_Binding HSD2_Binding Low Affinity for 11β-HSD2 Inhibitor->HSD2_Binding Other_Binding Low Affinity for Other Off-Targets Inhibitor->Other_Binding Selective Selective Inhibitor Profile HSD1_Binding->Selective HSD2_Binding->Selective Other_Binding->Selective

Caption: Logical relationship for a selective inhibitor profile.

References

Safety Operating Guide

Proper Disposal Procedures for AMG-221: A General Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. This guide provides a general framework for the disposal of the research compound AMG-221, identified as (S)-2-((1S,2S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one. It is critical to note that a specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, the following procedures are based on general best practices for the disposal of non-halogenated organic research compounds. These guidelines should be adapted in conjunction with your institution's specific hazardous waste management protocols and in consultation with your Environmental Health and Safety (EHS) department.

I. General Chemical and Physical Properties (Inferred)

Without a specific SDS, exact quantitative data for this compound cannot be provided. The table below is a placeholder to illustrate the type of information that would be critical for a full safety assessment. Researchers must consult their internal documentation or a certified chemical analysis for this information.

PropertyData (To Be Determined by User)Significance for Disposal
Physical State e.g., Solid, Liquid, etc.Determines the type of waste container and potential for dust or vapor generation.
Solubility e.g., Water, Organic SolventsInforms potential for aqueous disposal (if permissible), or the choice of solvent for cleaning and decontamination.
pH (if in solution)Corrosivity is a key hazardous characteristic. Neutralization may be required, but only if deemed safe and permissible by institutional policy.
Flash Point e.g., °C / °FIndicates flammability. A low flash point requires storage away from ignition sources and disposal as flammable waste.
Toxicity Data (LD50) e.g., mg/kg (oral, dermal)Determines the level of hazard and required personal protective equipment (PPE). Highly toxic wastes require specialized handling and disposal procedures.
Environmental Hazards e.g., Aquatic ToxicityInforms the potential for environmental harm and dictates the need for containment and specialized disposal to prevent release into the environment.

II. Step-by-Step Disposal Protocol

The following is a generalized experimental protocol for the disposal of a research chemical like this compound in the absence of a specific SDS.

1. Hazard Assessment:

  • In the absence of an SDS, treat this compound as a hazardous substance. Assume it is flammable, toxic, and an environmental hazard.

  • Consult with your institution's EHS department to classify the waste based on its chemical structure and any known analogous compounds.

2. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).

  • If handling powders or volatile solutions, conduct all work within a certified chemical fume hood to prevent inhalation.

3. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.

  • Collect all waste containing this compound (including pure compound, solutions, and contaminated materials) in a designated, properly labeled hazardous waste container.

  • For solid waste (e.g., contaminated gloves, weigh boats, paper towels): Place in a plastic bag within the solid hazardous waste container.

  • For liquid waste (e.g., unused solutions, solvent rinses): Collect in a compatible, sealed liquid hazardous waste container. Leave at least 10% headspace to allow for expansion.

4. Container Labeling:

  • Label the hazardous waste container clearly with the following information:

    • The words "Hazardous Waste"
    • The full chemical name: "(S)-2-((1S,2S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one" and the identifier "this compound"
    • An estimate of the concentration and total quantity of the waste.
    • The date the waste was first added to the container.
    • The primary hazards (in the absence of an SDS, list "Flammable," "Toxic," and "Environmental Hazard" as a precaution).

5. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated and away from heat sources, open flames, and incompatible chemicals.

6. Disposal Request:

  • Once the waste container is full or has reached the storage time limit set by your institution, submit a chemical waste pickup request to your EHS department.

  • Do not pour any amount of this compound or its solutions down the drain.

III. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.

DisposalWorkflow start Start: Generate This compound Waste assess_sds Is a specific SDS available for this compound? start->assess_sds follow_sds Follow specific disposal instructions in SDS assess_sds->follow_sds Yes consult_ehs Consult Institutional EHS for waste classification assess_sds->consult_ehs No select_container Select appropriate hazardous waste container (Solid or Liquid) follow_sds->select_container treat_hazardous Assume compound is hazardous: - Flammable - Toxic - Environmental Hazard consult_ehs->treat_hazardous treat_hazardous->select_container label_container Label container with: - 'Hazardous Waste' - Full Chemical Name & this compound - Hazards, Date, Quantity select_container->label_container collect_waste Collect all this compound waste in designated container label_container->collect_waste store_waste Store in Satellite Accumulation Area collect_waste->store_waste request_pickup Submit waste pickup request to EHS store_waste->request_pickup end End: Waste is properly disposed request_pickup->end

Caption: Logical workflow for the disposal of this compound.

By adhering to these general guidelines and working closely with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound and other research chemicals. Always prioritize safety and environmental responsibility in all laboratory operations.

Essential Safety and Operational Guide for Handling Amg-221

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for handling Amg-221, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The information is intended to supplement, not replace, the official Safety Data Sheet (SDS) which should be obtained from the supplier.

Immediate Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general laboratory safety protocols for handling potent chemical compounds should be strictly followed.

Personal Protective Equipment (PPE):

EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dusts or aerosols are generated, a NIOSH-approved respirator is recommended.

General Handling Procedures:

  • Avoid contact with eyes, skin, and clothing.

  • Do not breathe dust or aerosols.

  • Wash hands thoroughly after handling.

  • Handle in a chemical fume hood.

  • Keep containers tightly closed when not in use.

  • Store in a cool, dry, and well-ventilated area away from incompatible substances.

In Case of Exposure:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Operational Plans: Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. As a thiazole derivative, it should be treated as chemical waste. Do not dispose of down the drain or in regular trash. Contact your institution's environmental health and safety office for specific disposal guidance.

Signaling Pathway of 11β-HSD1 Inhibition by this compound

This compound is a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid. By inhibiting 11β-HSD1, this compound reduces the local concentration of active glucocorticoids in tissues where the enzyme is expressed, such as adipose tissue and the liver. This mechanism is being investigated for its therapeutic potential in conditions like type 2 diabetes, where excess glucocorticoid activity can contribute to insulin resistance.

G cluster_Cell Target Cell (e.g., Adipocyte, Hepatocyte) cluster_Inhibition Cortisone Cortisone (Inactive Glucocorticoid) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (Active Glucocorticoid) HSD11B1->Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR GeneExpression Target Gene Expression GR->GeneExpression Amg221 This compound Amg221->HSD11B1 Inhibits

Caption: Mechanism of this compound action as an 11β-HSD1 inhibitor.

Experimental Protocols and Data

Detailed, step-by-step experimental protocols for this compound are proprietary and not publicly available. However, published research provides insights into its use in preclinical and clinical studies.

In Vivo Studies in Diet-Induced Obese (DIO) Mice.[1]

Objective: To evaluate the effect of this compound on 11β-HSD1 activity and blood glucose levels.

Methodology Outline:

  • Animal Model: Diet-induced obese (DIO) mice.

  • Dosing: this compound administered orally by gavage at doses of 25 or 50 mg/kg, twice daily (b.i.d.).

  • Endpoint: Measurement of 11β-HSD1 activity and fed blood glucose levels at the end of the study.

Results Summary:

DosageOutcome
25 mg/kg (b.i.d.)Inhibition of 11β-HSD1 activity.
50 mg/kg (b.i.d.)Statistically significant reduction in fed blood glucose compared to the vehicle group.
In Vitro Assays

This compound has been characterized in various in vitro assays to determine its potency and selectivity.

11β-HSD1 Inhibition Assay:

  • Assay Type: Biochemical scintillation proximity assay (SPA).

  • Result: Ki of 12.8 nM.[1]

Cell-Based Assay:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) in a cellular context.

  • Result: IC50 of 10.1 nM.[1]

Selectivity Assays:

  • This compound shows high selectivity for 11β-HSD1 over other related enzymes.

  • 11β-HSD2, 17β-HSD1, and Glucocorticoid Receptor (GR): IC50 values are all >10 μM.[1]

Experimental Workflow for In Vivo Study

The following is a generalized workflow based on typical in vivo studies with small molecule inhibitors.

G A Acclimatization of DIO Mice B Randomization into Treatment Groups A->B C Oral Gavage with This compound or Vehicle B->C D Monitoring of Animal Health C->D E Measurement of Fed Blood Glucose C->E F Tissue Collection (e.g., Adipose, Liver) D->F H Data Analysis E->H G Ex Vivo Analysis of 11β-HSD1 Activity F->G G->H

Caption: Generalized workflow for an in vivo efficacy study of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amg-221
Reactant of Route 2
Reactant of Route 2
Amg-221

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.